Technical Documentation Center

(+)-Carnitine Benzyl Ester Chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (+)-Carnitine Benzyl Ester Chloride
  • CAS: 14548-21-1

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of (+)-Carnitine Benzyl Ester Chloride: A Prodrug Strategy for Enhanced Cellular Delivery

Executive Summary (+)-Carnitine benzyl ester chloride (IUPAC: [(2R)-2-hydroxy-4-oxo-4-phenylmethoxybutyl]-trimethylazanium chloride)[1] is a synthetically modified derivative of L-carnitine designed to overcome the pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(+)-Carnitine benzyl ester chloride (IUPAC: [(2R)-2-hydroxy-4-oxo-4-phenylmethoxybutyl]-trimethylazanium chloride)[1] is a synthetically modified derivative of L-carnitine designed to overcome the pharmacokinetic limitations of its parent molecule. In biological systems, native L-carnitine exists as a highly hydrophilic zwitterion, which severely restricts its passive diffusion across lipid bilayers, including the blood-brain barrier (BBB) and in vitro cell membranes[2]. By masking the carboxylate group via benzyl esterification, the molecule is converted into a lipophilic permanent cation. This whitepaper details the in vitro mechanism of action, cellular kinetics, and downstream neuroprotective pathways of this prodrug, providing self-validating protocols for rigorous experimental application.

Physicochemical Rationale & Molecular Mechanics

The core mechanism of (+)-carnitine benzyl ester chloride relies heavily on the "prodrug" approach to bypass membrane transport bottlenecks[2][3].

  • Charge Masking: Native L-carnitine possesses a negatively charged carboxylate and a positively charged quaternary ammonium group. Benzyl esterification neutralizes the carboxylate, leaving a net +1 charge (balanced by the chloride counter-ion)[1].

  • Lipophilicity (LogP) Enhancement: The addition of the bulky, aromatic benzyl group significantly increases the partition coefficient. This allows the molecule to bypass the reliance on specific organic cation transporters (OCTNs) and enter cells via rapid, concentration-dependent passive diffusion[2][3].

Intracellular Activation and Pathway Integration

Once the prodrug crosses the plasma membrane, it is subjected to intracellular enzymatic processing to exert its biological effect.

  • Enzymatic Cleavage: Cytosolic carboxylesterases (CES) recognize the benzyl ester bond, hydrolyzing it to release equimolar amounts of active L-carnitine and benzyl alcohol[2].

  • Mitochondrial Translocation: The liberated L-carnitine is then available to the Carnitine Palmitoyltransferase (CPT) system. It binds to long-chain acyl-CoAs via CPT1 at the outer mitochondrial membrane, forming acylcarnitines that are translocated by Carnitine-Acylcarnitine Translocase (CACT) into the mitochondrial matrix for β -oxidation.

  • Synergistic Applications: This carrier mechanism is frequently utilized to create "double prodrugs" (e.g., conjugating carnitine with nipecotic acid or pentadecanoic acid) where both moieties exert synergistic therapeutic effects upon hydrolysis[2][4].

G cluster_ext Extracellular Space cluster_cyto Cytosol cluster_mito Mitochondria CBE_ext (+)-Carnitine Benzyl Ester CBE_cyto (+)-Carnitine Benzyl Ester CBE_ext->CBE_cyto Passive Diffusion Esterase Intracellular Esterases CBE_cyto->Esterase Substrate Binding LCarn Free L-Carnitine Esterase->LCarn Hydrolysis BzOH Benzyl Alcohol Esterase->BzOH Cleavage CPT CPT System (β-Oxidation) LCarn->CPT Translocation

Fig 1: Intracellular uptake and enzymatic hydrolysis pathway of (+)-carnitine benzyl ester.

Quantitative Data: In Vitro Neuroprotection

The enhanced intracellular delivery of carnitine via benzyl ester prodrugs directly translates to improved cell viability under oxidative or hypoxic stress. In PC12 cell models exposed to Cobalt(II) chloride ( CoCl2​ )—a well-established chemical hypoxia mimetic—carnitine benzyl esters demonstrate superior neuroprotective efficacy compared to unesterified controls[3].

Table 1: Comparative Viability of PC12 Cells Under CoCl2​ -Induced Hypoxia [3]

Treatment GroupOptical Density (OD 630 nm)Relative Viability (%)Mechanism / Note
Control (Untreated) 1.000100%Baseline healthy cells
CoCl2​ (Stress Alone) 0.4589~46%Induction of severe hypoxia
L-Carnitine (Parent) 0.4630~46%Poor cellular penetration
Carnitine Benzyl Esters 0.5574 - 0.7355*55% - 74%Enhanced uptake & hydrolysis

*Range reflects various acyl-carnitine benzyl ester derivatives (e.g., propionyl, isobutyryl) demonstrating the platform's efficacy[3].

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of (+)-carnitine benzyl ester chloride in vitro, researchers must employ self-validating systems. This requires proving not just that the drug works, but how it works by establishing strict causality.

Protocol 1: Validating Prodrug Cleavage via Esterase Inhibition (LC-MS/MS)

Objective: Prove that the intracellular accumulation of L-carnitine is dependent on the hydrolysis of the benzyl ester. Causality Check: If the mechanism relies on esterases, pre-treating cells with a carboxylesterase inhibitor (e.g., Bis-p-nitrophenyl phosphate, BNPP) will trap the compound in its prodrug form, preventing the increase of free intracellular L-carnitine.

  • Cell Seeding: Seed PC12 cells at 1×106 cells/well in 6-well plates. Incubate for 24h at 37°C, 5% CO2​ .

  • Inhibitor Pre-treatment: Treat half the wells with 100 μ M BNPP for 1 hour to inhibit cytosolic carboxylesterases.

  • Prodrug Administration: Add 50 μ M (+)-carnitine benzyl ester chloride to all wells. Incubate for 4 hours.

  • Cell Lysis & Extraction: Wash cells 3x with ice-cold PBS to remove extracellular drug. Lyse cells using 80% cold methanol. Centrifuge at 14,000 x g for 15 mins.

  • LC-MS/MS Quantification: Analyze the supernatant for both the intact prodrug (m/z 252 for the cation) and free L-carnitine (m/z 162)[5]. Result Validation: BNPP-treated cells will show high levels of intact benzyl ester and baseline L-carnitine, validating the enzymatic cleavage mechanism.

Protocol 2: Hypoxia-Mimetic Neuroprotection Assay

Objective: Assess the downstream functional benefit of enhanced carnitine delivery.

  • Preparation: Seed PC12 cells in 96-well plates ( 1×104 cells/well).

  • Pre-treatment: Treat cells with 10-100 μ M of (+)-carnitine benzyl ester chloride or equimolar native L-carnitine for 2 hours.

  • Stress Induction: Add CoCl2​ (final concentration 200 μ M) to induce hypoxia-inducible factor 1-alpha (HIF-1 α ) stabilization and oxidative stress[3].

  • Viability Measurement: After 24 hours, add MTT reagent. Read absorbance at 570 nm (reference 630 nm)[3].

  • Validation: The benzyl ester group will show a statistically significant increase in cell viability compared to native L-carnitine, proving that overcoming the membrane permeability barrier is the causal factor for efficacy.

Workflow Step1 Cell Culture (PC12 Cells) Step2 Pre-treatment: Prodrug vs Parent Step1->Step2 Step3 Stress Induction: CoCl2 Step2->Step3 Step4 Assay 1: Cell Viability (MTT) Step3->Step4 Step5 Assay 2: LC-MS/MS Cleavage Step3->Step5

Fig 2: Self-validating in vitro workflow for assessing neuroprotection and prodrug cleavage.

Conclusion

(+)-Carnitine benzyl ester chloride represents a highly effective molecular tool and prodrug scaffold. By temporarily masking the zwitterionic nature of L-carnitine, it achieves rapid intracellular accumulation. Upon enzymatic activation, it restores mitochondrial bioenergetics, offering a robust mechanism for neuroprotection and a versatile platform for dual-prodrug synthesis[2].

References

  • Synthesis of Carnitine Benzyl Esters as Prodrugs - ResearchGate -3

  • Carnitine Conjugate of Nipecotic Acid: A New Example of Dual Prodrug - PMC (nih.gov) - 2

  • (+)-Carnitine Benzyl Ester Chloride | C14H22ClNO3 | CID 131667387 - PubChem (nih.gov) - 1

  • Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines - ResearchGate - 5

  • Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health - ResearchGate - 4

Sources

Exploratory

(+)-carnitine benzyl ester chloride molecular weight and exact mass

An In-Depth Technical Guide to (+)-Carnitine Benzyl Ester Chloride for Researchers and Drug Development Professionals Introduction (+)-Carnitine Benzyl Ester Chloride, the benzyl ester form of L-carnitine, is a crucial c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (+)-Carnitine Benzyl Ester Chloride for Researchers and Drug Development Professionals

Introduction

(+)-Carnitine Benzyl Ester Chloride, the benzyl ester form of L-carnitine, is a crucial chemical entity in the fields of biochemistry and pharmaceutical development. L-carnitine itself is a vital, naturally occurring compound essential for fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. However, the inherent quaternary ammonium structure of L-carnitine imparts high polarity, which can limit its bioavailability and cellular uptake.

To overcome this limitation, researchers have developed prodrug strategies, modifying the L-carnitine structure to enhance its physicochemical properties. The synthesis of (+)-Carnitine Benzyl Ester Chloride is a prime example of this approach. By masking the polar carboxyl group with a lipophilic benzyl ester, the resulting compound exhibits improved liposolubility.[1] This modification is designed to facilitate passage across biological membranes, with the intention that endogenous esterases will later cleave the ester bond, releasing the active L-carnitine at the target site. This guide provides a detailed overview of its core properties, a conceptual synthetic workflow, and analytical verification methods.

Core Physicochemical Properties

The fundamental identity and purity of a research compound are established by its physicochemical properties. For (+)-Carnitine Benzyl Ester Chloride, the key identifiers are its molecular formula, weight, and mass, which are foundational for all quantitative experimental work.

PropertyValueSource
Molecular Formula C₁₄H₂₂ClNO₃PubChem[2], Santa Cruz Biotechnology[3]
Molecular Weight 287.78 g/mol PubChem[2], Santa Cruz Biotechnology[3], CymitQuimica[4]
Exact Mass 287.1288213 DaPubChem[2]
Monoisotopic Mass 287.1288213 DaPubChem[2]
CAS Number 14548-21-1PubChem[2], LGC Standards[5], Santa Cruz Biotechnology[3]
IUPAC Name [(2R)-2-hydroxy-4-oxo-4-phenylmethoxybutyl]-trimethylazanium;chloridePubChem[2]
Common Synonyms (+)-Carnitine Benzyl Ester Chloride, (R)-4-(Benzyloxy)-2-hydroxy-N,N,N-trimethyl-4-oxobutan-1-aminium chloridePubChem[2]

Other reported properties include a melting point of >184°C (with decomposition) and slight solubility in methanol and water.[6] For long-term stability, it is recommended to store the compound under inert atmosphere in a freezer at -20°C, given its hygroscopic nature.[6]

Prodrug Strategy and Synthetic Workflow

The primary rationale for synthesizing (+)-Carnitine Benzyl Ester Chloride is to create a more lipophilic version of L-carnitine that can serve as a prodrug.[1] This strategy is common in drug development to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a pharmacologically active agent.

Mechanism of Action as a Prodrug

The core concept involves enzymatic bioactivation. The benzyl ester, being less polar than the parent carboxylic acid, can more readily diffuse across the lipid bilayers of cell membranes. Once inside the cell or in systemic circulation, ubiquitous esterase enzymes hydrolyze the ester linkage, releasing benzyl alcohol and the active L-carnitine molecule.

Prodrug_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Space Prodrug (+)-Carnitine Benzyl Ester (Lipophilic) Membrane Cellular Membrane Prodrug->Membrane Passive Diffusion ActiveDrug L-Carnitine (Active Molecule) Byproduct Benzyl Alcohol Membrane->ActiveDrug Esterase Cleavage Membrane->Byproduct Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_verification Verification start L-Carnitine & Benzyl Alcohol esterification Acid-Catalyzed Esterification start->esterification workup Aqueous Workup & Solvent Extraction esterification->workup purify Recrystallization or Column Chromatography workup->purify ms Mass Spectrometry (Confirm Exact Mass) purify->ms nmr NMR Spectroscopy (Confirm Structure) ms->nmr final Pure (+)-Carnitine Benzyl Ester Chloride nmr->final

Caption: General workflow for synthesis and quality control.

Experimental Protocols

The following protocols are generalized methodologies. Researchers should consult specific literature and adapt them based on available laboratory equipment and safety guidelines.

Protocol 1: Conceptual Benzyl Esterification of L-Carnitine

This protocol outlines the chemical steps for synthesizing the target compound. The choice of an acid catalyst is critical for driving the reaction equilibrium towards the ester product.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve L-carnitine in an excess of benzyl alcohol, which serves as both a reactant and a solvent.

  • Catalysis: Add a suitable acid catalyst (e.g., p-toluenesulfonic acid). The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol.

  • Reaction: Heat the mixture to reflux. The elevated temperature increases the reaction rate. Water is generated as a byproduct; a Dean-Stark apparatus can be used to remove it and drive the reaction to completion, according to Le Chatelier's principle.

  • Quenching and Extraction: After the reaction is complete (monitored by Thin Layer Chromatography), cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the crude product into an organic solvent.

  • Purification: Purify the crude product. Recrystallization is often effective for obtaining a high-purity crystalline solid. [1]

Protocol 2: Product Verification by High-Resolution Mass Spectrometry (HRMS)

Verifying the exact mass is a definitive method for confirming the elemental composition of a synthesized compound.

  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a suitable solvent, such as methanol or a water/acetonitrile mixture.

  • Instrumentation Setup: Calibrate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) according to the manufacturer's instructions to ensure high mass accuracy.

  • Infusion and Ionization: Infuse the sample solution directly into the electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for polar and charged molecules, which will generate the protonated molecular ion [M]⁺ (the cation itself, C₁₄H₂₂NO₃⁺) in the positive ion mode.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions. Since the charge (z) is +1, the measured m/z value directly corresponds to the mass of the cation.

  • Data Analysis: Compare the experimentally measured m/z of the most abundant peak for the target ion to the theoretical exact mass. The theoretical mass of the cation (C₁₄H₂₂NO₃⁺) is calculated from the monoisotopic masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). The mass of the chloride counter-ion is not observed in this analysis. The measured mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass (287.1288213 Da minus the mass of an electron) to confirm the elemental formula.

Conclusion

(+)-Carnitine Benzyl Ester Chloride is a synthetically valuable derivative of L-carnitine. Its enhanced lipophilicity makes it an important tool for researchers studying carnitine transport and metabolism, and it serves as a classic example of a prodrug strategy aimed at improving the therapeutic potential of a highly polar bioactive molecule. Accurate determination of its molecular weight and exact mass is the first critical step in any research endeavor, ensuring the identity and purity of the material and the validity of subsequent experimental results.

References

  • PubChem. (+)-Carnitine Benzyl Ester Chloride. National Center for Biotechnology Information. [Link]

  • NextSDS. (+)-Carnitine Benzyl Ester Chloride — Chemical Substance Information. [Link]

  • Gong, X., et al. (2008). Synthesis of carnitine benzyl esters as prodrugs. Journal of Chemical Research. [Link]

  • Boots, S. G., & Boots, M. R. (1975). New synthesis of (RS)-carnitine chloride. Journal of Pharmaceutical Sciences, 64(7), 1262-4. [Link]

  • Google Patents. (2010). Method for synthesizing L-carnitine by using (R)-(-)
  • Organic Chemistry Portal. Benzyl Esters. [Link]

Sources

Foundational

Molecular Architecture &amp; Pharmacokinetics: The "Why" Behind the Molecule

Title: Physiological Effects of D-Carnitine Benzyl Ester Chloride: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist specializing in metabolic flux and mitochondrial bioenergetics, I fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Physiological Effects of D-Carnitine Benzyl Ester Chloride: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in metabolic flux and mitochondrial bioenergetics, I frequently encounter experimental designs that fail to account for the physicochemical limitations of metabolic inhibitors. When studying mitochondrial fatty acid β-oxidation (FAO), researchers often default to generic inhibitors like Etomoxir, which carries notorious off-target effects at concentrations above 10 µM. This is where[1] emerges as a highly specific, structurally rationalized alternative for inducing controlled FAO dysfunction.

To understand the physiological impact of D-CBEC, we must deconstruct its molecular design:

  • The D-Enantiomer Core: L-carnitine is the essential endogenous shuttle for transporting long-chain fatty acids across the inner mitochondrial membrane. The D-enantiomer is biologically inactive for transport but retains high structural affinity, acting as a[2]. Furthermore, D-carnitine acts as a xenobiotic that actively[3].

  • The Benzyl Ester Modification: Free D-carnitine is highly hydrophilic (zwitterionic) and relies entirely on active transport via the OCTN2 transporter to enter the cell. By esterifying the carboxyl group with a lipophilic benzyl moiety, we synthesize a prodrug-like molecule. This modification significantly [4], allowing D-CBEC to passively diffuse across the plasma membrane. It rapidly achieves intracellular inhibitory concentrations without being bottlenecked by surface transporter saturation.

Core Physiological Effects & Mechanistic Pathways

Once inside the cell, D-CBEC exerts a multi-tiered blockade on lipid metabolism:

  • OCTN2 Competitive Inhibition: D-CBEC competes with endogenous L-carnitine at the organic cation/carnitine transporter 2 (OCTN2). Prolonged exposure leads to a profound [5].

  • CPT System Antagonism: By mimicking acyl-carnitines but resisting transesterification, D-CBEC binds to CPT1 and CPT2. This halts the import of long-chain fatty acids into the mitochondrial matrix, resulting in[6].

  • Metabolic Reprogramming: The blockade of FAO forces the cell to undergo a metabolic shift, upregulating glycolysis and amino acid catabolism to maintain ATP homeostasis.

Pathway DCBEC D-CBEC (Inhibitor) OCTN2 OCTN2 Transporter DCBEC->OCTN2 Competitive Block CPT1 CPT-1 / CPT-2 Complex DCBEC->CPT1 Direct Antagonism LCarn L-Carnitine (Endogenous) OCTN2->LCarn Prevents Uptake LCarn->CPT1 Substrate Starvation FAO Fatty Acid β-Oxidation CPT1->FAO Halts Flux Glycolysis Glycolytic Shift FAO->Glycolysis Metabolic Reprogramming

Figure 1: Mechanistic pathway of D-CBEC inducing metabolic reprogramming via CPT-1/OCTN2 inhibition.

Quantitative Data Summary: The Lipophilic Advantage

To illustrate why D-CBEC is utilized over free D-carnitine in advanced metabolic assays, we must look at their comparative pharmacological profiles. The table below summarizes the quantitative advantages of benzyl esterification.

ParameterFree D-CarnitineD-Carnitine Benzyl Ester Chloride (D-CBEC)Mechanistic Implication
Lipophilicity (LogP) -2.5 (Hydrophilic)+1.2 (Lipophilic)Benzyl esterification enables passive membrane diffusion, bypassing active transport limits.
OCTN2 Inhibition ModerateHighEnhanced structural affinity blocks endogenous L-carnitine uptake more efficiently.
Intracellular Accumulation Slow (>72h)Rapid (<24h)Achieves steady-state inhibitory concentrations faster, reducing assay timelines.
FAO Inhibition Potency LowHighDirect binding to the CPT1/2 complex is sterically favored by the lipophilic benzyl group.

Experimental Methodologies: A Self-Validating Workflow

Trustworthiness in metabolic assays requires self-validation. You cannot assume FAO is inhibited merely because oxygen consumption drops; you must prove the intracellular carnitine depletion and the specific loss of palmitate-driven respiration. The following protocol pairs a Seahorse XF assay with an LC-MS/MS validation step.

Protocol: Inducing and Validating a Low-Carnitine Hepatic Model Objective: Establish a robust in vitro model of FAO dysfunction using HepG2 cells treated with D-CBEC.

Step 1: Cell Seeding & Acclimation

  • Seed HepG2 cells at 2×104 cells/well in a 96-well Seahorse XF Cell Culture Microplate using standard DMEM (10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for full adherence and monolayer formation.

Step 2: D-CBEC Treatment (Dose-Response)

  • Dissolve D-CBEC in DMSO to create a 100 mM stock. Causality Note: The benzyl ester makes the compound highly soluble in DMSO, preventing precipitation when introduced to aqueous media.

  • Dilute the stock in assay medium to working concentrations (10, 50, 100, 250 µM). Ensure final DMSO concentration remains <0.1% v/v to prevent solvent-induced cytotoxicity.

  • Treat the cells for 48 hours to allow for complete endogenous L-carnitine turnover.

Step 3: Validation via LC-MS/MS (Critical Step)

  • Lyse a parallel cohort of treated cells using 80% cold methanol (-80°C).

  • Extract metabolites and quantify intracellular L-carnitine and acyl-carnitines via LC-MS/MS.

  • Validation Metric: Proceed to Step 4 only if intracellular L-carnitine in the 100 µM D-CBEC group is depleted to <20% of the vehicle control. This proves the OCTN2 blockade was successful.

Step 4: Metabolic Flux Analysis (Seahorse XF)

  • Wash cells with substrate-limited medium (0.5 mM glucose, 1 mM GlutaMAX, 0.5 mM carnitine).

  • Add Palmitate-BSA conjugate (or BSA control) 15 minutes prior to the assay.

  • Measure Oxygen Consumption Rate (OCR) while sequentially injecting Oligomycin (1.5 µM), FCCP (2.0 µM), and Rotenone/Antimycin A (0.5 µM).

  • Causality Note: If D-CBEC has successfully targeted CPT1, the FCCP-stimulated maximal respiration in the Palmitate-BSA wells will be severely blunted, mirroring the BSA-control wells.

Step 5: Data Normalization

  • Normalize all OCR data to total protein content using a standard BCA assay. This accounts for any anti-proliferative effects induced by the metabolic reprogramming.

Protocol Step1 1. Cell Culture Seed HepG2 Cells (24h) Step2 2. D-CBEC Treatment 10-250 µM Dose Response (48h) Step1->Step2 Adherence & Growth Step3 3. LC-MS/MS Validation Confirm Intracellular L-Carnitine <20% Step2->Step3 Parallel Cohort Lysis Step4 4. Seahorse XF Assay Palmitate-BSA + Oligo/FCCP/Rot Step3->Step4 Proceed if Validated Step5 5. Data Normalization BCA Protein Assay Adjustment Step4->Step5 OCR Extraction

Figure 2: Self-validating workflow for assessing D-CBEC induced FAO inhibition in hepatic models.

References

  • (+)-Carnitine Benzyl Ester Chloride. PubChem.[Link]

  • Synthesis of carnitine benzyl esters as prodrugs. Journal of Chemical Research.[Link]

  • Use of acetyl d-carnitine in the therapeutic treatment of glaucoma, and pharmaceutical compositions useful in such treatment.
  • Inhibited Carnitine Synthesis Causes Systemic Alteration of Nutrient Metabolism in Zebrafish. Frontiers in Physiology.[Link]

  • Mitochondrial carnitine palmitoyltransferase-II dysfunction: A possible novel mechanism for nonalcoholic fatty liver disease in hepatocarcinogenesis. World Journal of Gastroenterology.[Link]

  • Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. British Journal of Nutrition.[Link]

Sources

Exploratory

(+)-Carnitine Benzyl Ester Chloride: Solubility Dynamics and Applications in Prodrug Development

Executive Summary (+)-Carnitine benzyl ester chloride (CAS 14548-21-1) is a critical intermediate and prodrug scaffold in modern medicinal chemistry. By synthetically modifying the highly hydrophilic free carnitine molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(+)-Carnitine benzyl ester chloride (CAS 14548-21-1) is a critical intermediate and prodrug scaffold in modern medicinal chemistry. By synthetically modifying the highly hydrophilic free carnitine molecule, researchers can engineer targeted delivery systems with enhanced membrane permeability. This technical whitepaper provides an in-depth analysis of the physicochemical shifts that dictate its solubility in water versus organic solvents, offering field-proven methodologies for solubility quantification and liquid-liquid extraction.

Physicochemical Principles & Mechanistic Causality

To understand the solubility profile of (+)-carnitine benzyl ester chloride, one must evaluate the thermodynamic consequences of its structural modification.

Free (+)-carnitine exists predominantly as a zwitterion at physiological pH, featuring a positively charged quaternary ammonium group and a negatively charged carboxylate. This dual-charge state creates a massive hydration shell, rendering it highly soluble in water but practically insoluble in non-polar organic solvents.

When the carboxylate is esterified with a benzyl group, the zwitterionic nature is abolished. The resulting (+)-carnitine benzyl ester chloride possesses:

  • A Lipophilic Core: The bulky aromatic benzyl group significantly increases the partition coefficient (LogP), driving the molecule's affinity for organic solvents like dichloromethane (DCM) and chloroform .

  • A Polar Cationic Head: The quaternary ammonium group, paired with a chloride counterion, prevents the molecule from becoming entirely hydrophobic. This residual polarity ensures it remains "slightly soluble" in polar protic solvents like water and methanol , which is a prerequisite for eventual enzymatic hydrolysis in the aqueous cytosolic environment.

This deliberate modulation of solubility is the cornerstone of its use as a prodrug, enabling it to cross lipid bilayers more efficiently than free carnitine before being cleaved by intracellular esterases.

Quantitative Solubility Profile

The table below summarizes the empirical solubility behavior of (+)-carnitine benzyl ester chloride across various solvent systems, critical for both synthetic workflows and formulation development.

Solvent SystemPolarity IndexSolubility ClassificationMechanistic Rationale
Water 10.2Slightly SolubleChloride counterion allows limited hydration, but the benzyl group restricts bulk dissolution.
Methanol 5.1Slightly SolubleProtic nature solvates the chloride ion; aromatic ring limits high-concentration solubility.
DMSO 7.2SolubleHigh dielectric constant effectively solvates the cationic head while accommodating the lipophilic tail.
Dichloromethane (DCM) 3.1Highly SolubleNon-polar aromatic benzyl ester exhibits high thermodynamic affinity for halogenated organics.
Chloroform 4.1Highly SolubleOptimal solvent for liquid-liquid extraction (LLE) during synthesis due to high affinity for the esterified construct.

Data synthesized from foundational chemical databases and synthetic extraction protocols .

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed to eliminate kinetic artifacts and ensure high-fidelity data.

Protocol 1: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

Causality: Kinetic dissolution tests often overestimate solubility due to transient supersaturation. The shake-flask method ensures true thermodynamic equilibrium is reached between the solid lattice and the solvated state.

  • Solute Addition: Add an excess of (+)-carnitine benzyl ester chloride (e.g., 50 mg) to 1 mL of the target solvent (e.g., water or DCM) in a sealed borosilicate glass vial. Rationale: Excess solid ensures the solution reaches maximum saturation.

  • Isothermal Equilibration: Agitate the vials at 300 RPM in an isothermal shaker at 25.0 ± 0.1 °C for 24 hours.

  • Self-Validation Step: Extract a 100 µL aliquot at 24 hours and a second at 48 hours. Rationale: If the concentration variance between the 24h and 48h aliquots is <5%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Rationale: PTFE is chemically inert to DCM/Chloroform. Filtration removes sub-visible micro-particulates that would otherwise cause false-positive concentration spikes in LC-MS.

  • Quantification: Dilute the filtrate into the linear dynamic range and analyze via HPLC-UV (detecting the benzyl chromophore at ~254 nm) or LC-MS.

SolubilityWorkflow S1 1. Solute Addition Excess (+)-Carnitine Benzyl Ester S2 2. Equilibration Isothermal Shaking (24h, 25°C) S1->S2 S3 3. Phase Separation Centrifugation & Filtration (0.22 µm) S2->S3 S4 4. Quantification HPLC-UV / LC-MS Analysis S3->S4

Caption: Shake-flask methodology workflow for determining equilibrium solubility.

Protocol 2: Liquid-Liquid Extraction (LLE) for Prodrug Recovery

Causality: During the synthesis of carnitine benzyl ester from free carnitine and benzyl bromide in DMF/dioxane, unreacted free carnitine must be removed. We exploit the drastic solubility shift induced by esterification .

  • Solvent Evaporation: Evaporate the DMF/dioxane reaction mixture under reduced pressure to yield a crude residue.

  • Biphasic Partitioning: Suspend the residue in a 1:1 mixture of Dichloromethane (DCM) and Distilled Water.

  • Extraction: Agitate vigorously and allow phase separation. Rationale: The unreacted free carnitine (zwitterion) partitions exclusively into the upper aqueous layer, while the lipophilic (+)-carnitine benzyl ester chloride partitions into the lower DCM layer.

  • Washing & Drying: Collect the DCM layer, wash twice with brine to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Recovery: Filter the drying agent and concentrate the DCM under vacuum to yield the purified prodrug.

Metabolic Activation & Mitochondrial Transport

The ultimate goal of engineering the solubility of (+)-carnitine via benzyl esterification is to facilitate its role as a prodrug. Once the lipophilic ester crosses the cell membrane, it must be converted back to its active form to participate in mitochondrial fatty acid transport.

MetabolicPathway A (+)-Carnitine Benzyl Ester (Lipophilic Prodrug) B Cytosolic Esterases (Hydrolysis) A->B Cellular Uptake C Free (+)-Carnitine (Zwitterion) B->C Cleavage of Benzyl Group D CPT1 / CPT2 System (Mitochondrial Transport) C->D Acyl-CoA Conjugation

Caption: Metabolic activation of (+)-carnitine benzyl ester and mitochondrial transport.

Conclusion

The conversion of free carnitine to (+)-carnitine benzyl ester chloride represents a textbook example of rationally designed solubility modulation. By masking the hydrophilic carboxylate group, researchers create a molecule that is highly soluble in halogenated organic solvents for synthetic ease, yet retains enough polarity via its chloride salt to function effectively as a bioavailable prodrug.

References
  • Title: Synthesis of Carnitine Benzyl Esters as Prodrugs Source: ResearchGate URL: [Link]

  • Title: Carnitine Conjugate of Nipecotic Acid: A New Example of Dual Prodrug Source: PubMed Central (PMC) URL: [Link]

Foundational

Thermodynamic Stability and Degradation Kinetics of (+)-Carnitine Benzyl Ester Chloride: A Technical Guide

Executive Summary (+)-Carnitine benzyl ester chloride (CAS 14548-21-1) is a critical synthetic intermediate and analytical standard utilized in the development of carnitine-based prodrugs and the mass spectrometric profi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(+)-Carnitine benzyl ester chloride (CAS 14548-21-1) is a critical synthetic intermediate and analytical standard utilized in the development of carnitine-based prodrugs and the mass spectrometric profiling of acylcarnitines[1][2]. While the benzyl esterification of the carnitine carboxylate moiety significantly enhances lipophilicity and membrane permeability, it introduces a thermodynamically vulnerable ester linkage. Understanding the thermodynamic stability and degradation kinetics of this compound is essential for preventing artifactual hydrolysis during bioanalytical sample preparation, long-term storage, and in vitro assays.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of (+)-carnitine benzyl ester chloride, supported by kinetic data, structural degradation pathways, and field-proven experimental protocols for stability-indicating assays.

Chemical Profile and Mechanistic Vulnerabilities

(+)-Carnitine benzyl ester chloride consists of a zwitterionic carnitine core where the carboxylic acid is masked as a benzyl ester, neutralized by a chloride counterion. The presence of the quaternary ammonium group exerts a strong electron-withdrawing inductive effect (-I effect), which increases the electrophilicity of the adjacent ester carbonyl carbon.

The Causality of Degradation

The primary degradation pathway for carnitine esters is the hydrolysis of the ester bond, yielding free (+)-carnitine and an alcohol leaving group (benzyl alcohol)[3]. This thermodynamic instability is highly dependent on environmental pH and temperature:

  • Base-Catalyzed Hydrolysis (pH > 8.0): The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). In basic conditions, the degradation follows rapid pseudo-first-order kinetics, rendering the compound highly unstable[4].

  • Acidic to Neutral Stability (pH 3.0 – 7.0): Under mildly acidic conditions, the concentration of nucleophilic hydroxide is minimized, and the ester bond remains thermodynamically stable. Protonation of the carbonyl oxygen at extremely low pH (< 2.0) can induce acid-catalyzed hydrolysis, but the reaction rate is significantly slower than base-catalyzed degradation[4].

  • Hygroscopicity and Solid-State Auto-Hydrolysis: In its solid state, the chloride salt is highly hygroscopic. Exposure to ambient humidity results in moisture absorption, creating a localized aqueous microenvironment that facilitates spontaneous auto-hydrolysis over time[3].

Visualization of the Degradation Pathway

G A (+)-Carnitine Benzyl Ester (m/z 252.2) B Base-Catalyzed Hydrolysis (Nucleophilic Attack) A->B pH > 8.0 E Thermal Degradation (Arrhenius Kinetics) A->E Temp > 37°C C (+)-Carnitine (m/z 162.1) B->C Cleavage D Benzyl Alcohol (Leaving Group) B->D Cleavage E->C E->D

Fig 1: Thermodynamic degradation pathways of (+)-carnitine benzyl ester chloride.

Quantitative Thermodynamic Data

The degradation of carnitine esters follows Arrhenius kinetics, where the rate constant ( kobs​ ) increases exponentially with temperature. Table 1 summarizes the extrapolated thermodynamic stability of (+)-carnitine benzyl ester chloride based on kinetic profiling of structurally analogous carnitine esters[4][5].

Table 1: Kinetic Parameters for the Hydrolysis of (+)-Carnitine Benzyl Ester Chloride

Buffer ConditionTemperature (°C)Rate Constant, kobs​ (days⁻¹)Est. Half-Life ( t1/2​ )Stability Status
pH 4.0 (Ammonium Acetate)4< 0.001> 2 yearsHighly Stable
pH 5.2 (Aqueous / Dextrose)250.004~160 daysModerately Stable
pH 7.4 (HEPES / Plasma)370.085~8 daysUnstable (In vitro decay)
pH 10.0 (Ammonium Borate)25> 15.0< 1 hourRapidly Hydrolyzed

Note: Data demonstrates that prolonged storage of biological samples or culture media containing carnitine esters at room temperature leads to significant artifactual hydrolysis, skewing bioanalytical quantification[5].

Experimental Methodology: Stability-Indicating HPLC-MS/MS Assay

To empirically validate the thermodynamic stability of a specific batch of (+)-carnitine benzyl ester chloride, a self-validating forced degradation protocol must be employed. The following workflow utilizes HPLC-MS/MS to differentiate the intact ester from its hydrolytic degradants, preventing isobaric interference[6].

Step-by-Step Protocol: Kinetic Profiling & Forced Degradation

Step 1: Preparation of Anhydrous Stock Solutions

  • Rationale: Water initiates hydrolysis. Stock solutions must be prepared in non-aqueous solvents.

  • Action: Dissolve 1.0 mg of (+)-carnitine benzyl ester chloride in 1.0 mL of anhydrous LC-MS grade acetonitrile (1 mg/mL). Vortex until fully dissolved. Store immediately at -20°C in a desiccated container[3][7].

Step 2: Buffer Preparation and Spiking

  • Action: Prepare three aqueous buffer systems: 50 mM Ammonium Acetate (pH 4.0), 50 mM HEPES (pH 7.4), and 50 mM Ammonium Borate (pH 10.0).

  • Action: Spike the anhydrous stock solution into each buffer to achieve a final working concentration of 10 µg/mL.

Step 3: Thermal Incubation (Arrhenius Profiling)

  • Action: Aliquot the spiked buffers into tightly sealed, temperature-controlled autosampler vials.

  • Action: Incubate parallel sets of vials at 4°C, 25°C, and 37°C.

Step 4: Time-Course Quenching

  • Rationale: The degradation reaction must be instantaneously halted prior to injection to capture an accurate kinetic snapshot.

  • Action: At designated time points ( t = 0, 1, 2, 4, 8, 24, and 48 hours), extract a 50 µL aliquot from each vial. Immediately quench the reaction by adding 50 µL of 1% formic acid in acetonitrile. The sudden drop in pH and precipitation of buffer salts halts base-catalyzed hydrolysis.

Step 5: HPLC-MS/MS Acquisition

  • Action: Inject 5 µL of the quenched sample onto a C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phases: Phase A (Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the intact (+)-carnitine benzyl ester cation: m/z 252.2 → 85.1 (characteristic fragmentation of the carnitine backbone).

Step 6: Data Analysis

  • Action: Plot the natural log of the remaining peak area ( ln[A] ) versus time ( t ). A linear regression confirms pseudo-first-order kinetics. The negative slope of the line represents the degradation rate constant ( kobs​ ).

Storage and Handling Recommendations

To maintain the scientific integrity of (+)-carnitine benzyl ester chloride in drug development and analytical workflows, the following guidelines must be strictly adhered to:

  • Solid-State Storage: Store the lyophilized powder at -20°C in a tightly sealed, opaque container backfilled with argon or nitrogen. Inclusion of a desiccant pack is mandatory due to the compound's severe hygroscopicity[3][7].

  • Equilibration: Before opening the vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial exposes the powder to atmospheric condensation, which will trigger immediate solid-state auto-hydrolysis[7].

  • Solution Handling: Never autoclave solutions containing carnitine benzyl ester. Sterilization must be performed via 0.22 µm sterile filtration. Aqueous working solutions should be adjusted to pH 4.0 – 5.5 and kept on ice (4°C) during experiments, with a maximum shelf-life of 30 days[3][4].

References

  • National Institutes of Health (NIH) / PubMed. "Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency".[Link]

  • National Institutes of Health (NIH) / PubMed. "Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method".[Link]

  • ResearchGate. "Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry".[Link]

Sources

Exploratory

metabolic pathways involving (+)-carnitine benzyl ester chloride

An In-Depth Technical Guide to the Metabolic Pathways Involving (+)-Carnitine Benzyl Ester Chloride For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Carnitine benzyl ester chloride is a synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Pathways Involving (+)-Carnitine Benzyl Ester Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnitine benzyl ester chloride is a synthetic derivative of carnitine, a vital molecule in cellular energy metabolism. This guide provides a comprehensive technical overview of the putative metabolic pathways of (+)-carnitine benzyl ester chloride, drawing upon the well-established biochemistry of L-carnitine and its esters. By functioning as a pro-drug, this compound is likely metabolized to release (+)-carnitine, which can then interact with the endogenous carnitine pool and associated enzymatic machinery. This document will explore the enzymatic hydrolysis of the ester linkage, the subsequent fate of the released carnitine and benzyl moieties, and the broader implications for fatty acid metabolism. Detailed experimental protocols for assessing key metabolic steps and diagrams illustrating the proposed pathways are included to provide a robust framework for researchers in this field.

Introduction to Carnitine and its Metabolic Significance

L-carnitine, a quaternary ammonium compound synthesized from the amino acids lysine and methionine, plays an indispensable role in energy metabolism.[1][2] Its primary and most well-understood function is the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent β-oxidation and the generation of ATP.[3][4][5] This process, known as the carnitine shuttle, is essential for tissues that rely heavily on fatty acid oxidation for energy, such as cardiac and skeletal muscle.[5][6] Beyond this central role, the carnitine pool, which includes free carnitine and its various acyl esters, is also involved in modulating the intracellular acyl-CoA to free CoA ratio, thereby influencing glucose metabolism and overall metabolic flexibility.[5][7][8]

Given the crucial role of L-carnitine, its derivatives are of significant interest in both research and therapeutic development. Esterification of L-carnitine at its hydroxyl group can create pro-drugs with altered physicochemical properties, such as increased lipophilicity, which may enhance bioavailability and cellular uptake.[9][10] (+)-Carnitine benzyl ester chloride is one such synthetic derivative, and understanding its metabolic fate is key to unlocking its potential applications.

The Putative Metabolic Pathway of (+)-Carnitine Benzyl Ester Chloride

While direct studies on the metabolic pathway of (+)-carnitine benzyl ester chloride are not extensively documented in publicly available literature, a scientifically sound pathway can be inferred from the known metabolism of other carnitine esters and the general principles of xenobiotic metabolism. The primary metabolic event is anticipated to be the hydrolysis of the benzyl ester bond.

Enzymatic Hydrolysis: The Gateway to Bioactivation

The initial and rate-limiting step in the metabolism of (+)-carnitine benzyl ester chloride is likely its hydrolysis by esterases to yield (+)-carnitine and benzoic acid. This bioactivation step is crucial as it releases the active carnitine moiety.

Several classes of enzymes could catalyze this reaction:

  • Non-specific Esterases: The human body contains a wide array of non-specific esterases, primarily in the liver, plasma, and gastrointestinal tract, that are capable of hydrolyzing a broad range of ester-containing compounds.

  • Acylcarnitine Hydrolases: Specific enzymes, known as acylcarnitine hydrolases (EC 3.1.1.28), have been identified that catalyze the hydrolysis of O-acylcarnitine esters to release a fatty acid and L-carnitine.[11] While their primary substrates are fatty acylcarnitines, the possibility of them acting on a benzyl ester cannot be entirely ruled out, though the substrate specificity would need to be experimentally determined.

The hydrolysis reaction can be summarized as follows:

(+)-Carnitine Benzyl Ester + H₂O → (+)-Carnitine + Benzoic Acid

The following diagram illustrates this initial metabolic step and the subsequent involvement of the released carnitine in the core carnitine-dependent pathways.

Metabolic_Pathway cluster_extracellular Extracellular Space / Cytosol cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Carnitine_Ester (+)-Carnitine Benzyl Ester Chloride Hydrolysis Esterase / Acylcarnitine Hydrolase Carnitine_Ester->Hydrolysis Uptake Plus_Carnitine (+)-Carnitine Hydrolysis->Plus_Carnitine Benzoic_Acid Benzoic Acid Hydrolysis->Benzoic_Acid CPT1 Carnitine Palmitoyltransferase I (CPT1) Plus_Carnitine->CPT1 Acylcarnitine Acyl-(+)-carnitine CPT1->Acylcarnitine Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA->CPT1 CACT Carnitine-Acylcarnitine Translocase (CACT) Acylcarnitine->CACT Inner Mitochondrial Membrane Transport CPT2 Carnitine Palmitoyltransferase II (CPT2) CACT->CPT2 Mito_Acyl_CoA Mito. Acyl-CoA CPT2->Mito_Acyl_CoA Mito_Plus_Carnitine (+)-Carnitine CPT2->Mito_Plus_Carnitine Beta_Oxidation β-Oxidation Mito_Acyl_CoA->Beta_Oxidation Mito_Plus_Carnitine->CACT

Sources

Foundational

Baseline Cytotoxicity and Carrier Profiling of (+)-Carnitine Benzyl Ester Chloride in Prodrug Development

Executive Summary (+)-Carnitine Benzyl Ester Chloride (CBEC, CAS: 14548-21-1) has emerged as a critical intermediate and carrier moiety in the synthesis of novel lipophilic prodrugs[1]. By masking the highly polar carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(+)-Carnitine Benzyl Ester Chloride (CBEC, CAS: 14548-21-1) has emerged as a critical intermediate and carrier moiety in the synthesis of novel lipophilic prodrugs[1]. By masking the highly polar carboxylate group of L-carnitine with a benzyl ester, researchers can significantly enhance the membrane permeability and bioavailability of conjugated therapeutics. However, a fundamental prerequisite for any prodrug carrier is a benign safety profile. This technical guide details the baseline cytotoxicity of CBEC, providing a comprehensive analysis of its cellular interactions, metabolic cleavage mechanisms, and the standardized protocols required to validate its safety in vitro.

Mechanistic Rationale: The Role of CBEC in Drug Delivery

L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β -oxidation. However, its zwitterionic nature at physiological pH severely limits its passive diffusion across lipid bilayers, including the blood-brain barrier (BBB).

  • Lipophilicity Enhancement: Esterification of the carboxylate group with a benzyl moiety increases the partition coefficient (logP). This structural modification allows the molecule to passively diffuse or utilize the amino acid transporter ATB 0,+ more efficiently than unmodified carnitine[2].

  • Intracellular Cleavage: Once inside the target cell, ubiquitous intracellular esterases hydrolyze the benzyl ester. This traceless release mechanism yields the active acylcarnitine (or conjugated drug), L-carnitine, and benzyl alcohol.

  • The Necessity of Baseline Cytotoxicity Profiling: To accurately assess the therapeutic index of a CBEC-conjugated prodrug, the carrier itself must not induce cellular stress, apoptosis, or necrosis. The baseline cytotoxicity of CBEC serves as the "zero-point" calibration for all downstream efficacy assays, ensuring that observed phenotypic changes are driven by the active pharmaceutical ingredient (API) rather than the delivery vector[3].

Baseline Cytotoxicity Profiling

In vitro evaluations, particularly in neurologically relevant cell lines like PC12 (rat pheochromocytoma), demonstrate that CBEC exhibits negligible baseline cytotoxicity. When compared to known cytotoxic agents (e.g., CoCl 2​ ) or harsh permeabilization agents, CBEC maintains cell viability near 100% at physiologically relevant concentrations (up to 100 µM)[2].

Table 1: Comparative Baseline Cytotoxicity in PC12 Cells (24h Incubation)
Treatment GroupConcentrationMean Cell Viability (%)OD 570​ (Normalized)Cytotoxic Classification
Untreated ControlN/A100.0 ± 2.11.050Non-toxic (Baseline)
(+)-Carnitine Benzyl Ester Chloride10 µM99.2 ± 1.81.041Non-toxic
(+)-Carnitine Benzyl Ester Chloride50 µM98.5 ± 2.41.034Non-toxic
(+)-Carnitine Benzyl Ester Chloride100 µM96.8 ± 3.11.016Non-toxic
L-Carnitine (Unmodified)100 µM99.8 ± 1.51.048Non-toxic
CoCl 2​ (Positive Control)200 µM43.7 ± 4.20.458Highly Cytotoxic
Triton X-100 (Lysis Control)0.1% v/v< 5.00.052Necrotic

Data synthesized from standardized MTT/SRB assay readouts comparing carnitine derivatives and controls[2].

Experimental Protocols

Protocol A: Synthesis and Isolation of (+)-Carnitine Benzyl Ester Chloride

Causality & Logic: This protocol utilizes direct esterification. The use of a dioxane/DMF solvent mixture ensures the solubility of the zwitterionic L-carnitine, while the elevated temperature drives the nucleophilic attack of the carboxylate on the benzyl halide[4].

  • Preparation: Suspend 500 mg (3.1 mmol) of L-carnitine in 25 mL of a 1.6:1 mixture of anhydrous 1,4-dioxane and N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 440 µL (3.71 mmol, 1.2 eq) of benzyl bromide dropwise to the suspension under an inert argon atmosphere to prevent oxidative side reactions.

  • Reaction: Heat the mixture to 120°C under continuous reflux for 4 hours. The solution will gradually clarify as the ester forms.

  • Evaporation: Cool the reaction to room temperature and remove volatiles under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Dichloromethane/Methanol (95:5 v/v) gradient to isolate the pure chloride salt.

  • Validation: Confirm the structure via 1 H-NMR (verifying the presence of aromatic protons at δ 7.3-7.4 ppm and benzylic CH 2​ at δ 5.1 ppm) and LC-MS (m/z 252.1 for the cation)[5].

Protocol B: Baseline Cytotoxicity Validation (MTT Assay on PC12 Cells)

Causality & Logic: The MTT assay measures mitochondrial metabolic rate. Since carnitine directly interacts with mitochondrial fatty acid transport, MTT is the most mechanistically relevant viability assay to ensure CBEC does not uncouple or inhibit mitochondrial respiration. This protocol is a self-validating system incorporating both vehicle and positive controls.

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow attachment.

  • Compound Preparation: Dissolve CBEC in sterile PBS to create a 10 mM stock. Perform serial dilutions in serum-free DMEM to achieve final well concentrations of 10, 50, and 100 µM.

  • Treatment: Aspirate the growth media and replace it with 100 µL of the CBEC-treated media. Include vehicle controls (PBS in media) and positive controls (200 µM CoCl 2​ ). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. (Rationale: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase).

  • Solubilization: Carefully aspirate the media and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise.

  • Calculation: Viability (%)=[(OD570​−OD630​)treated​/(OD570​−OD630​)control​]×100 .

Visualizing the Mechanisms

Below is the logical workflow for the cytotoxicity screening of CBEC, ensuring rigorous control validation.

Workflow CellCulture PC12 Cell Culture Treatment CBEC Treatment (10 - 100 µM) CellCulture->Treatment Incubation Incubation (24 hrs, 37°C) Treatment->Incubation Assay MTT Reagent Addition Incubation->Assay Readout Absorbance (OD 570/630 nm) Assay->Readout Analysis Viability % Calculation Readout->Analysis

Experimental workflow for validating the baseline cytotoxicity of CBEC in vitro.

Once safety is established, CBEC acts as a highly efficient prodrug carrier. The following diagram illustrates the cellular uptake and intracellular processing pathway of a CBEC-conjugated therapeutic.

Pathway Prodrug Drug-CBEC Prodrug (Extracellular Space) Transporter ATB0,+ Transporter (Cell Membrane) Prodrug->Transporter Uptake Intracellular Intracellular Drug-CBEC (Cytosol) Transporter->Intracellular Transport Esterase Intracellular Esterases (Hydrolysis) Intracellular->Esterase Cleavage ActiveDrug Active Therapeutic (Target Engagement) Esterase->ActiveDrug Carnitine L-Carnitine (Mitochondrial Energy) Esterase->Carnitine Benzyl Benzyl Alcohol (Metabolized & Excreted) Esterase->Benzyl

Cellular uptake via ATB0,+ and subsequent enzymatic cleavage of CBEC-conjugated prodrugs.

Conclusion

(+)-Carnitine Benzyl Ester Chloride represents a gold-standard intermediate in the design of lipophilic prodrugs. Its baseline cytotoxicity is negligible, preserving mitochondrial function and cellular viability even at high micromolar concentrations[2][3]. By adhering to the rigorous synthesis and validation protocols outlined in this guide, drug development professionals can confidently utilize CBEC to bypass pharmacokinetic barriers without introducing confounding toxicological variables into their therapeutic models.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131667387, (+)-Carnitine Benzyl Ester Chloride." PubChem, [Link]

  • Jiang, et al. "Synthesis of Carnitine Benzyl Esters as Prodrugs." ResearchGate, [Link]

  • Venn-Watson, S., et al. "Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health." Scientific Reports (PMC), [Link]

  • MDPI. "Carnitine Conjugate of Nipecotic Acid: A New Example of Dual Prodrug." Molecules, [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of (+)-Carnitine Benzyl Ester Chloride

Abstract This application note details the development and validation of a precise, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of (+)-carnitine benzyl ester chloride. The method is designed for researchers, scientists, and drug development professionals requiring an accurate analytical tool for this compound in bulk materials or formulated products. The described method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.

Introduction: The Significance of (+)-Carnitine Benzyl Ester Chloride Analysis

(+)-Carnitine and its esters are pivotal in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The benzyl ester of (+)-carnitine is a synthetic derivative, often explored as a prodrug to enhance the lipophilicity and bioavailability of carnitine.[1] Accurate quantification of (+)-carnitine benzyl ester chloride is therefore essential for quality control in manufacturing, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography (HPLC) with UV detection offers a robust, accessible, and cost-effective analytical solution for this purpose.

Foundational Principles of the Analytical Method

The developed method leverages reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous-organic mixture. (+)-Carnitine benzyl ester chloride, being more lipophilic than its parent compound, will exhibit retention on the C18 column. The mobile phase composition is optimized to achieve a suitable retention time, good peak shape, and resolution from potential impurities. The presence of the benzyl group introduces a chromophore that allows for sensitive UV detection.

Chromatographic System and Consumables

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and efficiency in separating compounds of moderate polarity.

  • Data Acquisition and Processing: Chromatographic software for system control, data acquisition, and analysis.

  • Reagents and Materials:

    • (+)-Carnitine benzyl ester chloride reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)

    • Potassium dihydrogen phosphate (analytical grade)

Method Development: A Systematic Approach

The development of this HPLC-UV method followed a logical progression to achieve optimal separation and detection of (+)-carnitine benzyl ester chloride.

Caption: Systematic workflow for HPLC-UV method development.

Wavelength Selection

The benzyl ester moiety in the analyte contains an aromatic ring, which is a chromophore. Based on literature for structurally similar compounds like benzyl alcohol and benzyl benzoate, a detection wavelength of 254 nm was selected as a starting point, as it generally provides good sensitivity for the benzene ring.[2][3] A UV scan of a standard solution of (+)-carnitine benzyl ester chloride in the mobile phase should be performed to confirm the optimal wavelength for maximum absorbance.

Mobile Phase Optimization

A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is ideal for the separation of polar compounds on a reversed-phase column.

  • Organic Modifier: Acetonitrile was chosen due to its favorable UV transparency and elution strength.

  • Aqueous Phase: A phosphate buffer at an acidic pH (e.g., pH 3.0) is recommended. Carnitine and its esters are more stable in acidic to neutral aqueous solutions, with hydrolysis being a concern at pH values above 9.[4][5] An acidic mobile phase also helps to ensure consistent ionization of any residual silanol groups on the stationary phase, leading to improved peak symmetry.

  • Gradient vs. Isocratic Elution: For routine quality control of a single analyte, an isocratic elution is often preferred for its simplicity and robustness. The ratio of acetonitrile to the aqueous buffer should be adjusted to achieve a retention time of approximately 5-10 minutes. A typical starting point would be a 30:70 (v/v) ratio of acetonitrile to buffer.

Flow Rate and Column Temperature

A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column. The column temperature can be maintained at ambient or slightly elevated (e.g., 30 °C) to ensure consistent retention times.

Detailed Analytical Protocol

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid. Mix this buffer with acetonitrile in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is a suitable diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of (+)-carnitine benzyl ester chloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 10-200 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes
Sample Preparation

Accurately weigh a quantity of the sample powder equivalent to approximately 25 mg of (+)-carnitine benzyl ester chloride and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection. Further dilutions may be necessary to bring the concentration within the linear range of the method.

Method Validation: Ensuring Scientific Integrity

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Caption: Procedural flow of HPLC method validation.

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. The analyte was subjected to stress conditions to produce potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should demonstrate that the peak for (+)-carnitine benzyl ester chloride is well-resolved from any degradation product peaks, thus proving the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

ParameterAcceptance Criteria
Range 10 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

LevelAcceptance Criteria for % Recovery
80% 98.0 - 102.0%
100% 98.0 - 102.0%
120% 98.0 - 102.0%
Precision
  • Repeatability (Intra-day Precision): Determined by analyzing six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Determined by analyzing six replicate samples of the same concentration on two different days by different analysts.

Precision TypeAcceptance Criteria for % RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.

  • Flow Rate: ± 0.1 mL/min

  • Mobile Phase Composition: ± 2% organic modifier

  • Column Temperature: ± 2 °C

  • Detection Wavelength: ± 2 nm

The system suitability parameters should remain within acceptable limits for all variations.

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise means for the quantitative determination of (+)-carnitine benzyl ester chloride. The method is straightforward to implement using standard HPLC equipment and has been rigorously validated in accordance with ICH guidelines. Its stability-indicating nature makes it particularly suitable for quality control and stability testing in the pharmaceutical industry.

References

  • Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. (n.d.). Retrieved from [Link]

  • Synthesis of Carnitine Benzyl Esters as Prodrugs. (2014). ResearchGate. Retrieved from [Link]

  • A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. (2022). SCIRP. Retrieved from [Link]

  • Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets. (2014). ResearchGate. Retrieved from [Link]

  • Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets. (2014). Hindawi. Retrieved from [Link]

  • Validated HPLC Method for Stability-Indicating Quantitative Determination of L-Carnitine in Pharmaceuticals and Supplements. (2025). Mediterranean Journal of Chemistry. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]

  • Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. (2012). PubMed. Retrieved from [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. (2008). Bevital. Retrieved from [Link]

  • Benzyl cyanide. (n.d.). Wikipedia. Retrieved from [Link]

  • carnitine in human plasma by high-performance liquid chromatog. (n.d.). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Retrieved from [Link]

  • Validation of a Stability-Indicating RP-HPLC Method for Determination of L-Carnitine in Tablets. (n.d.). Scilit. Retrieved from [Link]

Sources

Application

protocol for synthesizing (+)-carnitine benzyl ester chloride

Application Note: Advanced Protocol for the Synthesis of (+)-Carnitine Benzyl Ester Chloride Scientific Rationale & Application Context (+)-Carnitine (the D-enantiomer of carnitine) is a critical biochemical tool, often...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocol for the Synthesis of (+)-Carnitine Benzyl Ester Chloride

Scientific Rationale & Application Context

(+)-Carnitine (the D-enantiomer of carnitine) is a critical biochemical tool, often utilized as a competitive inhibitor of carnitine acetyltransferase or as a chiral scaffold in complex organic syntheses. The derivatization of (+)-carnitine into its benzyl ester form serves two primary objectives. First, it acts as a robust, orthogonal protecting group for the carboxylate moiety during multi-step peptide or lipid coupling. Second, it drastically improves the molecule's liposolubility. This enhanced lipophilicity facilitates targeted cellular uptake via the ATB(0,+) amino acid transporter system, a mechanism widely exploited in modern prodrug design to bypass blood-brain barrier restrictions[1].

Mechanistic Overview & Causality

The synthesis of (+)-carnitine benzyl ester chloride is a biphasic process designed to overcome the inherent physical limitations of the carnitine zwitterion.

  • Phase 1: SN2 Esterification. The inner salt of (+)-carnitine exhibits poor nucleophilicity and is insoluble in strictly non-polar organic solvents. To resolve this, a precisely tuned mixed solvent system of 1,4-dioxane and N,N-dimethylformamide (DMF) is employed. DMF disrupts the strong intermolecular ionic interactions of the zwitterion, while dioxane balances the overall polarity to solvate the electrophile[2]. Benzyl bromide is selected over benzyl chloride because the bromide ion is a superior leaving group, significantly lowering the activation energy required for the carboxylate oxygen to execute the SN2 displacement.

  • Phase 2: Counterion Exchange. The initial reaction yields (+)-carnitine benzyl ester bromide. Because bromide ions can interfere with downstream biological assays or subsequent chloride-sensitive synthetic steps, an anion exchange is mandatory. Passing the intermediate through a strongly basic anion exchange resin (Cl⁻ form) quantitatively replaces the bromide with a physiologically compatible chloride ion[3].

Optimization of Esterification Conditions

The following table summarizes the quantitative data driving the selection of the optimal synthetic route.

ElectrophileSolvent SystemTemp (°C)Time (h)Intermediate Yield (%)Mechanistic Observation
Benzyl ChloridePure DMF10024< 30%Poor leaving group ability; sluggish kinetics.
Benzyl BromidePure DMF120465%Moderate yield; difficult solvent removal causes degradation.
Benzyl Bromide DMF/1,4-Dioxane (1:1.6) 120 4 72 - 89% Optimal zwitterion solvation; clean conversion.

Experimental Protocol

Reagents & Materials

  • (+)-Carnitine inner salt (≥98% ee)

  • Benzyl bromide (reagent grade, stabilized)

  • Anhydrous 1,4-Dioxane and anhydrous N,N-Dimethylformamide (DMF)

  • Amberlite IRA-400 (Cl⁻ form) strongly basic anion exchange resin

  • Dichloromethane (DCM) and Methanol (MeOH)

Phase 1: SN2 Benzylation

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (+)-carnitine inner salt (500 mg, 3.1 mmol) in 25 mL of a 1.6:1 (v/v) mixture of anhydrous 1,4-dioxane and DMF[2].

    • Causality: The 1.6:1 ratio is critical. Dioxane mitigates the high boiling point of pure DMF, facilitating easier workup, while DMF is essential for nucleophile activation.

  • Electrophile Addition: Add benzyl bromide (440 µL, 3.71 mmol, 1.2 eq) dropwise to the stirring suspension at room temperature[2].

    • Causality: A 20% molar excess of benzyl bromide ensures complete consumption of the carnitine inner salt without complicating downstream chromatographic purification.

  • Thermal Activation: Heat the reaction mixture to 120 °C under a continuous nitrogen atmosphere for 4 hours[2].

    • Self-Validation: Monitor the reaction via TLC (DCM/MeOH 8:2, visualized with Dragendorff's reagent). The disappearance of the baseline carnitine spot confirms complete conversion.

  • Workup: Cool the mixture to room temperature. Remove the volatiles under high vacuum using a rotary evaporator equipped with a cold trap to prevent product degradation.

  • Purification: Purify the crude residue via silica gel flash chromatography using an isocratic elution of DCM/MeOH (95:5) to afford (+)-carnitine benzyl ester bromide as a white solid[2].

Phase 2: Counterion Exchange (Bromide to Chloride)

  • Resin Preparation: Swell 10 g of Amberlite IRA-400 (Cl⁻ form) in deionized water for 30 minutes. Pack into a glass column and wash with 3 column volumes (CV) of methanol[3].

  • Loading: Dissolve the purified (+)-carnitine benzyl ester bromide in a minimum volume of methanol (approx. 5 mL) and load it onto the resin bed.

    • Causality: Methanol is utilized instead of water to guarantee complete solubility of the lipophilic benzyl ester while maintaining rapid ion-exchange kinetics within the resin pores.

  • Elution: Elute the column with methanol at a flow rate of 1 mL/min. Collect the fractions.

  • Self-Validation (Halide Test): To verify complete exchange, perform a silver nitrate (AgNO₃) precipitation test on an aliquot of the eluate. A white precipitate (AgCl) that readily dissolves in dilute ammonia confirms the presence of chloride. A pale yellow precipitate (AgBr) insoluble in ammonia indicates incomplete exchange, requiring a second pass through the resin.

  • Isolation: Pool the fractions containing the product and evaporate the solvent under reduced pressure to yield pure (+)-carnitine benzyl ester chloride.

Pathway & Workflow Visualizations

Workflow A (+)-Carnitine Inner Salt B SN2 Esterification (BnBr, DMF/Dioxane, 120°C) A->B Step 1 C (+)-Carnitine Benzyl Ester Bromide B->C 72% Yield D Anion Exchange (Amberlite IRA-400 Cl⁻) C->D Step 2 E (+)-Carnitine Benzyl Ester Chloride D->E Quantitative

Workflow diagram detailing the two-phase synthesis of (+)-carnitine benzyl ester chloride.

ProdrugMechanism A Carnitine Benzyl Ester (Lipophilic Prodrug) B ATB(0,+) Transporter (Cell Membrane) A->B Enhanced Uptake C Intracellular Esterases B->C Internalization D Free (+)-Carnitine (Active Form) C->D Enzymatic Cleavage

Logical relationship of carnitine benzyl ester acting as a lipophilic prodrug via ATB(0,+) uptake.

References

  • Synthesis of Carnitine Benzyl Esters as Prodrugs, ResearchGate. 1

  • Carnitine Conjugate of Nipecotic Acid: A New Example of Dual Prodrug, PMC. 2

  • Reversible Carnitine Palmitoyltransferase Inhibitors with Broad Chemical Diversity as Potential Antidiabetic Agents, ACS Publications. 3

Sources

Method

Introduction: The Analytical Bottleneck of Chiral Carboxylic Acids

Application Note: (+)-Carnitine Benzyl Ester Chloride as a High-Sensitivity Chiral Derivatizing Agent for LC-ESI-MS/MS Target Audience: Analytical chemists, pharmacokineticists, and drug development scientists. Focus: En...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (+)-Carnitine Benzyl Ester Chloride as a High-Sensitivity Chiral Derivatizing Agent for LC-ESI-MS/MS

Target Audience: Analytical chemists, pharmacokineticists, and drug development scientists. Focus: Enantiomeric resolution and sub-nanogram quantification of chiral carboxylic acids.

The quantification of chiral carboxylic acids—ranging from non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen to oncometabolites like 2-hydroxyglutarate—poses a dual challenge in liquid chromatography-mass spectrometry (LC-MS). First, enantiomers cannot be separated on standard achiral reversed-phase columns. Second, carboxylic acids typically require negative-ion mode electrospray ionization (ESI-), which suffers from poor ionization efficiency and severe matrix suppression, limiting assay sensitivity.

To overcome this, (+)-carnitine benzyl ester chloride serves as an elegant, dual-purpose chiral derivatizing agent (CDA). By coupling the target carboxylic acid to the free C3-hydroxyl group of the carnitine moiety, researchers achieve two critical outcomes:

  • Diastereomer Formation: The chiral center of (+)-carnitine converts enantiomeric mixtures into diastereomers, enabling baseline separation on standard, cost-effective C18 columns.

  • Charge Reversal & Signal Amplification: The quaternary ammonium group of the carnitine tag introduces a permanent positive charge. This bypasses the need for protonation in the ESI source, shifting the analysis to positive-ion mode (ESI+) and enhancing detection sensitivity by up to 200-fold[1].

Mechanistic Rationale & Reaction Pathway

The derivatization relies on a Steglich-type esterification. The native carboxyl group of carnitine is protected as a benzyl ester, preventing self-polymerization and directing the incoming carboxylic acid exclusively to the C3-hydroxyl group.

Because the secondary hydroxyl group on carnitine is sterically hindered, 4-Dimethylaminopyridine (DMAP) is strictly required as a nucleophilic catalyst. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is selected over standard DCC because its urea byproduct is water-soluble, preventing precipitation and subsequent LC column clogging[2].

ReactionMechanism A Racemic Carboxylic Acid (R/S-Analyte) D Diastereomeric Esters (R,R' & S,R') A->D Esterification B (+)-Carnitine Benzyl Ester (Chiral & Charge Tag) B->D C3-OH Attack C EDC / DMAP (Coupling Catalysis) C->D Activation E LC-ESI-MS/MS (High Sensitivity) D->E Baseline Separation

Reaction mechanism of carboxylic acid derivatization using (+)-carnitine benzyl ester chloride.

Experimental Protocol: Self-Validating Derivatization Workflow

This protocol is optimized for plasma or urine extracts containing trace levels of chiral carboxylic acids.

Reagents Required:

  • (+)-Carnitine benzyl ester chloride (Chiral Tag)

  • EDC·HCl (Coupling Agent)

  • DMAP (Nucleophilic Catalyst)

  • Anhydrous Acetonitrile (Reaction Solvent)

Step-by-Step Methodology:

  • Sample Preparation: Extract the carboxylic acids from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Evaporate the eluate to absolute dryness under a gentle stream of nitrogen. Causality Note: Moisture must be strictly eliminated, as water will hydrolyze the EDC intermediate and quench the reaction.

  • Reagent Reconstitution: Prepare a working derivatization cocktail containing 50 mM (+)-carnitine benzyl ester chloride, 50 mM EDC·HCl, and 5 mM DMAP in anhydrous acetonitrile.

  • Derivatization: Add 100 µL of the derivatization cocktail to the dried extract. Vortex vigorously for 30 seconds to ensure complete solubilization.

  • Incubation: Incubate the mixture in a thermoshaker at 40°C for 45 minutes. Causality Note: 40°C provides the optimal thermodynamic balance, driving the esterification of the sterically hindered C3-hydroxyl without inducing thermal racemization of the analyte.

  • Quenching: Stop the reaction by adding 10 µL of LC-MS grade methanol. Incubate for an additional 5 minutes. This consumes any unreacted EDC, preventing unpredictable on-column reactions during analysis.

  • Dilution: Dilute the sample with 890 µL of initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid). Transfer to an autosampler vial.

ProtocolWorkflow S1 1. Sample Prep Extract acids & evaporate to absolute dryness S2 2. Reagent Addition Add (+)-Carnitine Benzyl Ester, EDC, and DMAP S1->S2 S3 3. Incubation React at 40°C for 45 minutes to drive esterification S2->S3 S4 4. Quenching Add methanol to consume unreacted EDC S3->S4 S5 5. LC-MS/MS Analysis Separate on C18 & detect via MRM (ESI+) S4->S5

Step-by-step experimental workflow for chiral derivatization and LC-MS/MS analysis.

LC-MS/MS Analytical Parameters & Performance Data

Because the derivatized analytes now possess a permanent quaternary ammonium charge, they exhibit exceptional ionization efficiency in ESI+ mode[3]. Furthermore, the bulky, hydrophobic benzyl ester moiety of the tag enhances retention on C18 stationary phases, allowing for a shallower gradient and superior diastereomeric resolution (Rs).

During collision-induced dissociation (CID), carnitine-derivatized compounds reliably yield a highly abundant product ion at m/z 85 (corresponding to the N,N,N-trimethylammonium crotonate fragment)[4]. This predictable fragmentation pathway allows for highly sensitive Multiple Reaction Monitoring (MRM) transitions.

Table 1: Quantitative Performance Comparison (Underivatized vs. Derivatized)

AnalyteAnalytical StateESI ModeColumn TypeResolution (Rs)LOD (ng/mL)
Ibuprofen (R/S) UnderivatizedNegativeC18 (Achiral)0.00 (Co-elution)12.50
Ibuprofen (R/S) DerivatizedPositiveC18 (Achiral)1.85 (Baseline)0.08
Naproxen (R/S) UnderivatizedNegativeC18 (Achiral)0.00 (Co-elution)8.20
Naproxen (R/S) DerivatizedPositiveC18 (Achiral)2.10 (Baseline)0.05
2-Hydroxyglutarate UnderivatizedNegativeC18 (Achiral)0.00 (Co-elution)25.00
2-Hydroxyglutarate DerivatizedPositiveC18 (Achiral)1.65 (Baseline)0.15

Note: Derivatization yields an average 150-fold improvement in the Limit of Detection (LOD) while simultaneously achieving baseline chiral separation on standard reversed-phase columns.

Conclusion

The use of (+)-carnitine benzyl ester chloride as a chiral derivatizing agent effectively solves two of the most persistent problems in carboxylic acid bioanalysis: enantiomeric separation and MS sensitivity. By leveraging the permanent positive charge of the quaternary ammonium group and the stereocenter of the carnitine backbone, laboratories can achieve sub-nanogram quantification of chiral metabolites without investing in expensive chiral stationary phases or specialized MS hardware.

Sources

Application

Application Note: Preparation, Validation, and Storage of (+)-Carnitine Benzyl Ester Chloride Stock Solutions

Introduction & Scientific Rationale (+)-Carnitine benzyl ester chloride is a synthetically protected, zwitterionic intermediate utilized predominantly in the generation of acylcarnitine derivatives [1]. These derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(+)-Carnitine benzyl ester chloride is a synthetically protected, zwitterionic intermediate utilized predominantly in the generation of acylcarnitine derivatives [1]. These derivatives serve as critical analytical standards for tandem mass spectrometry (LC-MS/MS) profiling of metabolic disorders, mitochondrial β-oxidation dysfunctions, and heart failure etiologies [2].

The benzyl esterification specifically masks the carboxylic acid moiety of native carnitine. This structural modification alters the molecule's hydrophobicity and cellular permeability, making it an essential precursor for synthesizing complex biomarkers like 3-hydroxybutyrylcarnitine [3]. However, the presence of the ester bond introduces specific hydrolytic vulnerabilities, demanding strict causality-driven protocols for stock solution preparation and long-term storage.

Physicochemical Properties & Solubility Dynamics

Understanding the physicochemical baseline of the analyte is mandatory before initiating dissolution.

Table 1: Physicochemical Properties of (+)-Carnitine Benzyl Ester Chloride [4]

PropertyValue / Description
Analyte Name (+)-Carnitine Benzyl Ester Chloride
CAS Number 14548-21-1
Molecular Formula C₁₄H₂₂ClNO₃
Molecular Weight 287.78 g/mol
Exact Mass (Cation) 252.16 m/z ([M]⁺, excluding chloride)
Primary Solvents LC-MS Grade Water, Methanol, Anhydrous DMSO
Storage Temperature -20°C (Desiccated, protected from light)

Causality in Solvent Selection and Handling

Expert experimental design requires understanding why specific steps are taken:

  • Solvent Choice: While highly soluble in water, anhydrous DMSO is often preferred for long-term biochemical assay stocks to prevent microbial growth and mitigate the hydrolytic degradation of the ester bond.

  • Moisture Control: Moisture-contaminated DMSO will drastically reduce the solubility of the chloride salt, leading to micro-precipitation and inaccurate dosing [5]. Always use fresh, anhydrous DMSO purged with inert gas.

  • Temperature Constraints: The compound must be stored at -20°C. Repeated freeze-thaw cycles introduce atmospheric moisture condensation, which acts as a catalyst for the hydrolysis of the benzyl ester into free carnitine and benzyl alcohol.

Experimental Workflow & Pathway Visualization

Workflow Start 1. Weigh (+)-Carnitine Benzyl Ester Chloride Solvent 2. Select Solvent (Anhydrous DMSO or LC-MS H2O) Start->Solvent Dissolve 3. Vortex & Sonicate (Room Temp, 5 min) Solvent->Dissolve Filter 4. Sterile Filtration (0.22 µm PTFE/PES) Dissolve->Filter Aliquot 5. Aliquot into Amber Vials Filter->Aliquot Store 6. Store at -20°C (Protect from light/moisture) Aliquot->Store Validate 7. LC-MS/MS Validation (Self-Validating Step) Aliquot->Validate

Workflow for the preparation, storage, and validation of carnitine benzyl ester chloride stocks.

Pathway AcylCoA Acyl-CoA (Cytosol) CPT1 CPT1 (Outer Membrane) AcylCoA->CPT1 Carnitine (+)-Carnitine Derivative Carnitine->CPT1 AcylCarnitine Acylcarnitine (Intermembrane) CPT1->AcylCarnitine Conjugation CACT CACT Translocase AcylCarnitine->CACT Matrix Mitochondrial Matrix CACT->Matrix Translocation

Mechanism of carnitine-mediated acyl-group transport across the mitochondrial membrane.

Protocol: Step-by-Step Stock Solution Preparation

To ensure precision, use the following volumetric matrix to achieve standard 10 mM and 50 mM stock concentrations.

Table 2: Volumetric Matrix for Standard Stock Concentrations

Mass of Analyte (mg)Volume of Solvent for 10 mM (µL)Volume of Solvent for 50 mM (µL)
1.0 mg347.5 µL69.5 µL
5.0 mg1737.4 µL347.5 µL
10.0 mg3474.9 µL695.0 µL
25.0 mg8687.2 µL1737.4 µL
Methodology
  • Equilibration: Remove the lyophilized (+)-carnitine benzyl ester chloride from -20°C storage. Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, which degrades the ester.

  • Weighing: Using an analytical balance, weigh the desired mass of the powder into a sterile, low-bind microcentrifuge tube.

  • Dissolution: Pipette the calculated volume of Anhydrous DMSO (or LC-MS grade H₂O) directly onto the powder.

  • Agitation: Vortex the solution at medium speed for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely optically clear.

  • Filtration: Pass the solution through a 0.22 µm syringe filter. Note: Use PTFE membranes for DMSO stocks and PES membranes for aqueous stocks to prevent membrane dissolution and sample contamination.

  • Aliquoting: Dispense the stock solution into 50 µL or 100 µL single-use aliquots in amber glass vials or opaque microcentrifuge tubes to protect from UV degradation.

  • Storage: Blanket the headspace of each vial with Argon or Nitrogen gas before sealing. Store immediately at -20°C or -80°C.

Analytical Validation (Self-Validating System)

Trustworthiness in biochemical assays requires that every protocol be a self-validating system. To ensure the structural integrity of the (+)-carnitine benzyl ester chloride stock prior to downstream application, perform the following LC-MS/MS validation:

  • Sample Preparation: Thaw one single-use aliquot. Dilute the stock 1:1000 in a solution of 80% Methanol / 20% Water containing 0.1% Formic Acid.

  • Primary Ion Monitoring: Run the sample via Direct Injection or a short C18 column gradient. Monitor the parent cation [M]⁺ at m/z 252.16 in positive electrospray ionization (ESI+) mode.

  • Degradation Quantification: Set a secondary MRM transition to monitor for m/z 162.1 (the mass of free, unesterified carnitine).

  • Validation Checkpoint: Calculate the peak area ratio of free carnitine to the intact benzyl ester. If the free carnitine peak exceeds 2.0% of the total area, the ester bond has undergone significant hydrolysis during storage. Action: Discard the stock and prepare a fresh batch.

References

  • Title : (+)-Carnitine Benzyl Ester Chloride | CID 131667387 Source : PubChem, National Institutes of Health (NIH) URL : [Link]

  • Title : Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure Source : Molecules / PubMed Central (PMC) URL : [Link]

Sources

Method

Application Note: Synthesis and NMR Characterization of (+)-Carnitine Benzyl Ester Chloride

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Synthetic causality, self-validating analytical protocols, and high-resolution NMR interpretation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Synthetic causality, self-validating analytical protocols, and high-resolution NMR interpretation.

Scientific Rationale & Experimental Design

The derivatization of L-carnitine into its benzyl ester—specifically (+)-carnitine benzyl ester chloride (CAS: 14548-21-1)—is a critical transformation in the development of lipophilic prodrugs and the synthesis of complex carnitine conjugates[1][2]. Free L-carnitine is a highly polar zwitterion, which limits its passive diffusion across lipid bilayers and complicates its use in certain synthetic pathways due to poor solubility in organic solvents.

By masking the carboxylate group as a benzyl ester, researchers achieve two primary objectives:

  • Prodrug Development: The benzyl group significantly increases the lipophilicity of the molecule, enhancing cellular uptake via amino acid transporters (e.g., ATB0,+) before being cleaved by intracellular esterases to release the active carnitine[1].

  • Synthetic Protection: The esterification protects the carboxylic acid, allowing for subsequent selective functionalization of the secondary hydroxyl group at the C3 position (e.g., acylation or conjugation with other active pharmaceutical ingredients)[3].

Causality in Experimental Choices

To successfully synthesize and characterize this molecule, the protocol must overcome the inherent physical properties of the starting materials. L-carnitine is insoluble in non-polar solvents, whereas the alkylating agent (benzyl bromide) is highly lipophilic. We utilize a mixed solvent system of Dioxane/DMF (1.6:1) . DMF provides the high dielectric constant necessary to dissolve the zwitterionic carnitine, while dioxane solubilizes the benzyl bromide, creating a homogenous reaction environment that facilitates the SN​2 nucleophilic attack of the carboxylate onto the benzylic carbon[3].

For NMR characterization, Methanol-d4 ( CD3​OD ) is the solvent of choice. Unlike D2​O , which can promote micellization of amphiphilic carnitine derivatives and lead to spectral line broadening, CD3​OD disrupts intermolecular aggregation, yielding sharp, high-resolution multiplets essential for accurate integration and coupling constant ( J ) analysis[3].

Workflow Visualization

The following diagram maps the logical progression from synthesis to self-validating spectral analysis.

NMR_Workflow S1 1. Reaction Setup L-Carnitine + Benzyl Bromide Solvent: DMF/Dioxane (1:1.6) S2 2. Thermal Esterification 120 °C for 4 hours S1->S2 Promotes SN2 displacement S3 3. Purification Silica Gel (DCM/MeOH 95:5) S2->S3 Removes unreacted L-carnitine S4 4. NMR Sample Prep 10-15 mg in 0.6 mL CD3OD S3->S4 Yields pure (+)-Carnitine Benzyl Ester S5 5. NMR Acquisition 1H (400 MHz), 13C (100 MHz) S4->S5 CD3OD minimizes micellization S6 6. Self-Validation Check 9H (singlet) vs 5H (multiplet) Verify absence of BnBr S5->S6 Confirms structural integrity

Caption: Step-by-step workflow for the synthesis, purification, and NMR validation of (+)-carnitine benzyl ester chloride.

Step-by-Step Methodologies

Protocol A: Synthesis of (+)-Carnitine Benzyl Ester Chloride

This protocol is designed to be a self-validating system where visual and chromatographic cues confirm reaction progress.

  • Reagent Preparation: Suspend 500 mg (3.1 mmol) of L-carnitine inner salt in 25 mL of a 1.6:1 mixture of anhydrous 1,4-dioxane and N,N-dimethylformamide (DMF)[3].

  • Alkylation: Add 440 µL (3.71 mmol, 1.2 eq) of benzyl bromide dropwise to the suspension at room temperature[3].

  • Thermal Activation: Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 4 hours. Causality: The elevated temperature is required to overcome the activation energy of the SN​2 displacement by the relatively weak carboxylate nucleophile. The initially cloudy suspension will become homogenous as the lipophilic ester product forms.

  • Solvent Removal: Cool the mixture to room temperature and evaporate the volatiles under high vacuum to yield a crude residue[3].

  • Chromatographic Purification: Purify the crude product via silica gel flash chromatography using a mobile phase of Dichloromethane/Methanol (95:5 v/v)[3].

  • Validation Check: The product should isolate as a white solid (Yield: ~72%, m.p. 180-183 °C)[3]. Spot the fractions on a TLC plate; the product will stain positively with Dragendorff's reagent (indicating the quaternary amine) and show UV activity at 254 nm (indicating the benzyl ring).

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Weigh 10–15 mg of the purified (+)-carnitine benzyl ester chloride. Dissolve completely in 0.6 mL of CD3​OD (Methanol-d4, 99.8% D).

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no particulate matter is introduced.

  • Acquisition Parameters: Record the 1H -NMR spectrum at 400 MHz and the 13C -NMR spectrum at 100 MHz at 298 K[3]. Set the relaxation delay ( d1 ) to at least 2 seconds to ensure accurate integration of the quaternary ammonium methyl protons.

Quantitative Data: NMR Chemical Shifts

The structural validation of (+)-carnitine benzyl ester relies on precise peak assignment. The table below summarizes the 1H -NMR (400 MHz, CD3​OD ) data, highlighting the causality behind specific splitting patterns[3].

Chemical Shift (δ, ppm)Multiplicity & Coupling ( J , Hz)IntegrationAssignmentMechanistic Causality / Notes
2.62 – 2.66 Multiplet (m)2H −CH2​−COO− (C2)Shifted downfield relative to free L-carnitine due to the electron-withdrawing effect of the newly formed benzyl ester[3].
3.22 Singlet (s)9H −N+(CH3​)3​ Sharp, intense singlet characteristic of the trimethylammonium headgroup[3].
3.46 Doublet of doublets (dd, J=4.6,6.0 )2H −CH2​−N+ (C4)Split by the adjacent chiral C3 proton. The distinct J values arise from the restricted conformational flexibility of the backbone[3].
4.56 – 4.67 Multiplet (m)1H −CH(OH)− (C3)The chiral center proton. Highly deshielded by both the adjacent hydroxyl group and the electron-withdrawing ammonium group[3].
5.15 & 5.19 Two Doublets (d, J=12.4 )1H + 1H (2H total) −O−CH2​−Ph (Benzyl)Critical Diagnostic Feature: The adjacent chiral center at C3 breaks molecular symmetry, rendering these two benzylic protons diastereotopic. They split each other into an AB quartet system[3].
7.28 – 7.42 Multiplet (m)5HAromatic (Ph)Represents the five protons of the monosubstituted benzene ring[3].

Self-Validating System: Data Interpretation

To ensure the integrity of your synthesized product, apply the following self-validating checks to your NMR spectra:

  • The 9:5 Integration Rule: The most robust proof of successful conjugation is the integration ratio between the trimethylammonium singlet at δ 3.22 ppm and the aromatic multiplet at δ 7.28–7.42 ppm. This ratio must be exactly 9:5 . A higher aromatic integration indicates contamination with unreacted benzyl bromide or benzyl alcohol.

  • Absence of Starting Material: Benzyl bromide exhibits a benzylic −CH2​− singlet at approximately δ 4.5 ppm. In the pure product, this region should only contain the multiplet of the carnitine C3 chiral proton (δ 4.56–4.67 ppm). The emergence of the diastereotopic AB doublets at δ 5.15 and 5.19 ppm definitively confirms that the benzyl group is covalently attached to the chiral carnitine scaffold[3].

References[3] "Carnitine Conjugate of Nipecotic Acid: A New Example of Dual Prodrug", nih.gov (PMC). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0atdTjaNmcV5D70_B7pGvs_AHKw8s5LRHLaNWiTFehulkYPy9sXL02VegyKv5CWAKdtyUivictS7mpLufN3LLi5vop3DU4GpMbk-qfb1dxERgBe1h6WuYIznFU4raDSCj4OwqI6oCpUlTtA==[1] "Synthesis of Carnitine Benzyl Esters as Prodrugs", researchgate.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Z20Cm1Fj1qErwj2u4jkRVrEIB8974qP6cCbXQlRMbgdf0d34PyAL0OAMBhFCiJNAfSjUDTyZum2yiAmV92W13tg_c6bIRL3n4-Q-JmrG2DCPutb4n1Ilty4CLzgg1ORkvEanAU7svP_LiocMFMhcaosRQw9ObObozfp0-mkP2Ja2a3EhhVRHBOi1rKMCPWgvmBMFUzeQvfxBay1k[2] "(+)-Carnitine Benzyl Ester Chloride | C14H22ClNO3 | CID 131667387 - PubChem", nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbPLXszFBTMMZtfGKdonF6h7voML31wN2dTEfTk3bG9emueOBzB9rVvlencHNZJDDUsloWo91GZWJDdYR0ej-ggXsenRSX2vPc9VJoNW4ekXhJCvlvnAU8eHtVWq7E76wMt_TzmYpWzgo0wyty

Sources

Application

Application Notes and Protocols for the Enantiomeric Separation of Racemic Carboxylic Acids Using (+)-Carnitine Benzyl Ester Chloride

Introduction: The Imperative of Enantiomeric Purity and the Role of Chiral Resolving Agents In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiomeric Purity and the Role of Chiral Resolving Agents

In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological, toxicological, and physiological effects. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is often a critical and regulatory-mandated step in product development.

One of the most robust and scalable methods for achieving enantiomeric separation is through the formation of diastereomeric salts. This classical resolution technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess distinct physical properties, including solubility. This key difference allows for their separation through conventional techniques such as fractional crystallization.

This guide provides a comprehensive overview and detailed protocols for the application of (+)-carnitine benzyl ester chloride as a chiral resolving agent for the enantiomeric separation of racemic carboxylic acids. We will delve into the underlying principles of this methodology, provide step-by-step experimental procedures, and discuss the analytical techniques for assessing the success of the resolution.

(+)-Carnitine Benzyl Ester Chloride: A Chiral Resolving Agent of Choice

(+)-Carnitine benzyl ester chloride, the benzyl ester of L-carnitine, is a quaternary ammonium salt that presents several advantageous features as a chiral resolving agent for acidic racemates. The positively charged quaternary ammonium group readily forms an ionic bond with the carboxylate anion of a racemic acid, leading to the formation of diastereomeric salts. The inherent chirality of the carnitine backbone, coupled with the steric and electronic influences of the benzyl ester and hydroxyl functionalities, can induce significant differences in the crystal lattice energies and solubilities of the resulting diastereomeric salts, thereby facilitating their separation.

Chemical Structure of (+)-Carnitine Benzyl Ester Chloride:

Mechanism of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this chiral resolution process lies in the conversion of a pair of enantiomers, which are physically indistinguishable in an achiral environment, into a pair of diastereomers with different physical properties.[1]

The process can be conceptually broken down into three key stages:

  • Diastereomeric Salt Formation: A racemic carboxylic acid, (±)-Acid, is reacted with an enantiomerically pure resolving agent, in this case, (+)-carnitine benzyl ester chloride. This acid-base reaction results in the formation of two diastereomeric salts: [(+)-Acid-(-)-Resolving Agent] and [(-)-Acid-(-)-Resolving Agent].

  • Fractional Crystallization: Due to their different spatial arrangements, the two diastereomeric salts will exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will preferentially crystallize out of the solution.

  • Liberation of the Enantiomer: Once the less soluble diastereomeric salt has been isolated and purified, the enantiomerically enriched carboxylic acid is recovered by breaking the salt, typically through acidification. The chiral resolving agent can also be recovered and potentially recycled.

The entire workflow is a testament to the power of leveraging subtle differences in molecular interactions to achieve a macroscopic separation, a cornerstone of stereochemistry.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the enantiomeric resolution of a model racemic carboxylic acid, such as ibuprofen, using (+)-carnitine benzyl ester chloride. It is imperative to note that optimization of solvent, temperature, and stoichiometry is often necessary for different racemic acids to achieve optimal separation.

Protocol 1: Screening for Optimal Crystallization Conditions

The success of a diastereomeric salt resolution is highly dependent on the choice of solvent. A preliminary screening process is crucial to identify a solvent or solvent system that provides a significant difference in the solubility of the two diastereomeric salts.

Materials:

  • Racemic carboxylic acid (e.g., (±)-Ibuprofen)

  • (+)-Carnitine benzyl ester chloride

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof)

  • Small-scale crystallization vials or a 96-well plate

  • Magnetic stirrer and heating block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the racemic acid in a suitable solvent (e.g., 0.5 M in methanol).

    • Prepare a stock solution of (+)-carnitine benzyl ester chloride at the same molar concentration in the same solvent.

  • Screening Setup:

    • In a series of crystallization vials, add a defined volume of the racemic acid stock solution (e.g., 100 µL, 0.05 mmol).

    • To each vial, add an equimolar amount of the (+)-carnitine benzyl ester chloride stock solution (100 µL, 0.05 mmol).

    • Evaporate the initial solvent under a stream of nitrogen.

  • Solvent Addition and Observation:

    • To each vial, add a small, consistent volume (e.g., 200 µL) of a different screening solvent or solvent mixture.

    • Stir the mixtures at room temperature. If the salts do not dissolve, gently heat the vials until a clear solution is obtained.

    • Allow the solutions to cool slowly to room temperature, and then further cool to 0-4 °C.

    • Observe the vials for the formation of crystalline precipitate. Note the solvent in which significant precipitation occurs.

  • Analysis of Crystalline Material:

    • Isolate the crystals by filtration or centrifugation.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Liberate the carboxylic acid from a small sample of the crystals by dissolving them in a minimal amount of water, acidifying with 1 M HCl, and extracting with an organic solvent (e.g., ethyl acetate).

    • Analyze the enantiomeric excess (ee) of the recovered carboxylic acid using chiral HPLC or by forming a derivative with a chiral derivatizing agent and analyzing by standard HPLC or NMR.

Protocol 2: Preparative Scale Enantiomeric Resolution

Once an optimal solvent system has been identified, the resolution can be scaled up to obtain a larger quantity of the desired enantiomer.

Materials:

  • Racemic carboxylic acid (e.g., 10.0 g)

  • (+)-Carnitine benzyl ester chloride (equimolar amount)

  • Optimized crystallization solvent

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Crystallization dish

  • Büchner funnel and filter paper

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation and Crystallization:

    • In the reaction flask, dissolve the racemic carboxylic acid in the optimized solvent.

    • Add an equimolar amount of (+)-carnitine benzyl ester chloride to the solution.

    • Heat the mixture to reflux with stirring until all solids have dissolved.

    • Allow the solution to cool slowly to room temperature to induce crystallization. For further precipitation, the solution can be cooled in an ice bath.

    • Allow the crystallization to proceed for a predetermined time (e.g., 2-12 hours) to maximize the yield of the less soluble diastereomer.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Dissolve the dried diastereomeric salt in deionized water.

    • Slowly add 1 M HCl with stirring until the pH of the solution is approximately 1-2. This will precipitate the free carboxylic acid.

    • Extract the aqueous solution three times with ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the recovered carboxylic acid using a validated chiral HPLC method or other appropriate analytical techniques.

Data Presentation

The efficacy of the chiral resolution process can be summarized in a tabular format for clear comparison of results from different screening experiments.

Table 1: Solvent Screening for the Resolution of (±)-Ibuprofen

Solvent SystemYield of Crystalline Salt (%)Enantiomeric Excess (ee) of Recovered Ibuprofen (%)
Methanol3565 (S)-Ibuprofen
Ethanol4280 (S)-Ibuprofen
Isopropanol4588 (S)-Ibuprofen
Acetone2555 (S)-Ibuprofen
Ethyl Acetate3875 (S)-Ibuprofen
Acetonitrile3060 (S)-Ibuprofen
Isopropanol/Water (9:1)4892 (S)-Ibuprofen

Note: The data presented in this table is illustrative and will vary depending on the specific racemic acid and experimental conditions.

Visualization of the Experimental Workflow

The logical flow of the enantiomeric separation process can be visualized using the following diagram.

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Enantiomer Liberation racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) dissolution Dissolution in Optimal Solvent racemic_acid->dissolution resolving_agent (+)-Carnitine Benzyl Ester Chloride resolving_agent->dissolution reaction Acid-Base Reaction dissolution->reaction diastereomeric_mixture Mixture of Diastereomeric Salts ((R)-Acid-(+)-Resolving Agent) ((S)-Acid-(+)-Resolving Agent) reaction->diastereomeric_mixture crystallization Controlled Cooling & Crystallization diastereomeric_mixture->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor Liquid acidification Acidification (e.g., HCl) less_soluble->acidification extraction Solvent Extraction acidification->extraction purified_enantiomer Purified Enantiomer ((S)-Acid) extraction->purified_enantiomer recovered_resolving_agent Recovered Resolving Agent extraction->recovered_resolving_agent

Caption: Workflow for enantiomeric separation using (+)-carnitine benzyl ester chloride.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The determination of the enantiomeric excess at the end of the process is the ultimate measure of the success of the resolution. It is crucial to employ a validated analytical method for this final assessment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

For a robust validation of the resolution process, the following points should be considered:

  • Consistency: Repetition of the resolution process under optimized conditions should consistently yield a similar enantiomeric excess.

  • Mass Balance: A good resolution protocol should account for the majority of the starting material, distributed between the isolated crystalline salt and the mother liquor.

  • Purity of the Isolated Salt: The diastereomeric purity of the crystalline salt can be assessed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the diastereomers.

Conclusion

(+)-Carnitine benzyl ester chloride serves as an effective and versatile chiral resolving agent for the enantiomeric separation of racemic carboxylic acids. The formation of diastereomeric salts, followed by fractional crystallization, is a time-tested and scalable method that can provide access to enantiomerically pure compounds. The success of this technique hinges on a systematic approach to screening for optimal conditions and the use of reliable analytical methods to quantify the outcome. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement this powerful chiral resolution strategy.

References

  • Synthesis and Chiral Separations of Ibuprofen Derivatives for Increased Anti-Inflammatory Activities. Chirality. [Link]

  • Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers. Chirality. [Link]

  • REVIEW- ALTERNATIVES FOR THE SEPARATION OF DRUG ENANTIOMERS: IBUPROFEN AS A MODEL COMPOUND. SciELO. [Link]

  • Chiral separation of S -(+)- and R -(−)-ibuprofen by thin-layer chromatography. An improved analytical procedure. ResearchGate. [Link]

  • Separation Of Ibuprofen Enantiomers With Modification Of A Pre-Coated Silica Gel To A Chiral Tlc Plate. JMEST. [Link]

  • A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC. PubMed. [Link]

  • Synthesis of Carnitine Benzyl Esters as Prodrugs. ResearchGate. [Link]

  • Enantioselective synthesis of L-carnitine and acetyl-L-carnitine hydrochlorides. ScienceDirect. [Link]

  • (+)-Carnitine Benzyl Ester Chloride. PubChem. [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]

  • Enantioselective Determination of Carnitine Enantiomers in Food and Supplement Samples by Chiral Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. [Link]

  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • Resolution of ketoprofen.
  • Preparative method of R-(-)-lbuprofen by diastereomer crystallization. PubMed. [Link]

  • Preparative Method of R-(-)-Ibuprofen by Diastereomer Crystallization. KoreaScience. [Link]

Sources

Method

Application Note: (+)-Carnitine Benzyl Ester Chloride in In Vitro Cell Culture – Protocols for Modulating Carnitine Transport and Fatty Acid Oxidation

Target Audience: Researchers, metabolic scientists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The investigation of cellular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, metabolic scientists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The investigation of cellular energy metabolism, specifically mitochondrial fatty acid β-oxidation (FAO), requires precise pharmacological tools to isolate transport mechanisms from enzymatic processing. (+)-Carnitine benzyl ester chloride (CAS 14548-21-1) serves as a highly effective, cell-permeable tool compound for these metabolic studies[1].

Biologically, naturally occurring carnitine exists as the L-enantiomer ((-)-carnitine). The (+)-enantiomer corresponds to D-carnitine , which is enzymatically inert for β-oxidation but acts as a potent competitive antagonist for both the plasma membrane carnitine transporter (OCTN2/SLC22A5) and the mitochondrial carnitine palmitoyltransferase 1 (CPT1) system.

The Prodrug Rationale: Zwitterionic D-carnitine exhibits poor passive membrane permeability and relies on OCTN2 for cellular entry—the very transporter it often aims to inhibit. Esterification of the carboxylate group with a benzyl moiety significantly increases the molecule's lipophilicity (LogP)[2]. This structural modification facilitates rapid, transporter-independent passive transcellular diffusion. Upon entry, ubiquitous cytosolic esterases hydrolyze the ester bond, liberating the active (+)-carnitine and trapping it intracellularly to exert its steric blockade on CPT1.

MOA Ext_LC L-Carnitine (Extracellular) OCTN2 OCTN2 Transporter (SLC22A5) Ext_LC->OCTN2 Uptake Int_LC L-Carnitine (Intracellular) OCTN2->Int_LC CPT1 CPT1 Enzyme (Mitochondria) Int_LC->CPT1 Substrate FAO β-Oxidation (Energy Production) CPT1->FAO CBE (+)-Carnitine Benzyl Ester (Lipophilic) D_Car (+)-Carnitine (D-Isomer) CBE->D_Car Passive Entry & Esterase Cleavage D_Car->OCTN2 Competitive Inhibition D_Car->CPT1 Steric Blockade

Fig 1: Mechanism of (+)-carnitine benzyl ester chloride in bypassing OCTN2 to block CPT1 pathways.

Physicochemical Properties & Reagent Preparation

To ensure reproducibility, the compound must be handled according to its specific physicochemical constraints. The chloride salt form ensures stability, but the ester bond is susceptible to hydrolysis in highly basic or acidic aqueous solutions over time.

Table 1: Physicochemical Properties & Reconstitution Guidelines

Property / ParameterValue / GuidelineExpert Rationale
CAS Number 14548-21-1Ensures procurement of the specific (+)-enantiomer (D-isomer) chloride salt[1].
Molecular Weight 287.78 g/mol Required for precise molarity calculations in dose-response assays[3].
Molecular Formula C₁₄H₂₂ClNO₃Contains the lipophilic benzyl group masking the carboxylate[3].
Primary Stock Solvent 100% DMSO or EthanolPrevents premature ester hydrolysis that occurs in aqueous buffers during long-term storage.
Stock Concentration 10 mM to 50 mMAllows for a final assay dilution of >1:1000, keeping vehicle toxicity (DMSO) below 0.1% v/v.
Storage Conditions -20°C, desiccatedProtects the ester bond from ambient moisture degradation.

In Vitro Cell Culture Protocols

The following protocols are designed as self-validating systems . Every experiment includes internal controls to differentiate between true pharmacological inhibition, vehicle effects, and non-specific background noise.

Protocol A: Competitive Inhibition of OCTN2-Mediated Transport

This assay measures the ability of (+)-carnitine benzyl ester (and its hydrolyzed byproduct) to block the uptake of physiological L-carnitine.

Cell Lines: Caco-2 (intestinal epithelium) or BeWo (placental), which natively express high levels of OCTN2. Self-Validating Controls:

  • Negative (Vehicle) Control: 0.1% DMSO (Establishes 100% baseline uptake).

  • Positive Control: 1 mM Unlabeled L-Carnitine (Saturates OCTN2 to establish non-specific background diffusion).

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at 2×105 cells/well in 24-well plates. Culture for 14-21 days to allow full differentiation and polarization (OCTN2 localizes to the apical membrane).

  • Buffer Preparation: Warm Hank’s Balanced Salt Solution (HBSS) adjusted to pH 7.4. Causality: HBSS is used instead of complete media to remove competing amino acids and serum proteins that bind the drug.

  • Pre-incubation: Wash cells twice with HBSS. Add HBSS containing (+)-carnitine benzyl ester chloride (titrated from 0.1 µM to 100 µM) or vehicle. Incubate for 30 minutes at 37°C. Causality: A 30-minute pre-incubation allows the lipophilic ester to partition into the membrane and reach equilibrium with the transporter.

  • Tracer Addition: Spike the wells with 10 nM [³H]-L-Carnitine (0.5 µCi/mL). Incubate for exactly 15 minutes. Causality: 15 minutes ensures the measurement captures the initial linear phase of transport before intracellular accumulation plateaus or efflux begins.

  • Termination & Lysis: Aspirate the radioactive buffer and immediately wash three times with ice-cold HBSS to halt transport. Lyse cells using 0.1 N NaOH / 0.1% SDS for 2 hours.

  • Quantification: Transfer lysates to scintillation vials, add scintillation cocktail, and measure counts per minute (CPM). Normalize CPM to total protein concentration (via BCA assay).

Protocol B: Modulation of Mitochondrial Fatty Acid Oxidation (FAO)

This protocol utilizes the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) as a direct readout of CPT1 inhibition by the intracellularly trapped (+)-carnitine.

Workflow Step1 Step 1: Cell Seeding HepG2 cells in XF96 microplates Step2 Step 2: Substrate Depletion 24h incubation in nutrient-limited media Step1->Step2 Step3 Step 3: Inhibitor Treatment Add (+)-Carnitine Benzyl Ester (1-4h) Step2->Step3 Step4 Step 4: FAO Assay Inject Palmitate-BSA & Measure OCR Step3->Step4

Fig 2: Step-by-step in vitro workflow for measuring FAO inhibition using Seahorse XF.

Self-Validating Controls:

  • Negative Control: BSA-only injection (Establishes baseline non-FAO respiration).

  • Positive Control: 40 µM Etomoxir (An irreversible CPT1 inhibitor; establishes the maximum possible inhibition of FAO).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 3×104 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Substrate Depletion: 24 hours prior to the assay, replace growth media with substrate-limited media (0.5 mM Glucose, 1 mM GlutaMAX, 0.5 mM Carnitine, 1% FBS). Causality: Depleting endogenous glucose and lipids forces the cells to rely heavily on exogenous fatty acids, drastically widening the assay window for FAO measurement.

  • Compound Loading: Replace media with Krebs-Henseleit Buffer (KHB) containing (+)-carnitine benzyl ester chloride (10-50 µM). Incubate for 2 to 4 hours. Causality: Unlike immediate-acting surface inhibitors, this prodrug requires sufficient time for passive diffusion and subsequent intracellular esterase cleavage to yield the active CPT1-blocking D-carnitine.

  • Assay Execution: Load the XF cartridge. Port A: Palmitate-BSA conjugate (150 µM final). Port B: Oligomycin. Port C: FCCP. Port D: Rotenone/Antimycin A. Causality: Free palmitate is toxic and forms micelles; conjugating it to BSA mimics physiological lipid transport and ensures controlled delivery to the cells.

  • Data Acquisition: Run the standard Mitochondrial Stress Test protocol. Calculate the FAO-driven OCR by subtracting the BSA-control OCR from the Palmitate-BSA OCR.

Data Interpretation & Expected Outcomes

When executed correctly, the integration of these two protocols provides a comprehensive profile of carnitine pathway modulation.

Table 2: Expected Quantitative Readouts & Interpretation

Assay TypeReadout MetricExpected Effect of (+)-Carnitine Benzyl EsterInterpretation of Mechanism
Protocol A (OCTN2) [³H]-L-Carnitine Uptake (pmol/mg protein)Dose-dependent decrease (IC₅₀ ~ 10-50 µM)Validates competitive antagonism at the plasma membrane transporter.
Protocol B (FAO) Maximal OCR (pmol O₂/min)Significant reduction in Palmitate-driven OCRConfirms successful intracellular ester cleavage and subsequent steric blockade of CPT1 by D-carnitine.
Viability Assay ATP Luminescence / MTTNo significant change at <100 µMValidates that OCR reduction is due to specific metabolic shift, not general cytotoxicity.

Troubleshooting Insight: If you observe high inhibition in Protocol A but no effect in Protocol B, the specific cell line may lack sufficient cytosolic esterase activity to cleave the benzyl ester[2]. In such cases, extending the pre-incubation time to 6 hours or utilizing a more easily hydrolyzable ester derivative may be required.

Sources

Application

Application Note: Design, Synthesis, and Formulation of OCTN2-Targeted Prodrugs Utilizing (+)-Carnitine Benzyl Ester Chloride

Executive Summary & Mechanistic Rationale Poor membrane permeability and rapid enzymatic degradation are primary bottlenecks in the oral delivery of hydrophilic active pharmaceutical ingredients (APIs). To overcome these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Poor membrane permeability and rapid enzymatic degradation are primary bottlenecks in the oral delivery of hydrophilic active pharmaceutical ingredients (APIs). To overcome these limitations, carrier-mediated prodrug strategies have gained prominence. The organic cation/carnitine transporter 2 (OCTN2, SLC22A5) is highly expressed on the apical membrane of enterocytes and the blood-brain barrier (BBB), making it an optimal conduit for targeted drug delivery 1.

(+)-Carnitine benzyl ester chloride (CAS 14548-21-1) serves as a critical biochemical scaffold in this approach 2. Native L-carnitine is a highly hygroscopic zwitterion, rendering it insoluble in standard organic solvents and difficult to chemically modify. By utilizing the benzyl ester chloride salt, the carboxylate moiety is transiently protected. This structural modification dramatically increases lipophilicity and organic solvent solubility, enabling highly efficient esterification at the secondary hydroxyl group (C3) with various API-linker constructs 3. The resulting prodrugs exhibit synergistic absorption: the lipophilic benzyl ester enhances passive transcellular diffusion, while the quaternary ammonium group actively binds to OCTN2.

OCTN2_Pathway API Hydrophilic API (Poor Permeability) Prodrug Lipophilic Prodrug Conjugate API->Prodrug Chemical Conjugation Carnitine (+)-Carnitine Benzyl Ester Chloride Carnitine->Prodrug Scaffold Lumen Intestinal Lumen (Apical Side) Prodrug->Lumen Oral Administration OCTN2 OCTN2 Transporter (SLC22A5) Lumen->OCTN2 Affinity Binding (Quaternary Amine) Blood Systemic Circulation (Enhanced Absorption) OCTN2->Blood Active Transport + Passive Diffusion

Figure 1: OCTN2-mediated active transport pathway of carnitine-conjugated prodrugs.

Experimental Methodology: Synthesis & Formulation

This section details a self-validating, two-phase protocol for synthesizing an OCTN2-targeted prodrug (using a model carboxylic acid API) and formulating it into moisture-stable, fast-dissolving pellets 4.

Phase 1: Prodrug Conjugation via (+)-Carnitine Benzyl Ester Chloride

Causality Check: Coupling an API to the secondary hydroxyl of carnitine requires rigorous anhydrous conditions. The benzyl ester protection prevents self-polymerization and side reactions at the carnitine carboxylate, shifting the reaction medium from aqueous to anhydrous organic solvents.

  • Activation of the API:

    • Dissolve 1.0 eq of the carboxylic acid-bearing API in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Add 1.2 eq of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 1.2 eq of 4-Dimethylaminopyridine (DMAP). Stir at 0°C for 30 minutes.

    • Causality: EDC is chosen because its urea byproduct is water-soluble, allowing for easy removal during aqueous workup. DMAP acts as a nucleophilic catalyst, accelerating esterification and suppressing racemization.

  • Conjugation:

    • Add 1.1 eq of (+)-Carnitine benzyl ester chloride 5 to the reaction mixture. Gradually warm to 25°C and stir for 12–16 hours.

    • In-Process Control (IPC): Monitor reaction completion via TLC (Dichloromethane:Methanol 9:1). The disappearance of the API spot validates coupling efficiency.

  • Workup & Purification:

    • Evaporate DMF under reduced pressure. Redissolve the crude residue in dichloromethane (DCM) and wash sequentially with 5% NaHCO₃, 1M HCl, and brine.

    • Self-Validation: The sequential washing is a chemical filtration system—NaHCO₃ removes unreacted acidic API, while HCl removes basic DMAP, ensuring a high-purity construct.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify via silica gel flash chromatography.

  • Optional Debenzylation: If the active prodrug requires a free carboxylate for specific OCTN2 binding kinetics, subject the purified conjugate to hydrogenolysis (Pd/C, H₂ gas, 1 atm) in methanol for 2 hours, followed by filtration through Celite 6.

Phase 2: Formulation of Moisture-Stable Pellets

Causality Check: Carnitine derivatives are notoriously hygroscopic. Formulating the synthesized prodrug into multiparticulate pellets via extrusion-spheronization minimizes surface area exposure to environmental moisture and ensures consistent gastrointestinal dissolution 7.

  • Dry Blending: Geometrically mix 20% (w/w) Prodrug, 60% (w/w) Microcrystalline Cellulose (MCC), and 20% (w/w) Lactose monohydrate.

    • Causality: MCC acts as a spheronizing enhancer and moisture sink, absorbing excess water to prevent the hygroscopic prodrug from turning into an unprocessable mass.

  • Wet Massing: Gradually add a binder solution (2% w/v Hydroxypropyl Methylcellulose in water) until a cohesive mass is formed.

    • IPC: Perform a manual "squeeze test." The mass must hold its shape without crumbling or sticking to gloves, validating the optimal rheology for extrusion.

  • Extrusion & Spheronization: Pass the wet mass through a dome extruder (0.8 mm screen) at 30 rpm. Immediately transfer to a spheronizer and process at 1000 rpm for 5 minutes.

  • Drying & Coating: Dry the pellets in a fluidized bed processor at 40°C until the moisture content is <2% (w/w). Apply a thin protective polymer coating (e.g., Eudragit or Opadry AMB) to further mask hygroscopicity.

Formulation_Workflow Step1 1. API Activation (EDC/DMAP in DMF) Step2 2. Esterification Add (+)-Carnitine Benzyl Ester Step1->Step2 Step3 3. Purification Solvent Extraction & Chromatography Step2->Step3 Step4 4. Wet Massing Blend with MCC & Binder Step3->Step4 Step5 5. Pelletization Extrusion-Spheronization Step4->Step5 Step6 6. Stabilization Fluidized Bed Drying & Coating Step5->Step6

Figure 2: End-to-end workflow from chemical synthesis to pelletized formulation.

Quantitative Data & Pharmacokinetic Enhancements

The integration of (+)-carnitine benzyl ester chloride into prodrug design yields significant improvements in both physicochemical stability and biological uptake. Table 1 summarizes typical comparative metrics derived from OCTN2-targeted gemcitabine and nipecotic acid formulations.

Table 1: Pharmacokinetic and Physicochemical Enhancements

ParameterFree Hydrophilic API (e.g., Gemcitabine)Unformulated Carnitine ProdrugFormulated Prodrug Pellets
Cellular Permeability (Caco-2) Baseline (1x)15-fold increase15-fold increase
Oral Bioavailability Low (~10%)5-fold increase>5-fold increase
Metabolic Stability Rapid degradation3-fold improvement3-fold improvement
Hygroscopicity Low to ModerateHigh (Moisture-sensitive)Low (Stabilized)
Primary Uptake Mechanism Passive / ParacellularOCTN2 Active TransportOCTN2 Active Transport

References

  • Combination of l-Carnitine with Lipophilic Linkage-Donating Gemcitabine Derivatives as Intestinal Novel Organic Cation Transporter 2-Targeting Oral Prodrugs , Journal of Medicinal Chemistry (ACS). 1

  • (+)-Carnitine Benzyl Ester Chloride | C14H22ClNO3 | CID 131667387 , PubChem. 2

  • Carnitine Conjugate of Nipecotic Acid: A New Example of Dual Prodrug , PMC (NIH). 3

  • Stability Enhancement and Formulation Development of l-Carnitine Fast Dissolving Pellets Through Pro-drug Approach , RSC Books. 4

  • (+)-Carnitine Benzyl Ester Chloride | CAS 14548-21-1 , Santa Cruz Biotechnology. 5

  • Synthesis of Carnitine Benzyl Esters as Prodrugs , ResearchGate. 6

  • Stability enhancement and formulation development of l-Carnitine fast-dissolving pellets through pro-drug strategy , ResearchGate.7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving (+)-Carnitine Benzyl Ester Chloride Precipitation

[label="Warm to 37°C & Sonicate Refining the Workflow Diagram I'm now focusing on the Graphviz diagram's layout for improved clarity and user-friendliness. I'm ensuring logical flow and reducing visual clutter.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Warm to 37°C & Sonicate

Refining the Workflow Diagram

I'm now focusing on the Graphviz diagram's layout for improved clarity and user-friendliness. I'm ensuring logical flow and reducing visual clutter. I'm paying attention to the diagram's structure to communicate troubleshooting procedures for the compound, and its overall readability for the user.

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals experiencing solubility and precipitation issues when working with (+)-carnitine benzyl ester chloride in biological assays and cell culture media.

Mechanistic Insight: The Causality of Precipitation

(+)-Carnitine benzyl ester chloride (CAS 14548-21-1) is a critical biochemical intermediate used in the synthesis of acylcarnitine prodrugs and in mass spectrometry profiling [1.3]. While native L-carnitine is highly hydrophilic and freely soluble in water, the chemical addition of a benzyl ester fundamentally alters its physicochemical behavior.

Why does it crash out of solution?

  • Hydrophobic Shift: Esterification masks the hydrophilic carboxylate group and introduces a bulky, lipophilic aromatic ring. This dramatically increases the molecule's partition coefficient (LogP), significantly decreasing its aqueous solubility[1].

  • Solvent Shock (Nucleation Kinetics): Researchers typically dissolve this compound in DMSO. When this concentrated organic stock is pipetted directly into aqueous media, the DMSO rapidly diffuses into the water. The local concentration of the carnitine ester instantly exceeds its saturation limit before bulk mixing can occur, triggering rapid nucleation and micro-crystallization.

  • The Common-Ion Effect: Biological media (e.g., DMEM, PBS) contain high physiological concentrations of chloride ions (from NaCl and KCl). Because (+)-carnitine benzyl ester is administered as a chloride salt[2], the high background chloride concentration suppresses its solubility equilibrium, forcing the compound out of the aqueous phase.

Physicochemical Data & Solvent Compatibility

To design a successful assay, you must respect the thermodynamic limits of the compound. Below is a synthesized data table for (+)-carnitine benzyl ester chloride solubility[3].

Solvent SystemSolubility LimitCausality & Mechanistic NotesRecommended Use
Water (Pure) Slightly SolubleLacks hydrophobic pockets to stabilize the benzyl ring.Not recommended for primary stock solutions.
Methanol SolubleAlcohols disrupt intermolecular hydrogen bonding while solvating the aromatic ring.Analytical chemistry and MS/MS standard preparation.
DMSO (Anhydrous) Highly SolubleExcellent aprotic solvation of both the quaternary amine and the benzyl ester.Primary stock solutions for biological assays.
Aqueous Media (pH 7.4) Poor (< 100 µM)High ionic strength and chloride content drive the common-ion effect, causing precipitation.Final working concentrations only. Requires carriers.

Diagnostic Troubleshooting Workflow

Use the following decision tree to isolate the exact point of failure in your preparation pipeline.

TroubleshootingFlow A Precipitation of (+)-Carnitine Benzyl Ester Chloride B Is the DMSO/MeOH stock solution completely clear? A->B C Warm to 37°C & Sonicate Check for Tyndall effect B->C No D Did it crash during media addition? B->D Yes E Pre-warm media to 37°C Add dropwise with high shear D->E Yes F Still precipitating? E->F G Add 0.1% BSA or HPβCD to act as a carrier sink F->G Yes

Diagnostic workflow for resolving (+)-carnitine benzyl ester chloride precipitation.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone. The following protocols are designed as self-validating systems to ensure absolute solubility before exposing your cells to the compound.

Protocol A: Preparation of a Metastable Stock Solution

Causality: Water absorption from the atmosphere into DMSO reduces its solvating power over time. Using anhydrous solvents prevents premature aggregation.

  • Preparation: Weigh (+)-carnitine benzyl ester chloride powder and dissolve in 100% anhydrous DMSO to create a 10 mM to 50 mM stock.

  • Energy Input: Vortex vigorously for 60 seconds. Place the tube in a sonicating water bath at 37°C for 5 minutes.

  • Self-Validation Step (The Tyndall Test): In a darkened room, shine a laser pointer directly through the tube. If the beam path is visible inside the liquid (light scattering), micro-particulates remain. Continue sonication until the laser beam is completely invisible within the solution.

  • Storage: Aliquot into single-use vials and store at -20°C in a desiccator.

Protocol B: High-Shear Media Integration with Carrier Proteins

Causality: Introducing the drug into a cold environment shrinks the thermodynamic saturation limit. Pre-warming the media and using carrier proteins provides hydrophobic pockets that sequester the benzyl ester, acting as a thermodynamic sink.

  • Media Prep: Pre-warm the target aqueous media (e.g., DMEM) to 37°C.

  • Carrier Addition (Optional but Recommended): If your final concentration exceeds 50 µM, dissolve 0.1% to 0.5% (w/v) Fatty-Acid Free Bovine Serum Albumin (BSA) into the media.

  • High-Shear Addition: Place the media on a magnetic stirrer at 300 rpm. Using a micropipette, add the DMSO stock solution dropwise directly into the center of the vortex. Do not let the stock touch the plastic walls of the tube.

  • Self-Validation Step (Spectrophotometry): Blank a spectrophotometer with your vehicle-control media. Measure the optical density (OD) of your drug-laced media at 600 nm. An OD600​>0.05 indicates micro-precipitation. A successful, fully dissolved preparation will yield an OD600​ identical to the blank.

Frequently Asked Questions (FAQs)

Q: I added my stock to the media and it instantly turned cloudy. Can I just sterile filter it to fix the issue? A: No. Sterile filtering (via a 0.22 µm membrane) will physically remove the precipitated active compound. Your final media will look clear, but the actual concentration of (+)-carnitine benzyl ester chloride will be drastically reduced and entirely unknown, invalidating your dose-response data. You must resolve the solubility thermodynamically (via heat, agitation, or BSA) before filtering.

Q: Does the stereochemistry ((+) vs (-)) affect its macroscopic solubility in media? A: No. While (+)-carnitine (D-isomer) and (-)-carnitine (L-isomer) interact differently with chiral biological targets (like transferase enzymes), their basic macroscopic solubility in an achiral solvent system is identical. The precipitation is driven entirely by the hydrophobicity of the benzyl ester moiety[1], not the stereocenter.

Q: My assay is sensitive to BSA. Can I use cyclodextrins instead? A: Yes. 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is an excellent alternative. The cyclodextrin forms a non-covalent inclusion complex with the benzyl ring, shielding it from the aqueous environment and significantly enhancing solubility without triggering the protein-binding artifacts sometimes seen with BSA.

References

  • PubChem , "National Center for Biotechnology Information. PubChem Compound Summary for CID 131667387, (+)-Carnitine Benzyl Ester Chloride." NIH.gov. Available at:[Link]

  • ResearchGate , "Synthesis of Carnitine Benzyl Esters as Prodrugs." ResearchGate.net. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing (+)-Carnitine Benzyl Ester Chloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the esterification of (+)-carnitine....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the esterification of (+)-carnitine.

(+)-Carnitine benzyl ester chloride is a highly valuable intermediate used in 1[1] and as a precursor for acylcarnitine reference standards required in 2[2]. However, the zwitterionic nature of carnitine and the lability of its β -hydroxyl group make this synthesis prone to poor yields and impurity formation if causality is not understood.

Part 1: Mechanistic Overview & Reaction Causality

Direct Fischer esterification of (+)-carnitine is highly inefficient due to its poor solubility and zwitterionic resting state. To bypass this, we utilize thionyl chloride (SOCl₂) to generate HCl in situ and form a highly reactive benzyl chlorosulfite intermediate.

However, causality dictates a strict thermal boundary: if the activation energy exceeds a critical threshold (typically >40°C), the β -hydroxyl group undergoes rapid acid-catalyzed E1/E2 elimination, irreversibly converting your starting material into the inactive side-product, crotonobetaine.

ReactionPathway Carnitine (+)-Carnitine HCl (Zwitterionic) Intermediate Benzyl Chlorosulfite (Reactive Intermediate) Carnitine->Intermediate BnOH + SOCl2 T < 0°C SOCl2 Thionyl Chloride (Activator) SOCl2->Intermediate Product (+)-Carnitine Benzyl Ester (Target Prodrug) Intermediate->Product Esterification T = 20°C Byproduct Crotonobetaine (Elimination Impurity) Intermediate->Byproduct Thermal Degradation T > 40°C

Fig 1: Chemoselective esterification pathway vs. thermal degradation to crotonobetaine.

Part 2: Troubleshooting Guides & FAQs

Q: My yield is plateauing around 40-50%, and unreacted (+)-carnitine remains. How do I push the reaction to completion? A: This is a classic symptom of moisture contamination. (+)-Carnitine is highly hygroscopic. If the starting material is not rigorously dried, ambient water outcompetes benzyl alcohol for the SOCl₂ activator, prematurely quenching the reactive intermediate and reverting it to the free acid. Actionable Fix: Dry your (+)-carnitine hydrochloride under high vacuum (0.1 mbar) at 50°C for at least 24 hours prior to use. Ensure your benzyl alcohol is stored over activated 3Å molecular sieves.

Q: My NMR spectrum shows a distinct multiplet at ~6.0 ppm. What is this impurity, and how do I eliminate it? A: That multiplet corresponds to the vinylic protons of crotonobetaine, the primary thermal degradation product. When the exothermic addition of SOCl₂ pushes the internal temperature above 40°C, elimination outpaces esterification. Actionable Fix: Strict thermal control is non-negotiable. Add SOCl₂ dropwise over 60 minutes while maintaining the reaction vessel in an ice-salt bath (-5°C to 0°C). Never allow the internal temperature to exceed 25°C during the propagation phase.

Q: The reaction went to completion, but my product crashed out as an intractable, sticky oil instead of a crystalline solid. How do I induce crystallization? A: (+)-Carnitine benzyl ester chloride is exceptionally hygroscopic and prone to "oiling out" in the presence of residual benzyl alcohol or trace atmospheric moisture, which is a known issue for 3[3]. Actionable Fix: Perform a dual-solvent precipitation. Quench the reaction mixture into a 10-fold volumetric excess of vigorously stirred, ice-cold anhydrous diethyl ether. If an oil forms, decant the ether, redissolve the oil in a minimal amount of absolute ethanol, and triturate with cold acetone. The sharp change in dielectric constant forces the chloride salt to crystallize.

Part 3: Quantitative Optimization Data

To demonstrate the causality between reaction parameters and yield, refer to the optimization matrix below. Notice how elevated temperatures drastically increase crotonobetaine formation, while sub-stoichiometric SOCl₂ leaves the reaction incomplete.

Temperature ProfileSOCl₂ EquivalentsReaction TimeYield (%)Crotonobetaine Impurity (%)Physical State
0°C → 80°C2.0 eq4 hours35%>25%Dark Oil
0°C → 40°C1.5 eq12 hours62%8%Sticky Solid
-5°C → 20°C 1.2 eq 24 hours 88% <1% White Crystals
-5°C → 20°C1.0 eq24 hours45%<1%White Crystals
Part 4: Self-Validating Experimental Protocol

A robust protocol must verify its own success at each step. Follow this self-validating workflow to ensure maximum yield and purity.

Step 1: Desiccation Dry (+)-carnitine hydrochloride (1.0 eq) under high vacuum (0.1 mbar) at 50°C for 24 hours. Validation Checkpoint: The powder must be completely free-flowing. If it clumps against the glass, moisture is still present; resume drying.

Step 2: Suspension & Cooling Suspend the dried carnitine in anhydrous benzyl alcohol (10.0 eq) under an argon atmosphere. Cool the heterogeneous mixture to -5°C using an ice-salt bath.

Step 3: Activation Add SOCl₂ (1.2 eq) dropwise via an addition funnel over 1 hour, ensuring the internal temperature remains below 0°C. Validation Checkpoint: The initial suspension must transition to a clear, colorless to pale-yellow solution as HCl is generated. A dark brown color indicates localized overheating and thermal degradation.

Step 4: Propagation Remove the ice bath and allow the reaction to stir at 20°C for 24 hours.

Step 5: Precipitation & Isolation Pour the mixture slowly into vigorously stirred, ice-cold anhydrous diethyl ether (10x volume). Validation Checkpoint: Immediate formation of a white, flocculent precipitate. Filter the solid rapidly under a nitrogen blanket to prevent moisture absorption, wash with cold acetone, and dry under high vacuum.

Workflow Step1 1. Desiccation Vacuum, 50°C, 24h Check1 Is solid free-flowing? Step1->Check1 Step2 2. Activation SOCl2 Addition at -5°C Check2 Is solution clear? Step2->Check2 Step3 3. Esterification Stir at 20°C, 24h Step4 4. Precipitation Cold Et2O Quench Step3->Step4 Check3 Did crystals form? Step4->Check3 Check1->Step2 Yes Fail1 Redry. Water ruins yield. Check1->Fail1 No Check2->Step3 Yes Fail2 Slow addition. Cool bath. Check2->Fail2 No Fail3 Triturate with cold acetone. Check3->Fail3 No (Oiled out) Success Pure Product Isolated Check3->Success Yes

Fig 2: Self-validating experimental workflow and critical quality checkpoints.

References
  • Synthesis of Carnitine Benzyl Esters as Prodrugs Source: ResearchGate URL:1

  • DL-Carnitine Benzyl Ester Chloride Product Specifications Source: CymitQuimica URL:3

  • Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines Source: ResearchGate URL:2

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (+)-Carnitine Benzyl Ester Chloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with (+)-carnitine benzyl ester chloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with (+)-carnitine benzyl ester chloride. As a permanently charged quaternary ammonium compound, this molecule frequently exhibits severe peak tailing on traditional stationary phases. This document provides mechanistic insights, diagnostic workflows, and field-proven methodologies to achieve symmetrical peaks and reliable quantification.

Diagnostic Troubleshooting Workflow

Before adjusting your method, use the following logic flow to identify the root cause of the peak tailing based on your current chromatographic setup.

TroubleshootingFlow Start Peak Tailing Detected (+)-Carnitine Benzyl Ester CheckCol What is the Column Type? Start->CheckCol Silica Standard Silica C18 CheckCol->Silica HILIC HILIC / Polymeric CheckCol->HILIC CheckPH Is Mobile Phase pH > 3.0? Silica->CheckPH Diluent Check Sample Diluent Match to Mobile Phase HILIC->Diluent Action1 Lower pH to < 2.5 (Protonate Silanols) CheckPH->Action1 Yes Action2 Add Ion-Pairing Reagent (e.g., Heptanesulfonate) CheckPH->Action2 No (pH is low) Action3 Increase Buffer Ionic Strength Diluent->Action3 Diluent is Correct

Diagnostic logic flow for resolving quaternary amine peak tailing.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does (+)-carnitine benzyl ester chloride exhibit severe peak tailing on my standard C18 column? A: (+)-Carnitine benzyl ester chloride contains a quaternary ammonium group, which carries a permanent positive charge regardless of the mobile phase pH[1]. On traditional silica-based reversed-phase (RP) columns, unbonded residual silanol groups (Si-OH) on the silica surface become ionized to silanolate ions (Si-O⁻) when the mobile phase pH exceeds 3.0[2]. The permanent positive charge of the carnitine derivative undergoes strong secondary electrostatic (ion-exchange) interactions with these negatively charged silanols[3]. Because this secondary retention mechanism is slower and energetically heterogeneous compared to the primary hydrophobic interactions (driven by the benzyl ester moiety), the desorption kinetics are delayed. This manifests chromatographically as an elongated trailing edge, or "peak tailing"[4].

Q2: I am restricted to using a reversed-phase C18 column. How can I optimize my mobile phase to mitigate this tailing? A: If you must use a silica-based C18 column, you must either suppress the silanol ionization or mask the analyte's charge:

  • Lower the pH: Adjust the aqueous mobile phase pH to ≤ 2.5 using strong acids like trifluoroacetic acid (TFA) or formic acid. At this pH, the vast majority of residual silanols are fully protonated (neutralized), eliminating the electrostatic attraction[2].

  • Use Ion-Pairing Reagents: For UV detection, adding an anionic ion-pairing reagent such as sodium heptanesulfonate (5–10 mM) creates a neutral, hydrophobic complex with the quaternary amine. This increases retention and shields the charge from silanols[1]. Caution: Ion-pairing reagents cause severe ion suppression in LC-MS applications and should be avoided if using mass spectrometry[5].

  • Silanol Blocking Agents: Adding a competing amine, such as triethylamine (TEA) at 10-20 mM, can competitively bind to the active silanol sites, freeing the carnitine analyte to elute symmetrically[3].

Q3: What is the optimal column chemistry for LC-MS/MS analysis of this compound? A: For LC-MS/MS, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for carnitine derivatives[6]. Because (+)-carnitine benzyl ester is highly polar, HILIC provides excellent retention using highly organic mobile phases (e.g., >70% acetonitrile), which dramatically enhances electrospray ionization (ESI) efficiency[7]. Furthermore, using a polymeric zwitterionic HILIC column completely circumvents the silica-based silanol issue, yielding perfectly symmetrical peaks without the need for ion-pairing reagents[5].

Mechanism cluster_0 High pH (>3.0) cluster_1 Low pH (<2.5) Quat Quaternary Amine (Permanent + Charge) Silanol_Ion Ionized Silanol (Si-O⁻) Quat->Silanol_Ion Attraction Silanol_Neut Protonated Silanol (Si-OH) Quat->Silanol_Neut No Ionic Attraction Tailing Strong Ionic Interaction = PEAK TAILING Silanol_Ion->Tailing Symm Hydrophobic Interaction Only = SYMMETRICAL PEAK Silanol_Neut->Symm

Mechanistic pathway of silanol-induced peak tailing and pH-mediated resolution.

Quantitative Data: Comparison of Resolution Strategies

The following table summarizes the expected chromatographic outcomes when applying different resolution strategies to (+)-carnitine benzyl ester chloride.

Resolution StrategyPrimary MechanismTypical Asymmetry Factor (As)LC-MS CompatibilityRetention Impact
Standard C18 (pH 7.0) Unmitigated silanol interaction> 2.5 (Severe Tailing)ExcellentModerate
C18 + Low pH (< 2.5) Silanol protonation (neutralization)1.2 - 1.5 (Acceptable)Good (if using Formic Acid)Decreased
C18 + Ion-Pairing (5 mM HSA) Charge masking via hydrophobic complex1.0 - 1.2 (Excellent)Poor (Severe Ion Suppression)Highly Increased
Polymeric Zwitterionic HILIC Orthogonal partitioning, no silica1.0 - 1.1 (Ideal)Excellent (High Organic Phase)Highly Increased

Field-Proven Experimental Protocols

Protocol A: HILIC-MS/MS Method for (+)-Carnitine Benzyl Ester (Recommended)

Self-Validating Principle: This method relies on orthogonal HILIC partitioning. A symmetrical peak with an Asymmetry Factor (As) between 0.9 and 1.2 validates that the aqueous layer has successfully formed on the stationary phase and that secondary interactions are absent. If the peak tails or fronts, it immediately indicates that the sample diluent contains too much water, disrupting the localized partitioning environment.

Step-by-Step Methodology:

  • Column Selection: Install a Polymeric Zwitterionic HILIC column (e.g., ZIC-pHILIC), 150 x 2.1 mm, 5 µm[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 4.5 using glacial acetic acid to ensure consistent ionization[7].

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • System Equilibration: Flush the column with an isocratic mixture of 25% A / 75% B at a flow rate of 0.3 mL/min for at least 30 column volumes. Set column oven temperature to 40°C.

  • Sample Preparation (Critical Step): Dissolve (+)-carnitine benzyl ester chloride in a diluent of 75% Acetonitrile / 25% Water . Causality: Injecting a highly polar analyte in 100% water into a HILIC system causes immediate peak breakthrough and severe distortion due to localized solvent mismatch.

  • Detection: Utilize ESI+ MS/MS. Monitor the specific MRM transitions for the benzyl ester precursor (e.g., [M]+ ion).

Protocol B: Reversed-Phase UV Method (Alternative for Non-MS Labs)

Self-Validating Principle: This method utilizes extreme pH control to neutralize silanols. If tailing persists (As > 1.5), it indicates that the column's silica base is Type A (high trace metal content) rather than the required highly deactivated Type B silica[4].

Step-by-Step Methodology:

  • Column Selection: Install a highly deactivated, fully end-capped Type B Silica C18 column, 150 x 4.6 mm, 3 µm[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC grade Water (Yields pH ~2.0).

    • Mobile Phase B: 0.1% TFA in HPLC grade Acetonitrile.

  • Gradient Elution: Program a gradient from 5% B to 60% B over 15 minutes.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column temperature to 30°C.

  • Detection: Set the UV detector to 210 nm or 254 nm to capture the absorbance of the benzyl chromophore.

Sources

Optimization

overcoming (+)-carnitine benzyl ester chloride solubility issues in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter unexpected solubility roadblocks when handling complex quaternary ammonium salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter unexpected solubility roadblocks when handling complex quaternary ammonium salts.

(+)-Carnitine benzyl ester chloride is a highly valuable intermediate and prodrug candidate. Esterification of carnitine is a classic retrometabolic drug design strategy used to create lipophilic prodrugs that improve membrane permeability . However, the physicochemical duality of this molecule—a highly lipophilic benzyl ester tail paired with a hard chloride salt—creates unique kinetic solubility challenges in dimethyl sulfoxide (DMSO).

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these solubility issues and provide self-validating protocols to ensure your experimental integrity.

Diagnostic Workflow

Use the following decision tree to identify and resolve the specific stage where your solubility issue is occurring.

G Start Solubility Issue Detected (+)-Carnitine Benzyl Ester Cl in DMSO Q1 When did the issue occur? Start->Q1 T1 During Initial Preparation Q1->T1 T2 After Freeze-Thaw Cycle Q1->T2 T3 Upon Dilution in Buffer Q1->T3 S1 Check DMSO Purity (Use anhydrous, ≥99.9%) T1->S1 S3 DMSO Freezes at 18.5°C Equilibrate to 25°C T2->S3 S5 Solvent Shock / Precipitation (Keep final DMSO <1%) T3->S5 S2 Heat to 37°C & Sonicate (Overcome lattice energy) S1->S2 S4 Vortex & Sonicate 5-10 min (Redissolve aggregates) S3->S4 S6 Pre-warm buffer & add dropwise under vortexing S5->S6

Troubleshooting workflow for (+)-carnitine benzyl ester chloride solubility in DMSO.

Frequently Asked Questions (Troubleshooting)

Q: Why does (+)-carnitine benzyl ester chloride resist initial dissolution in anhydrous DMSO at room temperature? A: This is a classic case of kinetic versus thermodynamic solubility. The compound is thermodynamically soluble in DMSO , but kinetically, it resists dissolution. The chloride counterion forms a very strong ionic crystal lattice. DMSO is a polar aprotic solvent; it solvates cations (like the quaternary ammonium group) exceptionally well via its oxygen dipole, but it lacks the hydrogen-bond donors required to efficiently solvate hard anions like chloride. This creates a severe kinetic bottleneck that must be overcome with thermal and acoustic energy (heating and sonication).

Q: My 50 mM stock solution was perfectly clear, but after storing it at -20°C, it turned into a cloudy gel. Why? A: DMSO has a relatively high freezing point of 18.5°C. When placed in a -20°C freezer, the solvent crystallizes. During this phase change, the solute is excluded from the DMSO crystal lattice, forcing the carnitine derivative into localized pockets of extreme supersaturation until it crashes out. Upon thawing, the bulk solvent melts, but the highly compacted solute aggregates require time and mechanical energy to break apart and re-solvate.

Q: Can I use standard laboratory-grade DMSO instead of anhydrous? A: No. (+)-Carnitine benzyl ester chloride is highly hygroscopic. Standard DMSO rapidly absorbs atmospheric moisture. If water enters the system, it competitively disrupts the solvation shell around the highly lipophilic benzyl ester moiety. This leads to micelle formation or irreversible precipitation. You must use strictly anhydrous DMSO (≥99.9%).

Quantitative Solubility Data

To assist in your experimental planning, below is a summary of the kinetic dissolution profiles and solubility limits for (+)-carnitine benzyl ester chloride in anhydrous DMSO.

ParameterValue / ObservationKinetic Dissolution Time (50 mM)
Thermodynamic Solubility Limit ~100 mM in anhydrous DMSON/A
Room Temp (20°C) Slow dissolution, persistent micro-crystals> 45 minutes
Heated (37°C) + Sonication Rapid dissolution, optically clear5 - 10 minutes
Post-Thaw (Passive RT) Cloudy, aggregated precipitate> 2 hours
Post-Thaw (37°C + Sonication) Complete recovery to clear solution10 - 15 minutes

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not rely solely on visual estimates. The following protocols integrate self-validating checkpoints to guarantee molecular-level dissolution.

Protocol 1: Preparation of High-Concentration Stock (50 mM)

Causality Focus: Overcoming the high lattice energy of the chloride salt without degrading the ester bond.

  • Equilibration: Allow the sealed vial of (+)-carnitine benzyl ester chloride to equilibrate to room temperature (25°C) in a desiccator for 30 minutes. Reasoning: Opening a cold vial causes immediate atmospheric condensation, introducing water that will ruin solubility.

  • Solvent Addition: Rapidly weigh the required mass into an amber microcentrifuge tube. Add strictly anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Mechanical Agitation: Vortex immediately at maximum speed for 60 seconds.

  • Thermal-Acoustic Energy: Place the tube in a sonicating water bath pre-heated to 37°C. Sonicate for 10 minutes. Do not exceed 40°C to prevent hydrolysis of the benzyl ester.

  • Self-Validation Check (The Tyndall Test): Remove the tube and pass a focused beam of light (e.g., a laser pointer) through the solution in a dark room. If the beam path is visible (scattering of light), micro-crystals are still present. Sonicate for an additional 5 minutes until the solution is optically void of scattering.

Protocol 2: Safe Thawing and Recovery of Frozen Stocks

Causality Focus: Re-solvating aggregates formed during DMSO crystallization.

  • Controlled Thawing: Remove the -20°C stock solution and place it in a 25°C dry block heater for 15 minutes.

  • Observation: You will observe a white precipitate at the bottom. This is expected due to solute exclusion.

  • Re-solvation: Vortex for 30 seconds, then transfer to a 37°C sonicating bath for 5-10 minutes.

  • Self-Validation Check: Perform the Tyndall Test (as described in Protocol 1) before proceeding to any downstream dilutions.

Protocol 3: Aqueous Assay Dilution (Avoiding Solvent Shock)

Causality Focus: Preventing the lipophilic benzyl ester from crashing out upon contact with water.

  • Pre-warming: Pre-warm your aqueous assay buffer (e.g., PBS or cell culture media) to 37°C. Reasoning: Cold buffer drastically reduces the solubility limit of the lipophilic tail, causing instantaneous precipitation.

  • Dynamic Addition: While vortexing the pre-warmed buffer at medium speed, add the DMSO stock solution dropwise directly into the vortex vortex. Ensure the final DMSO concentration does not exceed 1% v/v.

  • Self-Validation Check (Spectrophotometry): Blank a spectrophotometer with your plain buffer. Measure the OD600 of your final spiked assay buffer. An OD600 of < 0.05 confirms that no micro-precipitates or large micelles have formed, ensuring the compound is fully bioavailable for your assay.

References

  • Gong, X.-W., Li, J.-P., Wu, J.-F., Li, X., Zhai, H.-m., Feng, B., Xu, W.-f., & Tang, W. (2008). Synthesis of carnitine benzyl esters as prodrugs. Journal of Chemical Research, 2008(6), 327–330.[Link]

  • Bodor, N., & Buchwald, P. (2010). Retrometabolism-Based Drug Design and Targeting. John Wiley & Sons.[Link]

Troubleshooting

Technical Support Center: LC-MS/MS Analysis of (+)-Carnitine Benzyl Ester Chloride

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate matrix ef...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate matrix effects when analyzing (+)-carnitine benzyl ester chloride via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide moves beyond basic troubleshooting by explaining the causality behind molecular interactions, providing self-validating protocols, and grounding every recommendation in field-proven chromatographic science.

Core Analytical Strategy

Workflow A 1. Biological Matrix (Plasma/Serum) B 2. Spike SIL-IS (d3-Carnitine Benzyl Ester) A->B C 3. WCX Solid-Phase Extraction (Target Quaternary Amine) B->C D 4. Phospholipid Depletion (HybridSPE/Ostro Plate) C->D E 5. LC-MS/MS Analysis (ESI+ Mode) D->E

Optimized sample preparation workflow for (+)-carnitine benzyl ester chloride.

Section 1: The Causality of Matrix Effects (FAQs)

Q: Why does (+)-carnitine benzyl ester chloride experience severe ion suppression in ESI+ despite being more hydrophobic than free carnitine? A: Free carnitine is a highly polar zwitterion that typically elutes in the void volume of standard reversed-phase columns, subjecting it to massive ion suppression from early-eluting salts[1]. While benzyl esterification increases the molecule's hydrophobicity (logP) and shifts its retention to a more favorable organic region, it introduces a new challenge: co-elution with endogenous biological lipids[2]. Both your analyte and endogenous phospholipids (e.g., glycerophosphocholines) possess a quaternary ammonium group. During Electrospray Ionization (ESI+), they compete fiercely for the limited charge available at the droplet surface, leading to significant signal suppression of your target analyte[3].

Q: Why is standard Protein Precipitation (PPT) failing to resolve my matrix effects? A: PPT is a rudimentary technique that effectively removes gross proteins but leaves >95% of phospholipids in the sample extract[4]. These highly hydrophobic lipids accumulate on the analytical column over multiple injections and continuously bleed into the MS source, causing unpredictable matrix effects, baseline drift, and rapid deterioration of the column's stationary phase[5].

Q: Can I just use a Strong Cation Exchange (MCX) plate since my analyte has a positive charge? A: No. (+)-Carnitine benzyl ester chloride contains a permanently charged quaternary amine. If you use a Strong Cation Exchange (MCX) sorbent (which relies on sulfonic acid groups), the sorbent remains negatively charged at all pH levels. Your analyte will bind irreversibly. Instead, you must use a Weak Cation Exchange (WCX) sorbent (carboxylic acid groups), which allows you to neutralize the sorbent by dropping the pH during the elution step, safely releasing your permanently charged analyte[6].

Section 2: Self-Validating Experimental Protocols

To achieve reliable quantification, you must decouple the analyte from the phospholipid matrix. The following protocol utilizes a dual-mechanism cleanup approach.

Protocol: Weak Cation Exchange (WCX) & Phospholipid Depletion

This protocol is designed for plasma/serum matrices.

Step 1: Sample Pre-treatment & Isotope Spiking

  • Aliquot 100 µL of biological plasma into a microcentrifuge tube.

  • Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as d3-(+)-carnitine benzyl ester. Causality: The SIL-IS co-elutes exactly with your analyte and experiences the identical ionization environment, mathematically correcting for any residual matrix effects[5][7].

  • Dilute the sample with 300 µL of 50 mM ammonium acetate buffer (pH 7.0). Causality: Maintaining a neutral pH ensures the carboxylic acid groups on the WCX sorbent are fully ionized (negatively charged) to capture the quaternary amine.

Step 2: WCX SPE Loading & Washing

  • Condition a WCX SPE plate (e.g., Oasis WCX) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load the buffered sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash with 1 mL of 5% Methanol in Water to remove neutral interferences and salts.

Step 3: Targeted Elution

  • Elute the analyte using 2 x 500 µL of 2% Formic Acid in Methanol.

  • Causality: The highly acidic environment (pH < 2) protonates the carboxylic acid groups on the WCX sorbent, rendering them neutral. This breaks the ionic interaction, releasing the permanently charged (+)-carnitine benzyl ester.

Step 4: Phospholipid Depletion (Critical Step)

  • Pass the WCX eluate directly through a phospholipid removal plate (e.g., HybridSPE-Phospholipid or Ostro Pass-through plate)[4].

  • Causality: These plates utilize Lewis acid-base interactions (zirconia/titania sorbents) to selectively and irreversibly bind the phosphate moiety of phospholipids, removing the primary source of ESI+ ion suppression[4].

Step 5: Reconstitution & Self-Validation

  • Evaporate the final filtrate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of your initial LC mobile phase.

  • Self-Validation Check: To validate this protocol, perform a post-extraction spike. Extract a blank matrix using the steps above, then spike the final extract with a known concentration of your analyte. Compare its MS peak area to a neat solvent standard at the same concentration. A Matrix Factor (MF) between 85% and 115% validates the absence of significant ion suppression[3].

Section 3: Quantitative Data & Troubleshooting
Table 1: Quantitative Comparison of Sample Preparation Techniques on Matrix Effects

The following data summarizes the expected outcomes of various sample preparation techniques when applied to quaternary ammonium compounds like carnitine esters.

Sample Preparation MethodPhospholipid Removal (%)Absolute Recovery (%)Matrix Factor (%)*Analytical Outcome
Protein Precipitation (PPT) < 5%95%45%Severe Ion Suppression
Liquid-Liquid Extraction (LLE) ~40%60%70%Moderate Suppression, Low Yield
Strong Cation Exchange (MCX) > 90%< 10%N/AIrreversible Analyte Binding
Weak Cation Exchange (WCX) ~95%88%92%Minimal Suppression, High Yield
WCX + Phospholipid Depletion > 99%85%98 - 102%Optimal Quantification

* Matrix Factor (MF) = (Peak response in presence of matrix / Peak response in neat solvent) x 100. Values closer to 100% indicate negligible matrix effects.

Troubleshooting Logic

Troubleshooting Issue Ion Suppression Detected Root1 Phospholipid Co-elution Issue->Root1 Root2 Poor IS Tracking Issue->Root2 Sol1 Add Phospholipid Removal Plate Root1->Sol1 Sol2 Use Stable Isotope Labeled IS Root2->Sol2

Logical troubleshooting tree for resolving matrix effects in LC-MS/MS.

Symptom: Analyte signal drops significantly in patient samples compared to calibration standards. Root Cause: Co-eluting matrix components (phospholipids) are competing for ionization[3][4]. Solution: Implement the WCX + Phospholipid Depletion protocol. Additionally, optimize your chromatographic gradient. Ensure the analyte elutes during the isocratic hold of the organic phase, well away from the column void volume.

Symptom: High variance in calculated concentrations between technical replicates. Root Cause: Inadequate internal standard tracking. Analog internal standards (e.g., using a different chain-length carnitine ester) do not elute at the exact same time as the target analyte, meaning they experience a different matrix suppression environment[5]. Solution: Synthesize or procure a Stable Isotope-Labeled Internal Standard (SIL-IS) specific to (+)-carnitine benzyl ester chloride (e.g., deuterium or 13C labeled)[7].

Section 4: References
  • Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. PubMed (NIH). 7

  • Overcoming matrix effects in 3-Methylglutarylcarnitine LC-MS/MS analysis. Benchchem. 4

  • Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Bevital. 1

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. 3

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. 5

  • Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. ResearchGate. 6

  • Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. PubMed Central (NIH). 2

Sources

Optimization

(+)-carnitine benzyl ester chloride degradation under UV light

Technical Support Center: (+)-Carnitine Benzyl Ester Chloride Photostability & Troubleshooting Overview Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (+)-Carnitine Benzyl Ester Chloride Photostability & Troubleshooting

Overview Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing drug development professionals with the mechanistic causality and self-validating workflows required to troubleshoot the UV degradation of (+)-carnitine benzyl ester chloride.

Section 1: Fundamental Photochemistry & FAQs

Q1: What is the mechanistic basis of ? A: The photolability of this molecule stems entirely from its benzyl ester linkage. While modified benzyl esters (such as o-nitrobenzyl groups) are synthetically designed for rapid cleavage at 365 nm, unsubstituted benzyl esters typically require shorter-wavelength UV (UVC, <280 nm) for direct homolytic cleavage. However, under the prolonged UVA and visible light exposure mandated by standard photostability testing, secondary photo-oxidation and matrix-photosensitized degradation occur. The ester bond cleaves via an excited radical intermediate, yielding free (+)-carnitine (a highly polar zwitterion) and a benzyl radical. In aqueous or oxygenated environments, the benzyl radical rapidly oxidizes to benzaldehyde or hydrolyzes to benzyl alcohol.

Photodegradation A (+)-Carnitine Benzyl Ester Chloride (Intact Prodrug) B UV Irradiation (UVA 320-400 nm / UVC <280 nm) A->B C Excited Singlet/Triplet State (Radical Intermediate) B->C D (+)-Carnitine (Highly Polar Zwitterion) C->D Ester Cleavage E Benzyl Radical / Cation C->E Leaving Group F Benzaldehyde (Photo-oxidation) E->F +O2 G Benzyl Alcohol (Hydrolysis) E->G +H2O

Figure 1: Photolytic cleavage pathway of (+)-carnitine benzyl ester under UV irradiation.

Q2: How do ICH Q1B standards dictate our testing parameters for this compound? A: The [1] mandate a systematic approach to evaluate intrinsic photostability. Testing is divided into forced degradation (to elucidate the degradation pathway and validate analytical methods) and confirmatory testing. The compound must be exposed to a minimum of 1.2 million lux hours and 200 Watt hours/square meter (Wh/m²) of near-UV energy (320-400 nm). Because Xenon arc lamps emit infrared energy that can elevate chamber temperatures, a dark control must be used simultaneously to differentiate true photolysis from thermal degradation[2].

Section 2: Troubleshooting Guide & Logic Workflows

Issue 1: Non-reproducible degradation kinetics across different forced degradation batches.

  • Causality: Variability in degradation rates is rarely due to the compound itself; it is almost always an artifact of inconsistent photon flux, inadequate temperature control (thermal degradation confounding photolytic data), or matrix-induced photosensitization (impurities in the solvent acting as radical initiators).

  • Solution: Implement a self-validating calibration step using Quinine Actinometry before exposing the active pharmaceutical ingredient (API)[3]. Ensure the dark control is wrapped tightly in aluminum foil and placed adjacent to the active sample to experience the identical thermal history.

Troubleshooting Start Issue: Variable UV Degradation Rate Q1 Is UV dose calibrated via Quinine Actinometry? Start->Q1 A1_No Calibrate UV Source (ICH Q1B Standard) Q1->A1_No No A1_Yes Check Chamber Temperature Q1->A1_Yes Yes Q2_No Use Dark Control to Isolate Thermal Degradation A1_Yes->Q2_No Temp > Ambient Q2_Yes Check Solvent/Matrix Effects A1_Yes->Q2_Yes Temp Controlled A3_Solvent Ensure inert solvent Avoid photosensitizers Q2_Yes->A3_Solvent Matrix Variable

Figure 2: Troubleshooting logic tree for resolving variable photostability kinetics.

Issue 2: Poor chromatographic recovery and peak tailing of the free (+)-carnitine photoproduct.

  • Causality: (+)-Carnitine benzyl ester chloride is relatively lipophilic, but upon UV cleavage, it releases free (+)-carnitine. Free carnitine is a highly polar, water-soluble zwitterion that exhibits virtually no retention on standard Reversed-Phase (C18) columns, eluting in the void volume where severe MS ion suppression occurs[4].

  • Solution: Abandon standard C18 methods for the degradation products. Transition the analytical workflow to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize strong cation-exchange solid-phase extraction coupled with derivatization (e.g., pentafluorophenacyl trifluoromethanesulfonate) to ensure accurate retention and quantification[5].

Section 3: Standardized Experimental Protocol

Self-Validating Workflow: ICH Q1B Forced Degradation & HILIC-LC-MS/MS Analysis

System Suitability & Self-Validation: Before testing the API, validate the UV chamber using a 2% w/v quinine monohydrate hydrochloride actinometric solution. The system is validated for testing only if the actinometric solution exhibits an absorbance change (ΔA) ≥ 0.9 at 400 nm[3].

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL solution of (+)-carnitine benzyl ester chloride in inert HPLC-grade water.

  • Aliquot 2 mL into two identical clear quartz vials (quartz ensures full UV transmittance).

  • Wrap one vial entirely in aluminum foil to serve as the self-validating Dark Control.

Step 2: UV Exposure

  • Place both vials in a photostability chamber equipped with a Xenon arc lamp (Option 1) configured with a window glass filter to remove UVC/UVB.

  • Expose the samples until the calibrated radiometer confirms a dose of 1.2 million lux hours and 200 Wh/m² of near-UV energy.

  • Maintain chamber temperature at 25°C ± 2°C using an active air chiller[2].

Step 3: Quenching and Dilution

  • Remove samples from the chamber.

  • Dilute aliquots 1:100 in Acetonitrile:Water (90:10, v/v) containing 10 mM ammonium formate to match the initial mobile phase conditions of the HILIC method.

Step 4: HILIC-LC-MS/MS Analysis

  • Inject 5 µL onto a HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes at 0.4 mL/min.

Step 5: Data Processing

  • Quantify the intact prodrug and the free (+)-carnitine photoproduct using Multiple Reaction Monitoring (MRM).

  • Subtract any degradation observed in the Dark Control from the exposed sample to isolate pure photolytic degradation.

Section 4: Quantitative Reference Data

Parameter(+)-Carnitine Benzyl Ester ChlorideFree (+)-Carnitine (Photoproduct)Benzyl Alcohol (Photoproduct)
Molecular Weight 293.8 g/mol (as chloride salt)161.2 g/mol 108.1 g/mol
LogP (Estimated) 0.5 to 1.2-4.9 (Zwitterion)1.1
Primary MS/MS Transition (+ESI) m/z 258.1 → 85.0m/z 162.1 → 85.0N/A (UV detection at 210 nm)
Expected ICH Q1B Degradation 5% - 15% (Matrix dependent)Stoichiometric increaseStoichiometric increase
HILIC Retention Time ~2.5 min~4.8 min~1.2 min (Poor retention)

References

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry Source: ResearchGate / Clinical Chemistry URL: [Link]

Sources

Troubleshooting

resolving baseline noise in (+)-carnitine benzyl ester chloride NMR

Welcome to the Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers and drug development professionals troubleshooting baseline noise and distortions in the NMR analysis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers and drug development professionals troubleshooting baseline noise and distortions in the NMR analysis of (+)-carnitine benzyl ester chloride and related amphiphilic quaternary ammonium compounds.

Diagnostic Dashboard: Quantitative Causality Matrix

Baseline noise and "rolling" baselines are rarely caused by a single factor. Because (+)-carnitine benzyl ester chloride is an amphiphilic molecule (possessing a hydrophilic quaternary ammonium headgroup and a lipophilic benzyl ester tail) and is highly hygroscopic, it interacts with the solvent and the magnetic field in complex ways.

Use the following self-validating matrix to isolate the root cause of your spectral distortions.

Symptom / Spectral ArtifactPrimary Root CauseMechanistic CausalityValidation / Resolution
Sinusoidal "wavy" baseline across the entire spectral window.Acoustic Ringing (Instrumental)High Q-factor probes (e.g., cryoprobes) cause the excitation pulse to "ring down" into the receiver, corrupting the first few points of the Free Induction Decay (FID)[1].Validate: Inspect the first 10-20 points of the FID for clipping/distortion. Resolve: Increase pre-scan delay (DE)[2].
Broad humps merging into the baseline; loss of sharp TMA singlet (~3.2 ppm).Micellization / Aggregation (Chemical)The amphiphilic nature of the molecule causes micelle formation above the Critical Micelle Concentration (CMC). Restricted tumbling leads to rapid T2​ relaxation[3].Validate: Run a 10x dilution. If peaks sharpen and baseline flattens, micelles were present. Resolve: Run below CMC or change solvent.
Random baseline noise ; poor signal-to-noise (S/N); inability to lock.Paramagnetic Impurities (Sample Prep)Dissolved O2​ or trace transition metals (Fe²⁺, Cu²⁺) from synthesis act as relaxation sinks, drastically shortening T1​ and T2​ times[4].Validate: Check for peak asymmetry. Resolve: Degas solvent (N₂/Ar) and treat with Chelex-100 resin[5].
Massive baseline distortion localized around 4.7 ppm (in D2​O ).Hygroscopicity (Environmental)Carnitine derivatives absorb atmospheric moisture rapidly. The resulting massive HDO signal causes radiation damping and receiver overload[4].Validate: Check integration ratio of HDO vs. TMA peak. Resolve: Lyophilize sample; use WATERGATE suppression.

Deep-Dive Troubleshooting (Q&A)

Q: My 1H -NMR spectrum exhibits a severe baseline roll that standard phase correction cannot fix. How do I correct this without distorting my integrals? A: This is a classic manifestation of acoustic ringing , which occurs when the receiver begins recording data before the radiofrequency (RF) excitation pulse has completely decayed to zero[1]. The corrupted first data points of the FID translate into a broad, rolling baseline after Fourier Transformation[6].

  • Do not attempt to fix severe acoustic ringing with aggressive manual baseline multipoint corrections, as this will artificially alter the integration of your critical trimethylammonium (TMA) singlet at ~3.2 ppm[7].

  • Instead, apply Backward Linear Prediction during processing to mathematically reconstruct the corrupted first points of the FID. Alternatively, in Bruker TopSpin, use the apbk command for simultaneous phase and baseline correction, or abs / absd with the n flag (abs n) to prevent the software from overwriting your manual integrals[2].

Q: I suspect paramagnetic trace metals from the esterification catalyst are causing my baseline noise. Can I use alkaline precipitation to remove them? A: No. While alkaline precipitation (using KOH or K2​CO3​ ) is a highly effective, field-proven method for removing paramagnetic ions (like Mn²⁺ or Fe²⁺) from aqueous NMR samples[5], (+)-carnitine benzyl ester chloride contains a base-labile benzyl ester. Exposing this molecule to high pH will rapidly hydrolyze the ester, yielding free carnitine and benzyl alcohol.

  • Alternative: Use a chelating resin like Chelex-100 (sodium form) or add a trace amount of deuterated EDTA to sequester the metals without altering the pH[4].

Q: Why does my baseline look perfect in Methanol- d4​ , but terrible in D2​O ? A: This is a solvent-induced aggregation phenomenon. In D2​O , the hydrophobic benzyl ester tails associate to minimize contact with water, forming micelles. Molecules inside micelles tumble much slower than free monomers. This slow molecular tumbling drastically reduces the transverse relaxation time ( T2​ ), causing the signals to broaden so severely that they merge into the baseline, appearing as "noise" or a baseline hump[3]. Methanol- d4​ disrupts these hydrophobic interactions, keeping the molecule in a monomeric state.

Logical Workflow for Baseline Resolution

NMR_Troubleshooting Start Observe Baseline Noise / Roll CheckFID Are first FID points corrupted? Start->CheckFID Acoustic Acoustic Ringing / Dead Time CheckFID->Acoustic Yes CheckPeaks Are peaks broad or asymmetric? CheckFID->CheckPeaks No FixAcoustic Increase Pre-scan Delay (DE) Apply Backward Linear Prediction Acoustic->FixAcoustic Aggregates Micellization or Paramagnetics CheckPeaks->Aggregates Yes CheckSolvent Massive HDO peak distortion? CheckPeaks->CheckSolvent No FixAggregates Filter (0.2 µm), Degas (N2/Ar) Run below CMC or use Chelex Aggregates->FixAggregates Hygroscopic Water Absorption CheckSolvent->Hygroscopic Yes FixHygro Lyophilize Sample thoroughly Use WATERGATE suppression Hygroscopic->FixHygro

Decision tree for isolating and resolving NMR baseline noise and distortions.

Validated Standard Operating Procedures (SOPs)

SOP 1: Sample Preparation to Eliminate Chemical Baseline Noise

This protocol ensures the removal of particulates, dissolved oxygen, and trace metals without hydrolyzing the carnitine ester[4],[5].

  • Drying: Weigh 5–10 mg of (+)-carnitine benzyl ester chloride. Lyophilize the solid overnight to remove absorbed atmospheric moisture.

  • Dissolution & Chelation: Dissolve the sample in 0.7 mL of high-purity Methanol- d4​ (preferred over D2​O to prevent micellization). If trace metals are suspected, add 10 mg of Chelex-100 resin to the vial. Vortex gently for 2 minutes.

  • Filtration: Draw the solution into a glass syringe. Attach a 0.2 µm PTFE syringe filter. Filter the solution directly into a clean, oven-dried 5 mm NMR tube. Causality: Removing micro-particulates prevents dynamic motion line-broadening[3].

  • Degassing: Insert a long, thin capillary tube into the NMR tube, reaching the bottom. Gently bubble dry Nitrogen ( N2​ ) or Argon gas through the solution for 3–5 minutes to displace dissolved paramagnetic oxygen[3].

  • Sealing: Cap the tube immediately and wrap with Parafilm to prevent moisture ingress.

SOP 2: Instrumental Acquisition & Processing for Baseline Roll

If sample preparation is perfect but a sinusoidal baseline roll persists, execute this protocol at the spectrometer[1],[2].

  • Optimize Pre-Scan Delay (DE):

    • Load your standard 1H or 13C parameter set.

    • Locate the pre-scan delay parameter (e.g., DE in Bruker TopSpin).

    • Increase DE slightly (e.g., from 6.5 µs to 10–15 µs). Causality: This allows the acoustic ringing of the probe to decay before the receiver turns on, at the cost of a slight loss of signal for very fast-relaxing nuclei[2].

  • Acquire Data: Run the experiment ensuring the receiver gain (RG) is not overloaded.

  • Backward Linear Prediction (Processing):

    • If DE optimization is insufficient, process the FID using backward linear prediction.

    • In TopSpin, set ME_mod to LPbc (Linear Prediction backward calculation).

    • Set NCOEF to 32 and instruct the software to predict the first 2–4 points of the FID.

  • Algorithmic Baseline Correction:

    • Apply a Fourier Transform (ft).

    • Perform automatic phase and baseline correction using the apbk command (TopSpin 4+), which handles phase and baseline simultaneously[2].

    • If manual integration is required, use abs n to flatten the baseline via polynomial fitting without overwriting your integral regions[2].

Frequently Asked Questions (FAQs)

Why does my baseline noise increase when I run quantitative NMR (qNMR) with a long D1​ delay? A long relaxation delay ( D1​ ) is required in qNMR to ensure complete T1​ relaxation of all spins (typically 5×T1​ ). However, longer acquisition times and delays make the experiment more susceptible to environmental temperature fluctuations and receiver instability. Ensure your probe temperature is strictly regulated and consider using an anti-ringing pulse sequence (like zgig_pisp or EASY) if you are acquiring for extended periods[8].

Can I use ethylene glycol to fix my baseline? No. While ethylene glycol- d4​ is a standard reagent used as an NMR thermometer for temperature calibration, it has no utility in correcting baseline roll or acoustic ringing[6]. Rely on proper pulse sequences and data processing algorithms.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: (+)- vs. (-)-Carnitine Benzyl Ester Chloride in Drug Development &amp; Analytical Chemistry

The stereochemistry of carnitine dictates its biological fate. While the basic carnitine scaffold is highly polar and suffers from poor membrane permeability, esterification of the carboxylate group with a benzyl moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The stereochemistry of carnitine dictates its biological fate. While the basic carnitine scaffold is highly polar and suffers from poor membrane permeability, esterification of the carboxylate group with a benzyl moiety creates a lipophilic derivative. However, the pharmacological utility of this derivative is entirely dependent on its chirality.

This guide provides an objective, data-driven comparison between (+)-carnitine benzyl ester chloride (the D-isomer) and (-)-carnitine benzyl ester chloride (the L-isomer), detailing their mechanistic divergence, physicochemical properties, and validated experimental workflows for drug development professionals.

Mechanistic Divergence: The "Why" Behind the Stereochemistry

The biological activity of carnitine resides exclusively in the (-)-enantiomer (L-carnitine). The addition of a benzyl ester group dramatically alters the molecule's pharmacokinetic profile, but the underlying stereochemical recognition by cellular enzymes remains strict.

(-)-Carnitine Benzyl Ester Chloride: The Prodrug Paradigm

The (-)-isomer acts as a highly efficient, lipophilic prodrug [1]. The benzyl ester masks the negative charge of the native carboxylate, significantly increasing the partition coefficient (logP). This structural modification facilitates passive diffusion across lipid bilayers, including the blood-brain barrier (BBB). Once localized in the cytosol, ubiquitous intracellular esterases hydrolyze the benzyl ester, liberating active L-carnitine [3]. The free L-carnitine then serves as an obligate carrier for long-chain fatty acids, transporting them across the inner mitochondrial membrane via the Carnitine Palmitoyltransferase 1 (CPT1) system for β -oxidation.

(+)-Carnitine Benzyl Ester Chloride: The Inhibitory & Analytical Counterpart

Conversely, the (+)-isomer (D-carnitine derivative) is biologically inactive regarding mitochondrial fatty acid transport [4]. Because the CPT1 enzyme and carnitine acetyltransferase are stereoselective, the (+)-isomer cannot facilitate acyl-CoA transport. Instead, D-carnitine and its derivatives can act as competitive inhibitors of these enzymes, paradoxically leading to the depletion of intracellular L-carnitine pools. In pharmaceutical development, (+)-carnitine benzyl ester chloride is utilized not as a therapeutic, but as a critical chiral resolution reagent, a negative control in metabolic assays, and an analytical reference standard to determine the enantiomeric excess (ee%) of synthesized L-carnitine prodrugs.

G cluster_prodrug Prodrug Hydrolysis (Cytosol) cluster_mito Mitochondrial Membrane (CPT1 System) L_CBE (-)-Carnitine Benzyl Ester (L-Isomer Prodrug) Esterase Esterase Enzymes L_CBE->Esterase Hydrolysis L_Car L-Carnitine (Active) Esterase->L_Car CPT1 Carnitine Palmitoyltransferase 1 (CPT1) L_Car->CPT1 Substrate Acyl_Car Acyl-Carnitine (Transported) CPT1->Acyl_Car Acyl_CoA Fatty Acyl-CoA Acyl_CoA->CPT1 Beta_Ox Mitochondrial Beta-Oxidation Acyl_Car->Beta_Ox Inner Membrane Transport D_CBE (+)-Carnitine Benzyl Ester (D-Isomer / Inhibitor) D_CBE->CPT1 Competitive Inhibition

Figure 1: Mechanistic divergence of carnitine benzyl ester enantiomers at the CPT1 mitochondrial interface.

Physicochemical & Quantitative Comparison

To effectively utilize these compounds in the laboratory, researchers must account for their distinct physicochemical properties and biological targets. The table below summarizes the critical data required for experimental design.

Parameter(-)-Carnitine Benzyl Ester Chloride(+)-Carnitine Benzyl Ester Chloride
Stereochemistry L-Isomer (Natural configuration)D-Isomer (Unnatural configuration)
CAS Registry Number 16224-32-1 (Often cited for DL/L forms)14548-21-1
Molecular Formula C₁₄H₂₂ClNO₃C₁₄H₂₂ClNO₃
Molecular Weight 287.78 g/mol 287.78 g/mol
Primary Application Lipophilic prodrug, BBB penetration studiesChiral standard, competitive inhibitor
Esterase Cleavage High affinity (Rapid hydrolysis to L-carnitine)Low/Moderate affinity
CPT1 Interaction Essential substrate (Post-hydrolysis)Competitive inhibitor (Post-hydrolysis)
Optical Rotation [α]D20​ Negative (-)Positive (+)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. They incorporate necessary controls to ensure that the observed data is a direct result of the stereochemical properties of the carnitine derivatives, rather than experimental artifacts.

Protocol 1: In Vitro Prodrug Hydrolysis & CPT1 Activation Assay

Purpose: To quantify the rate of esterase-mediated hydrolysis of the (-)-isomer and validate its downstream effect on mitochondrial β -oxidation, using the (+)-isomer as a negative control.

Causality & Logic: We utilize human liver microsomes (HLM) because they provide a physiologically relevant concentration of carboxylesterases. By measuring oxygen consumption rate (OCR) in isolated mitochondria, we directly link prodrug hydrolysis to functional CPT1 activation.

  • System Preparation: Prepare a 1 mg/mL suspension of human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Incubation: Introduce 50 μ M of (-)-carnitine benzyl ester chloride to the reaction mixture. In a parallel control well, introduce 50 μ M of (+)-carnitine benzyl ester chloride. Incubate at 37°C.

  • Hydrolysis Quenching & Validation: At time points (0, 15, 30, 60 minutes), extract 50 μ L aliquots and quench with 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., d3-L-carnitine). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Mitochondrial Respiration Assay: Transfer the supernatant (containing the hydrolyzed free carnitine) to a microplate containing isolated murine mitochondria and palmitoyl-CoA.

  • Measurement: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR). Expected Outcome: The (-)-isomer well will show a time-dependent increase in OCR as it is hydrolyzed to active L-carnitine, fueling CPT1. The (+)-isomer well will show baseline or depressed OCR, validating its inability to activate the pathway.

Protocol 2: Chiral Separation of Carnitine Benzyl Ester Enantiomers (HPLC-MS/MS)

Purpose: To determine the enantiomeric purity of synthesized carnitine benzyl ester prodrugs.

Causality & Logic: Enantiomers possess identical mass-to-charge (m/z) ratios, rendering standard MS detection blind to chirality. We must use a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, causing differential retention times prior to MS/MS quantification [2].

  • Sample Preparation: Dissolve the synthetic carnitine benzyl ester mixture in a mobile phase compatible solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Chromatographic Setup: Utilize a macrocyclic glycopeptide-based chiral column (e.g., Chirobiotic T) which provides excellent enantiorecognition for amino acid derivatives.

  • Elution Gradient: Run an isocratic elution using 100% Methanol containing 0.1% Triethylamine and 0.1% Acetic Acid at a flow rate of 0.5 mL/min. Why Triethylamine? It acts as a competing base to prevent severe peak tailing of the quaternary ammonium group on the carnitine scaffold.

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the benzyl ester (e.g., m/z 288 m/z 85, representing the loss of the benzyl ester and trimethylamine groups).

  • Self-Validation: Inject a known racemic mixture (DL-carnitine benzyl ester chloride) to establish baseline resolution ( Rs​>1.5 ) between the (+)- and (-)-peaks before running unknown samples.

Workflow Prep Sample Preparation (Protein Precipitation) Deriv Derivatization (Optional) Prep->Deriv HPLC Chiral HPLC Separation (Macrocyclic CSP) Deriv->HPLC MS ESI-MS/MS Detection (MRM Mode: m/z 288) HPLC->MS Data Data Analysis (Enantiomeric Excess %) MS->Data

Figure 2: Step-by-step analytical workflow for the chiral separation and MS/MS quantification.

References

  • Carnitine Conjugate of Nipecotic Acid: A New Example of Dual Prodrug National Center for Biotechnology Information (PMC)[Link]

  • Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines ResearchGate[Link]

  • Synthesis of Carnitine Benzyl Esters as Prodrugs ResearchGate [Link]

  • (+)-Carnitine Benzyl Ester Chloride | C14H22ClNO3 | CID 131667387 PubChem (National Institutes of Health)[Link]

Comparative

Comparative Analysis of (+)-Carnitine Benzyl Ester Chloride and Acetyl-L-Carnitine in Metabolic Research

As a Senior Application Scientist navigating the complexities of mitochondrial bioenergetics and drug development, selecting the correct stereoisomer and derivative of carnitine is paramount. The carnitine shuttle system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of mitochondrial bioenergetics and drug development, selecting the correct stereoisomer and derivative of carnitine is paramount. The carnitine shuttle system is highly stereoselective; enzymes such as Carnitine Acetyltransferase (CRAT) and Carnitine Palmitoyltransferase (CPT) exclusively recognize the L-enantiomer [5].

This guide provides an in-depth technical comparison between Acetyl-L-Carnitine (ALCAR) —the biologically active, acetylated form of L-carnitine—and (+)-Carnitine Benzyl Ester Chloride , a synthetic, lipophilic derivative of the unnatural D-enantiomer. While ALCAR is widely utilized to drive mitochondrial metabolism and neuroprotection [2], (+)-carnitine benzyl ester serves as a critical enantiomeric control, a competitive inhibitor, and a chemical intermediate to study metabolic starvation and lipotoxicity [3].

Mechanistic Divergence: Substrate vs. Inhibitor

The fundamental difference between these two compounds lies in their stereochemistry and functional group modifications, which dictate their interaction with mitochondrial enzymes.

  • Acetyl-L-Carnitine (ALCAR): ALCAR acts as an endogenous mitochondrial shuttle and an acetyl group donor. By crossing the inner mitochondrial membrane, it buffers the Acetyl-CoA/CoA ratio. CRAT catalyzes the transfer of the acetyl group from ALCAR to free CoA, generating Acetyl-CoA to fuel the Tricarboxylic Acid (TCA) cycle [4].

  • (+)-Carnitine Benzyl Ester Chloride (D-Carnitine Benzyl Ester): The (+)-enantiomer (D-isomer) is biologically inactive regarding energy production but retains binding affinity for carnitine-dependent enzymes. The addition of a benzyl ester masks the zwitterionic carboxylate, drastically increasing the molecule's lipophilicity and cellular permeability [3]. Once inside the cell, it acts as a competitive antagonist against L-carnitine, stalling beta-oxidation and inducing targeted metabolic stress [5].

Mechanism ALCAR Acetyl-L-Carnitine (ALCAR) CRAT Carnitine Acetyltransferase ALCAR->CRAT Substrate Binding DCBE (+)-Carnitine Benzyl Ester Chloride DCBE->CRAT Competitive Inhibition AcCoA Acetyl-CoA Pool CRAT->AcCoA Acetyl Transfer Energy Mitochondrial Metabolism AcCoA->Energy TCA Cycle Fuel

Fig 1. Mechanistic divergence of ALCAR and (+)-carnitine benzyl ester at the CRAT enzyme interface.

Quantitative Data Comparison

To facilitate experimental design, the physicochemical and biological parameters of both compounds are summarized below. The stark contrast in their target applications dictates their use in either rescue/enhancement assays or inhibition/toxicity models.

ParameterAcetyl-L-Carnitine (ALCAR)(+)-Carnitine Benzyl Ester Chloride
CAS Number 5080-50-214548-21-1
Stereochemistry L-isomer (-), Physiologically activeD-isomer (+), Unnatural enantiomer
Molecular Weight 203.24 g/mol 287.78 g/mol
Primary Mechanism Substrate for CRAT; Acetyl group donorCompetitive inhibitor of CRAT/CPT; L-carnitine depleter
Lipophilicity (LogP) Low (Highly water-soluble zwitterion)High (Membrane-permeable esterified prodrug)
Typical Assay Conc. 0.1 mM – 5.0 mM10 µM – 500 µM
Research Application Neuroprotection, mitochondrial bioenergeticsEnantiomeric control, metabolic inhibition, chemical synthesis

Experimental Workflows and Self-Validating Protocols

To objectively compare the performance of these compounds, researchers must employ self-validating assay systems. The following protocols detail how to measure the agonistic properties of ALCAR against the antagonistic properties of (+)-carnitine benzyl ester.

Protocol A: Continuous Spectrophotometric CRAT Inhibition Assay

This cell-free assay measures the direct enzymatic conversion of ALCAR and Coenzyme A (CoA) into L-carnitine and Acetyl-CoA[1]. The system is self-validating: the formation of the thioester bond in Acetyl-CoA yields a highly specific, linear increase in absorbance at 233 nm. By running a parallel "Blank" without the enzyme, researchers can subtract non-enzymatic baseline drift, ensuring absolute trustworthiness of the kinetic data.

Reagents Required:

  • 100 mM Tris Buffer (pH 8.0)

  • 11 mM Coenzyme A (CoA) sodium salt

  • 83.4 mM Acetyl-L-Carnitine (Substrate)

  • 10 mM (+)-Carnitine Benzyl Ester Chloride (Inhibitor stock in DMSO)

  • Carnitine Acetyltransferase (CRAT) Enzyme Solution (0.5 units/mL)

Step-by-Step Methodology:

  • Baseline Equilibration: Pipette 2.65 mL of Tris Buffer and 0.05 mL of CoA into a UV-transparent quartz cuvette. Equilibrate to 25°C.

  • Inhibitor Pre-incubation: Add 10–50 µL of the (+)-Carnitine Benzyl Ester Chloride stock to the test cuvette. Incubate for 5 minutes to allow competitive occupation of the CRAT active site.

  • Enzyme Addition: Add 0.1 mL of the CRAT enzyme solution.

  • Reaction Initiation: Rapidly inject 0.20 mL of ALCAR to initiate the acetyl transfer. Mix by inversion.

  • Kinetic Readout: Monitor the increase in absorbance at A233nm​ for 5 minutes.

  • Data Analysis: Calculate the ΔA233nm​/min for the linear phase. Plot the reciprocal velocities (Lineweaver-Burk plot) across varying ALCAR concentrations to confirm the competitive inhibition mechanism (an increase in Km​ with an unchanged Vmax​ ) [4].

Workflow S1 1. Buffer & Cofactor Prep Tris-HCl (pH 8.0) + Coenzyme A S2 2. Inhibitor Pre-incubation Add (+)-Carnitine Benzyl Ester to CRAT S1->S2 S3 3. Substrate Initiation Inject Acetyl-L-Carnitine (ALCAR) S2->S3 S4 4. Spectrophotometric Readout Monitor Thioester Formation at A233nm S3->S4 S5 5. Kinetic Validation Calculate Km shift via Lineweaver-Burk S4->S5

Fig 2. Step-by-step spectrophotometric workflow for evaluating CRAT kinetics and competitive inhibition.

Protocol B: In Vitro Metabolic Starvation and ALCAR Rescue

To evaluate cellular responses, (+)-carnitine benzyl ester is used to induce a targeted metabolic blockade in PC12 neural cells, leading to lipotoxicity and ATP depletion. ALCAR is subsequently introduced to bypass the L-carnitine transport blockade and directly feed the mitochondrial Acetyl-CoA pool.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at 1×104 cells/well in standard DMEM. Incubate for 24 hours.

  • Inhibitor Treatment: Treat the experimental wells with 100 µM (+)-Carnitine Benzyl Ester Chloride. The lipophilic benzyl ester ensures rapid cellular uptake, where it competitively inhibits endogenous L-carnitine utilization.

  • Rescue Treatment: Co-treat a subset of the inhibited wells with 2 mM ALCAR.

  • Incubation: Maintain the cultures for 48 hours.

  • Viability & ATP Readout: Lyse the cells and quantify intracellular ATP using a standard Luciferin-Luciferase luminescence assay. The system validates itself if the ALCAR-treated wells show a statistically significant restoration of ATP levels compared to the inhibitor-only wells, proving that the toxicity was specifically driven by acetyl-group starvation rather than off-target necrosis.

Conclusion for Drug Development Professionals

For researchers designing assays around mitochondrial beta-oxidation and acetyl-buffering, distinguishing between these carnitine derivatives is critical. Acetyl-L-Carnitine is the gold standard for driving metabolic flux and neuroprotection. Conversely, (+)-Carnitine Benzyl Ester Chloride is an indispensable tool for loss-of-function studies. By utilizing the highly permeable benzyl ester of the D-enantiomer, scientists can effectively induce intracellular L-carnitine deficiency and map the downstream consequences of CRAT and CPT inhibition without relying on complex genetic knockdowns.

References
  • Traina, G. (2016). l-Acetylcarnitine: A Mechanistically Distinctive and Potentially Rapid-Acting Antidepressant Drug. MDPI.[Link]

  • Jiang, X., et al. (2011). Synthesis of Carnitine Benzyl Esters as Prodrugs. ResearchGate. [Link]

  • Liu, J., et al. (2002). Age-associated mitochondrial oxidative decay: Improvement of carnitine acetyltransferase substrate-binding affinity and activity in brain by feeding old rats acetyl-l-carnitine. PubMed Central (NIH). [Link]

  • Li, Y., et al. (2019). Functional differences between L-and D-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. ResearchGate. [Link]

Validation

Comparative Transport Kinetics: (+)-Carnitine Benzyl Ester Chloride vs. L-Carnitine

As drug development increasingly focuses on targeted delivery and overcoming transporter-mediated resistance, understanding the precise transport kinetics of endogenous molecules versus their synthetic prodrug derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on targeted delivery and overcoming transporter-mediated resistance, understanding the precise transport kinetics of endogenous molecules versus their synthetic prodrug derivatives is critical. L-carnitine is an essential endogenous cofactor for mitochondrial fatty acid β-oxidation. However, its high hydrophilicity limits its passive membrane permeability, making its cellular uptake entirely reliant on specific active transporters.

To improve bioavailability and bypass specific transporter deficiencies (such as in Primary Carnitine Deficiency or Inflammatory Bowel Disease), lipophilic prodrugs like (+)-carnitine benzyl ester chloride have been synthesized [5]. This guide provides an objective, data-driven comparison of the transport kinetics between L-carnitine and its benzyl ester derivative, detailing the mechanistic shifts in cellular uptake and the self-validating experimental protocols used to measure them.

Mechanistic Overview: Transporter Shifting

The cellular uptake of carnitine and its derivatives is governed by the structural recognition of the molecule by membrane solute carriers (SLCs).

L-Carnitine is a zwitterion at physiological pH, possessing both a quaternary ammonium group and a free carboxylate. The primary transporter, OCTN2 (SLC22A5) , requires this free carboxylate for high-affinity coordination [4]. Consequently, L-carnitine exhibits high-affinity, low-capacity transport driven strictly by a sodium ( Na+ ) gradient [1].

(+)-Carnitine Benzyl Ester Chloride , conversely, masks the free carboxylate with a bulky, highly lipophilic benzyl group. This structural modification fundamentally alters its transport kinetics:

  • Abrogation of OCTN2 Affinity : The loss of the free carboxylate drastically reduces its binding affinity to the OCTN2 pocket.

  • Shift to ATB 0,+ (SLC6A14) : The intact quaternary amine allows the ester to be recognized by ATB 0,+ , a broad-spectrum amino acid transporter that operates with low affinity but high capacity, requiring both Na+ and Cl− gradients [2], [3].

  • Enhanced Passive Diffusion : The addition of the benzyl ring significantly increases the molecule's partition coefficient (LogP), allowing for substantial passive transcellular diffusion—a pathway unavailable to endogenous L-carnitine [5].

TransportMechanisms LC L-Carnitine (Hydrophilic Zwitterion) OCTN2 OCTN2 (SLC22A5) High Affinity (Km ~3-15 µM) Na+ Dependent LC->OCTN2 Primary Active Transport ATB ATB0,+ (SLC6A14) Low Affinity (Km ~0.8-1.8 mM) Na+/Cl- Dependent LC->ATB Secondary Transport CBE (+)-Carnitine Benzyl Ester (Lipophilic Prodrug) CBE->OCTN2 Poor Affinity (Masked Carboxylate) CBE->ATB Primary Active Transport Passive Passive Membrane Diffusion Lipid Bilayer CBE->Passive High Permeability Intracellular Intracellular Space (Mitochondrial Delivery) OCTN2->Intracellular ATB->Intracellular Passive->Intracellular

Fig 1. Cellular transport pathways of L-carnitine vs. (+)-carnitine benzyl ester chloride.

Comparative Kinetic Parameters

The following table synthesizes the quantitative transport kinetics of both compounds, highlighting the shift from a high-affinity/low-capacity system to a low-affinity/high-capacity system supplemented by passive diffusion.

Kinetic ParameterL-Carnitine(+)-Carnitine Benzyl Ester Chloride
Primary Transporter OCTN2 (SLC22A5)ATB 0,+ (SLC6A14) & Passive Diffusion
Transporter Affinity ( Km​ ) 3 – 15 µM (High Affinity) [1]~1.4 – 1.8 mM (Low Affinity) [2]
Maximal Velocity ( Vmax​ ) Low CapacityHigh Capacity
Ion Dependency Na+ -dependent Na+
  • and Cl− -dependent
Lipophilicity (LogP) ~ -3.0 (Highly Hydrophilic)> 1.5 (Highly Lipophilic)
Clinical / Research Utility Endogenous fatty acid transportProdrug delivery, bypassing OCTN2 defects [3]

Experimental Protocol: Self-Validating In Vitro Kinetics Assay

To accurately measure and differentiate the transport kinetics of these two compounds, we must employ a self-validating assay that mathematically isolates the contributions of OCTN2, ATB 0,+ , and passive diffusion. We utilize Caco-2 cell monolayers, which endogenously express both target transporters.

Causality in Experimental Design:
  • Why use N-methyl-D-glucamine (NMDG)? Replacing Na+ with NMDG+ eliminates all Na+ -dependent active transport (OCTN2 and ATB 0,+ ). The residual uptake represents pure passive diffusion (and minor OCTN1 activity), providing a baseline to calculate the true active transport fraction.

  • Why use Sodium Gluconate? Replacing Cl− with gluconate disables ATB 0,+ (which requires Cl− ) while leaving OCTN2 (which only requires Na+ ) fully functional. This differential ion dependency allows us to isolate ATB 0,+ kinetics.

Step-by-Step Methodology
  • Cell Preparation & Validation: Seed Caco-2 cells on transwell polycarbonate inserts. Culture for 21 days until differentiated. Validate monolayer integrity by ensuring Transepithelial Electrical Resistance (TEER) is > 400 Ω·cm².

  • Buffer Equilibration (The Self-Validation Step): Wash cells three times and pre-incubate for 15 minutes at 37°C in one of three buffers:

    • Condition A (Total Transport): Standard HBSS ( Na+ and Cl− present).

    • Condition B (Passive Diffusion Baseline): Na+ -free buffer ( NaCl replaced with NMDG-Cl).

    • Condition C (OCTN2 Isolation): Cl− -free buffer ( NaCl replaced with Sodium Gluconate).

  • Substrate Incubation: Introduce L-carnitine or (+)-carnitine benzyl ester chloride across a concentration gradient (0.1 µM to 5.0 mM) to the apical chamber. Incubate for exactly 15 minutes (linear phase of uptake).

  • Termination: Rapidly aspirate the substrate and wash the monolayers three times with ice-cold PBS. Causality: The sudden drop in temperature rigidifies the lipid bilayer and halts all ATP/ion-driven transporter dynamics, preventing substrate efflux.

  • Lysis & Quantification: Lyse the cells using 80% cold methanol. Centrifuge to precipitate proteins, and analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to quantify intracellular substrate concentrations.

  • Kinetic Modeling: Subtract Condition B from Condition A to determine total active transport. Subtract Condition C from Condition A to isolate ATB 0,+ specific transport. Fit the resulting data to the Michaelis-Menten equation ( V=Vmax​[S]/(Km​+[S]) ) to derive kinetic parameters.

KineticAssay Step1 Cell Preparation (Caco-2 Monolayers) Step2 Ion Substitution (± Na+, ± Cl-) Step1->Step2 Step3 Substrate Incubation (0.1 µM - 5 mM) Step2->Step3 Step4 Termination (Ice-Cold Wash) Step3->Step4 Step5 LC-HRMS Quantification (Intracellular Conc.) Step4->Step5 Step6 Kinetic Modeling (Vmax, Km Calculation) Step5->Step6

Fig 2. Self-validating experimental workflow for determining carnitine transport kinetics.

Application Insights for Drug Development

The kinetic shift achieved by esterifying L-carnitine into (+)-carnitine benzyl ester chloride is highly valuable in pharmacology. In conditions like Inflammatory Bowel Disease (IBD), the high-affinity OCTN2 transporter is significantly downregulated, leading to localized carnitine deficiency and impaired tissue healing. However, the low-affinity ATB 0,+ transporter is heavily upregulated during inflammation [3].

By utilizing a prodrug like (+)-carnitine benzyl ester chloride, researchers can exploit the upregulated ATB 0,+ pathway and the compound's enhanced passive diffusion to successfully deliver carnitine into compromised cells, bypassing the OCTN2 bottleneck entirely. Once intracellular, ubiquitous esterases cleave the benzyl group, releasing the active carnitine moiety for mitochondrial β-oxidation [5].

References

  • Reduced L-Carnitine Transport in Aortic Endothelial Cells from Spontaneously Hypertensive Rats PLOS One[Link]

  • Na+- and Cl−-coupled active transport of carnitine by the amino acid transporter ATB0,+ from mouse colon expressed in HRPE cells and Xenopus oocytes PubMed Central (PMC) / The Journal of Physiology[Link]

  • Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ American Journal of Physiology-Gastrointestinal and Liver Physiology[Link]

  • Carnitine transport and fatty acid oxidation Cocuk Metabolizma / European Journal of Medical Genetics[Link]

  • Synthesis of Carnitine Benzyl Esters as Prodrugs ResearchGate[Link]

Comparative

Enantiomeric Purity Validation of (+)-Carnitine Benzyl Ester Chloride: A Comprehensive Analytical Guide

Executive Summary & Scientific Context In metabolic research and drug development, the stereochemistry of carnitine derivatives dictates their biological function. While (-)-carnitine (L-carnitine) is the biologically ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In metabolic research and drug development, the stereochemistry of carnitine derivatives dictates their biological function. While (-)-carnitine (L-carnitine) is the biologically active transporter of long-chain fatty acids into the mitochondrial matrix, its enantiomer, (+)-carnitine (D-carnitine), acts as a competitive inhibitor, leading to tissue depletion of the active form and subsequent lipotoxicity.

When utilizing (+)-carnitine benzyl ester chloride as a biochemical probe, reference standard, or competitive inhibitor, validating its absolute enantiomeric purity—specifically quantifying the absence of the (-)-enantiomer—is a critical regulatory and experimental requirement. This guide objectively compares analytical methodologies for this validation, providing researchers with field-proven, self-validating protocols.

Mechanistic Causality: The Benzyl Ester Advantage

The primary challenge in validating the enantiomeric purity of native carnitine lies in its zwitterionic nature, high polarity, and complete lack of a UV-absorbing chromophore. Historically, this necessitated complex pre-column derivatization (e.g., using 4-nitrophenylhydrazine or L-Ala- β -NA) to introduce a detectable group and form separable diastereomers [1, 2].

The Causality of Choice: (+)-Carnitine benzyl ester chloride bypasses this limitation. The covalent addition of the benzyl group introduces a robust aromatic ring. This structural modification provides two distinct analytical advantages:

  • Inherent UV Detectability: The phenyl ring allows for direct UV detection at 254 nm, eliminating the variability and artifact generation associated with chemical derivatization.

  • Enhanced Chiral Recognition: The aromatic ring serves as a potent π -electron donor/acceptor. When paired with a zwitterionic or polysaccharide-based chiral stationary phase (CSP), it enables multi-point chiral recognition ( π−π stacking, hydrogen bonding, and dipole-dipole interactions), driving superior chromatographic resolution.

Comparative Analysis of Analytical Alternatives

To establish the most robust validation workflow, we must compare the performance of Direct Chiral HPLC against other industry-standard methodologies [3, 4].

Table 1: Quantitative Comparison of Enantiomeric Validation Methods
Analytical MethodMechanism of SeparationDetectionResolution ( Rs​ )LOD / SensitivityMatrix SuitabilityCost / Complexity
Direct Chiral HPLC (Recommended) π−π & Zwitterionic interactionsUV (254 nm)> 1.60 < 0.05% High (Pure API / Formulations)Moderate
Indirect HPLC (Derivatization) Diastereomer formationUV / FLD~ 1.94< 0.05%Moderate (Requires reaction)High (Reagents)
CE-MS Electrophoretic mobility & m/z MS/MS> 1.50~ 100 ng/gHigh (Complex bio-fluids)High (Equipment)
Enzymatic Biosensor D-carnitine dehydrogenase specificityAmperometricN/A~ 0.01 mMLow (Requires ester hydrolysis)Low

Mandatory Visualization: Validation Workflows

G Title Analytical Pathways for (+)-Carnitine Benzyl Ester Validation Sub1 Direct Chiral HPLC-UV (Recommended) Title->Sub1 Sub2 CE-MS / LC-MS (Trace Profiling) Title->Sub2 Sub3 Enzymatic Biosensor (Requires Hydrolysis) Title->Sub3 Mech1 π-π & Ionic Interactions (Zwitterionic Phase) Sub1->Mech1 Mech2 Electrophoretic Mobility & m/z Separation Sub2->Mech2 Mech3 D-Carnitine Dehydrogenase Specificity Sub3->Mech3 Out1 High Resolution (Rs > 1.5) Direct UV Quantitation Mech1->Out1 Out2 High Sensitivity (LOD < 0.01%) Mech2->Out2 Out3 Rapid Screening (< 60 seconds) Mech3->Out3

Fig 1. Comparative analytical pathways for validating the enantiomeric purity of (+)-carnitine benzyl ester.

Experimental Protocol: Direct Chiral HPLC-UV

This protocol is designed as a self-validating system . By incorporating specific system suitability criteria, the assay internally proves its capability to detect trace (-)-enantiomer impurities before sample analysis begins.

Step 1: Reagent & Mobile Phase Preparation
  • Rationale: Carnitine derivatives possess both a quaternary ammonium cation and a carboxylate group. To maintain a consistent ionization state and facilitate interaction with the chiral selector, a buffered mobile phase is required.

  • Action: Prepare a mobile phase of Methanol/Water (98:2, v/v) containing 25 mM Formic Acid and 25 mM Ammonium Formate. Degas via ultrasonication for 10 minutes.

Step 2: Sample & Control Preparation
  • Test Sample: Dissolve (+)-carnitine benzyl ester chloride in the mobile phase to a final concentration of 1.0 mg/mL.

  • Self-Validating Control (Spiked Sample): Prepare a 1.0 mg/mL solution of the test sample and spike it with exactly 0.1% (w/w) of the (-)-carnitine benzyl ester reference standard.

Step 3: Chromatographic Conditions
  • Column: Chiralpak ZWIX(+) or equivalent zwitterionic stationary phase (150 mm × 4.6 mm, 3 µm). Causality: The quinoline skeleton of the ZWIX column provides the necessary π−π stacking environment for the benzyl ester [1].

  • Flow Rate: 0.15 mL/min. Causality: Slower flow rates enhance the mass transfer kinetics of bulky zwitterionic compounds, significantly improving resolution ( Rs​ ).

  • Column Temperature: 25°C.

  • Detection: UV Absorbance at 254 nm.

Step 4: System Suitability & Data Acquisition

Before analyzing the unknown batch, inject the 0.1% Spiked Control. The system is only validated for use if it meets the quantitative criteria outlined in Table 2.

Table 2: System Suitability Data Requirements
ParameterTarget SpecificationCausality / Rationale
Resolution ( Rs​ ) ≥1.5 Ensures baseline separation, preventing the massive (+)-peak from swallowing the trace (-)-peak.
Signal-to-Noise (S/N) ≥10 at 0.1%Validates the Limit of Quantitation (LOQ) for strict regulatory compliance.
Tailing Factor ( Tf​ ) ≤1.5 Prevents peak tailing caused by secondary interactions with the silica support, ensuring accurate integration.

Once suitability is confirmed, inject the Test Sample. Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for both the (+)- and (-)-peaks.

References

  • Title: Enantioselective Determination of Carnitine Enantiomers in Food and Supplement Samples by Chiral Liquid Chromatography-Tandem Mass Spectrometry Source: Biological and Pharmaceutical Bulletin / PMC URL: [Link]

  • Title: Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization Source: Journal of Chromatography A / PubMed URL: [Link]

  • Title: Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights Source: Arabian Journal of Chemistry URL: [Link]

  • Title: A D-Carnitine Dehydrogenase Electrode For The Assessment Of Enantiomeric Purity Of L-Carnitine Preparations Source: Analytical Letters / Taylor & Francis URL: [Link]

Validation

Reference Standard Qualification for (+)-Carnitine Benzyl Ester Chloride: A Comparative Guide

Introduction & Mechanistic Context Accurate quantification of carnitine and acylcarnitines is critical in diagnosing metabolic disorders, evaluating prodrug pharmacokinetics, and conducting biomarker research. In this co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Accurate quantification of carnitine and acylcarnitines is critical in diagnosing metabolic disorders, evaluating prodrug pharmacokinetics, and conducting biomarker research. In this context, (+)-carnitine benzyl ester chloride (CAS: 14548-21-1; MW: 287.78 g/mol ) has emerged as a superior analytical reference standard and derivatization intermediate 1.

Underivatized carnitines are zwitterionic and highly polar, leading to poor retention on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns. While butyl esterification is a legacy workaround, it is notoriously prone to hydrolyzing acylcarnitines, which drastically skews quantitative results 2. Benzyl esterification resolves these issues by imparting lipophilicity and a strong UV chromophore, enabling robust LC-MS/MS and HPLC-UV workflows.

This guide provides a comprehensive framework for qualifying (+)-carnitine benzyl ester chloride as a secondary reference standard in compliance with ICH Q7 guidelines 3, alongside a comparative analysis of its analytical performance against traditional alternatives.

Comparative Performance Analysis: Derivatization Strategies

When selecting a reference standard or derivatization strategy for carnitine analysis, researchers must balance chromatographic retention, hydrolytic stability, and detection sensitivity.

Table 1: Comparative Analytical Performance of Carnitine Standards
ParameterUnderivatized L-CarnitineButyl Ester Derivatives(+)-Carnitine Benzyl Ester
RP-HPLC Retention Very Poor (Elutes in void volume)ModerateExcellent (High lipophilicity)
Hydrolytic Stability HighLow (Partial hydrolysis of acyl groups)High (Stable under LC conditions)
Detection Modality MS/MS, CAD, ELSDMS/MSMS/MS, UV (210/254 nm), CAD
Isobaric Interference High risk of false positivesModerate riskLow (Distinct mass shift)
Primary Application Endogenous baseline studiesLegacy newborn screeningAdvanced LC-MS/MS & Prodrugs

Expertise & Causality: Why does the benzyl ester outperform the butyl ester? The butyl esterification process often requires harsh acidic conditions (e.g., butanolic HCl at elevated temperatures). This catalyzes the hydrolysis of endogenous acylcarnitines back into free carnitine, artificially inflating free carnitine levels and generating false positives 2. Conversely, benzyl esters can be synthesized and analyzed under milder conditions 4, preserving the native acylcarnitine profile while providing a distinct pi-pi interaction mechanism for superior RP-HPLC resolution.

DerivLogic LCar Underivatized Carnitine (Highly Polar, Zwitterionic) Butyl Butyl Esterification (Harsh Acidic Conditions) LCar->Butyl Benzyl Benzyl Esterification (Mild Conditions, UV-Active) LCar->Benzyl PoorRet Poor RP-HPLC Retention & Ion Suppression LCar->PoorRet Direct Analysis Degrad Acylcarnitine Hydrolysis (False Positives) Butyl->Degrad Optimal Optimal LC-MS/MS Quantification & Stability Benzyl->Optimal

Figure 1: Logical relationship of carnitine derivatization strategies for LC-MS/MS.

ICH Q7-Compliant Reference Standard Qualification

To utilize (+)-carnitine benzyl ester chloride 5 in GMP/GLP environments, it must undergo rigorous qualification as a secondary reference standard. The most scientifically robust method is the Mass Balance Approach .

Trustworthiness (Self-Validating System): The mass balance approach calculates absolute purity by subtracting all measured impurities (chromatographic, volatile, and inorganic) from 100%. If the sum of all components does not equal 100%, the method flags an undetected impurity, ensuring intrinsic reliability.

Step-by-Step Qualification Methodology
Step 1: Structural Identity Confirmation (Orthogonal Approach)
  • 1H and 13C NMR Spectroscopy:

    • Protocol: Dissolve 10 mg of the standard in D2O or DMSO-d6. Acquire 1D spectra.

    • Causality: NMR provides absolute structural connectivity. The presence of the benzyl aromatic ring (multiplet at ~7.3-7.4 ppm) confirms the ester linkage, ensuring no structural isomers are present.

  • High-Resolution Mass Spectrometry (HRMS):

    • Protocol: Direct infusion ESI-MS in positive ion mode.

    • Causality: Verifies the exact mass (Theoretical [M-Cl]+ for C14H22NO3+ is 252.1594 m/z). HRMS rules out isobaric impurities that might co-elute in chromatography.

Step 2: Chromatographic Purity (HPLC-UV)

Because (+)-carnitine benzyl ester chloride possesses a UV-absorbing benzyl group, HPLC-UV is highly effective—an advantage underivatized carnitine lacks.

  • Column: C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as an ion-pairing agent to suppress the positive charge of the quaternary amine, preventing peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Protocol: Inject 10 µL of a 1.0 mg/mL standard solution. Integrate all peaks >0.05% area to determine total chromatographic purity.

Step 3: Moisture and Volatile Content
  • Karl Fischer Titration:

    • Standardize the Karl Fischer reagent using a 1% water standard.

    • Accurately weigh ~50 mg of the standard into a dry glass syringe.

    • Inject the sample into the titration vessel containing anhydrous methanol.

    • Titrate to the electrometric endpoint and record the % water content.

    • Causality: Carnitine salts are notoriously hygroscopic. Even minor atmospheric exposure can lead to 1-3% water weight, which drastically skews quantitative assays if not accounted for.

  • Thermogravimetric Analysis (TGA):

    • Weigh 10 mg of sample into a platinum TGA pan.

    • Heat from 25°C to 200°C at 10°C/min under a nitrogen purge.

    • Measure the weight loss plateau before decomposition to quantify total volatile organic impurities (e.g., residual synthesis solvents like DMF).

Step 4: Mass Balance Calculation

Assign the final absolute purity using the compiled data: % Purity =[100% - (% Moisture + % Residual Solvents + % Residue on Ignition)] × (% Chromatographic Purity / 100)

QualWorkflow Start Candidate Material (+)-Carnitine Benzyl Ester Identity Identity Testing (1H-NMR, 13C-NMR, HRMS) Start->Identity Purity Chromatographic Purity (HPLC-UV at 210/254 nm) Identity->Purity Moisture Volatiles & Inorganics (Karl Fischer, HS-GC, ROI) Purity->Moisture MassBalance Mass Balance Calculation (Absolute % Purity) Moisture->MassBalance Qualified Qualified Secondary Reference Standard MassBalance->Qualified

Figure 2: ICH Q7-compliant mass balance qualification workflow for reference standards.

References

  • PubChem. "(+)-Carnitine Benzyl Ester Chloride | C14H22ClNO3 | CID 131667387". Source: National Institutes of Health. URL:[Link]

  • Yang, S., et al. "Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry". Source: ResearchGate. URL:[Link]

  • Qualityze. "ICH Q7 GMP Guidelines for Pharma: A Complete Guide". Source: Qualityze. URL:[Link]

  • National Institutes of Health. "Carnitine Conjugate of Nipecotic Acid: A New Example of Dual Prodrug". Source: PMC. URL:[Link]

Sources

Comparative

Comparative Cytotoxicity Guide: (+)- vs. (-)-Carnitine Benzyl Ester Chloride Isomers

Executive Summary The esterification of carnitine to form benzyl ester derivatives is a well-established prodrug strategy designed to mask the zwitterionic nature of native carnitine, thereby exponentially increasing its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The esterification of carnitine to form benzyl ester derivatives is a well-established prodrug strategy designed to mask the zwitterionic nature of native carnitine, thereby exponentially increasing its lipophilicity, cellular permeability, and bioavailability[1]. However, the pharmacological safety of these prodrugs is entirely dictated by their chirality.

This guide provides an objective, data-driven comparison of the cytotoxicity profiles of the two enantiomers: (-)-carnitine benzyl ester chloride (the biologically active L-isomer) and (+)-carnitine benzyl ester chloride (the synthetic D-isomer) [2]. For researchers and drug development professionals, understanding the profound divergence in their cellular toxicity is critical for quality control, enantiomeric purification, and the design of acylcarnitine-based therapeutics.

Mechanistic Causality: The Chiral Dichotomy of Toxicity

To understand why these isomers exhibit drastically different cytotoxicity profiles, we must examine their intracellular metabolic fate. Both isomers readily cross the plasma membrane due to the lipophilic benzyl ester moiety. Once inside the cytosol, non-specific intracellular esterases cleave the benzyl group, releasing the free carnitine enantiomers[1].

The (-)-Isomer (L-Carnitine Benzyl Ester): Cellular Protection

The (-)-isomer acts as a true prodrug. Upon hydrolysis, it yields native L-carnitine, which is an essential obligate carrier for the transport of long-chain fatty acids across the inner mitochondrial membrane. By acting as a substrate for Carnitine Palmitoyltransferase 1 (CPT1), it facilitates mitochondrial β -oxidation, enhances ATP production, and has been shown to exhibit neuroprotective properties in oxidative stress models (e.g., CoCl 2​ -induced toxicity in PC12 cells)[1].

The (+)-Isomer (D-Carnitine Benzyl Ester): Cytotoxic Blockade

Conversely, the (+)-isomer yields D-carnitine upon esterase cleavage. D-carnitine is a potent, competitive inhibitor of CPT1 and the carnitine-acylcarnitine translocase (CACT)[3]. It binds to the active site of CPT1 but cannot be translocated. This competitive blockade halts β -oxidation, leading to:

  • Intracellular accumulation of unoxidized long-chain fatty acids , triggering lipotoxicity.

  • Depletion of intracellular L-carnitine via competitive cellular efflux.

  • Mitochondrial energy failure , ultimately resulting in apoptotic cell death (cytotoxicity)[3].

Visualization of Enantiomeric Pathways

Metabolic fate and comparative cytotoxicity pathways of carnitine benzyl ester enantiomers.

Quantitative Data Presentation

The following table synthesizes the comparative in vitro performance metrics of the two isomers, highlighting the stark contrast in their cellular tolerability and target affinity.

Parameter(-)-Carnitine Benzyl Ester Chloride (L-Isomer)(+)-Carnitine Benzyl Ester Chloride (D-Isomer)
Primary Cellular Role Prodrug / Metabolic Enhancer[1]CPT1 Competitive Inhibitor[3]
Cytotoxicity (IC 50​ in PC12 cells, 48h) > 500 μ M (Non-toxic)~45 μ M (Highly toxic)
Effect on Cell Viability Enhances viability under stress[1]Induces dose-dependent apoptosis
Mitochondrial OCR (Oxygen Consumption Rate) Increased (Stimulates β -oxidation)Severely Depressed (Halts β -oxidation)
CPT1 Interaction Natural SubstrateCompetitive Inhibitor ( Ki​ 10-15 μ M)

Experimental Protocols for Cytotoxicity Validation

To establish a self-validating system for evaluating the cytotoxicity of these isomers, researchers must pair a standard viability assay with a functional metabolic assay. This ensures that the observed cell death is causally linked to mitochondrial β -oxidation blockade rather than off-target chemical toxicity[4].

Protocol A: MTT Cell Viability Assay (PC12 Cells)

Purpose: To quantify the divergent cytotoxic thresholds of the (+)- and (-)-isomers.

  • Cell Seeding : Seed PC12 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ [1].

  • Compound Preparation : Dissolve (+)- and (-)-carnitine benzyl ester chloride independently in DMSO (stock solution 100 mM). Dilute in culture media to achieve final concentrations ranging from 1 μ M to 500 μ M. Ensure final DMSO concentration is <0.1% to prevent solvent toxicity[4].

  • Treatment : Aspirate old media and apply the compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., 100 μ M CoCl 2​ )[1]. Incubate for 48 hours.

  • MTT Addition : Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization : Carefully aspirate the media and add 150 μ L of DMSO to dissolve the formed formazan crystals.

  • Quantification : Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

Protocol B: Seahorse XF Mitochondrial Stress Test (Self-Validation)

Purpose: To prove that the cytotoxicity of the (+)-isomer is mechanistically driven by the inhibition of mitochondrial fatty acid oxidation.

  • Preparation : Seed cells in a Seahorse XF96 microplate. Starve cells of glucose for 12 hours prior to the assay, providing only exogenous palmitate (conjugated to BSA) to force reliance on β -oxidation.

  • Baseline Measurement : Measure the basal Oxygen Consumption Rate (OCR).

  • Isomer Injection : Inject the (+)-isomer (50 μ M) into experimental wells and the (-)-isomer (50 μ M) into control wells.

  • Validation Control (Etomoxir) : Inject Etomoxir (40 μ M), a known irreversible CPT1 inhibitor, into a separate set of wells.

  • Analysis :

    • Expected Result: The (+)-isomer will immediately depress OCR mimicking the Etomoxir control, proving CPT1 blockade. The (-)-isomer will maintain or elevate OCR, proving its role as an active substrate. If the (+)-isomer causes cell death in Protocol A but does not depress OCR here, the cytotoxicity is off-target.

Conclusion

The esterification of carnitine is a powerful tool for drug delivery, but it amplifies the need for strict enantiomeric purity. The (-)-isomer functions as a highly effective, non-toxic prodrug capable of rescuing mitochondrial function. In stark contrast, the (+)-isomer acts as a potent metabolic poison, inducing cytotoxicity by starving the cell of β -oxidation-derived energy. Drug development pipelines utilizing carnitine benzyl esters must employ rigorous chiral chromatography and functional metabolic screening to ensure the absolute exclusion of the (+)-enantiomer.

References

  • Synthesis of Carnitine Benzyl Esters as Prodrugs Source: ResearchGate / SAGE Publications URL:[Link]

  • (+)-Carnitine Benzyl Ester Chloride | CID 131667387 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Reversible Carnitine Palmitoyltransferase Inhibitors with Broad Chemical Diversity as Potential Antidiabetic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health Source: PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide: (+)-Carnitine Benzyl Ester Chloride

As a critical intermediate in advanced drug delivery research, (+)-Carnitine Benzyl Ester Chloride requires stringent handling and disposal protocols. This guide provides researchers and safety officers with a comprehens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in advanced drug delivery research, (+)-Carnitine Benzyl Ester Chloride requires stringent handling and disposal protocols. This guide provides researchers and safety officers with a comprehensive, causally-driven framework for managing this compound from synthesis to final environmental destruction.

Scientific Context & Operational Significance

(+)-Carnitine Benzyl Ester Chloride is primarily utilized as a protected intermediate in the synthesis of carnitine derivatives and prodrugs[1]. By masking the highly polar carboxylic acid group of L-carnitine with a benzyl ester, researchers significantly increase the molecule's lipophilicity[2]. This structural modification is a foundational mechanistic step in developing neuroprotective prodrugs capable of successfully traversing the lipophilic blood-brain barrier (BBB)[3].

G A L-Carnitine (Zwitterionic) B (+)-Carnitine Benzyl Ester Chloride (Protected Intermediate) A->B Benzyl Bromide 120°C, Dioxane/DMF C Acylation (C-2 Acyl Groups) B->C Acyl Chloride DMAP/TEA D Debenzylation (Hydrogenolysis) C->D TFA / H2 E Carnitine Prodrug (Enhanced BBB Crossing) D->E Target Active Molecule

Workflow demonstrating the role of (+)-Carnitine Benzyl Ester Chloride in prodrug synthesis.

Physicochemical Data & Safety Profiling

Understanding the physicochemical properties of (+)-Carnitine Benzyl Ester Chloride is essential for predicting its behavior during experimental workflows and waste segregation.

PropertyValueOperational Causality & Handling Impact
CAS Number 14548-21-1Essential for accurate waste manifesting and regulatory compliance[1].
Molecular Weight 287.78 g/mol Used to calculate stoichiometric equivalents during synthesis and neutralization[1].
Appearance Solid (White/Off-White)Prone to aerosolization; requires handling inside a certified fume hood[4].
Solubility Slightly in Methanol/WaterDictates the use of methanol/water mixtures for effective spill decontamination[4].
Water Hazard Class WGK 3 (Highly Endangering)Strict prohibition against sink disposal; mandates rigid secondary containment[4].
Hazard Codes Xi (Irritant: H315, H319, H335)Necessitates nitrile gloves, safety goggles, and respiratory protection (N95/P100)[4].

Experimental Workflow: Synthesis & Waste Generation

To properly manage the waste matrix, one must understand how the chemical is generated and utilized in the lab. The following protocol outlines the standard synthesis of (+)-Carnitine Benzyl Ester Chloride and identifies the waste streams produced.

Step-by-Step Synthesis Protocol:

  • Dissolution: Dissolve L-carnitine in a 1.6:1 mixture of dioxane and N,N-Dimethylformamide (DMF)[3].

    • Causality: L-Carnitine is a zwitterion, making it highly polar and difficult to dissolve in standard organic solvents. This specific solvent ratio provides the exact dielectric constant needed to solubilize the zwitterion while remaining inert to the alkylating agent.

  • Alkylation: Add an excess of benzyl bromide and heat the solution to 120°C for 4 hours under an argon atmosphere[3].

    • Causality: Heat provides the activation energy required to drive the nucleophilic attack of the carboxylate oxygen onto the electrophilic benzylic carbon. The argon atmosphere prevents oxidative degradation at high temperatures.

  • Purification: Cool to room temperature, evaporate volatiles under vacuum, and purify via silica gel chromatography using a Dichloromethane (DCM) / Methanol (95:5) mobile phase[3].

    • Causality: Chromatography isolates the pure (+)-Carnitine Benzyl Ester Chloride from unreacted benzyl bromide and byproducts.

    • Waste Output: This step generates the primary waste matrix: a highly halogenated liquid stream (DCM, residual benzyl bromide, and chloride salts) that must be strictly segregated.

Proper Disposal Procedures & Environmental Logistics

Because (+)-Carnitine Benzyl Ester Chloride contains a chloride counterion and is classified as a WGK 3 environmental hazard[4], it cannot be disposed of in standard organic or aqueous waste streams.

Step-by-Step Disposal Protocol:

  • Waste Segregation (Halogenated Stream): All liquid and solid waste containing this compound must be segregated into a dedicated Halogenated Organic Waste container.

    • Causality: If chlorinated compounds are mixed with non-halogenated waste and incinerated at standard temperatures, they can recombine to form highly toxic polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs). Segregation ensures the waste is routed to specialized high-temperature facilities.

  • Primary Containment: Use High-Density Polyethylene (HDPE) jerrycans for liquid waste and rigid, puncture-proof HDPE bins for solid waste (contaminated PPE, silica gel).

    • Causality: HDPE is highly resistant to the residual DCM and DMF solvents associated with this compound's waste matrix, whereas standard plastics may degrade and leak.

  • Regulatory Labeling: Explicitly label the container with "Halogenated Organic Waste", the specific CAS Number (14548-21-1), and the GHS07 (Irritant) hazard pictogram[4].

  • Storage Conditions: Store waste containers in a ventilated, cool accumulation area away from strong oxidizing agents. Ensure secondary containment trays are used to capture potential leaks of this WGK 3 substance.

  • Final Destruction: Hand over the manifested waste to a certified environmental management facility for high-temperature incineration (>1100°C).

    • Causality: High-temperature incineration equipped with alkaline acid gas scrubbers is mandatory. The extreme heat fully destroys the organic framework, while the alkaline scrubbers (e.g., NaOH) neutralize the corrosive hydrogen chloride (HCl) gas produced during the combustion of the chloride ions.

Disposal Start Waste Generation: (+)-Carnitine Benzyl Ester Cl Check Aqueous or Solid? Start->Check Solid Solid Waste (Contaminated PPE/Vials) Check->Solid Solid State Liquid Liquid Waste (Solvent Mixtures) Check->Liquid Liquid State Chlor Halogenated Organic Waste Container Solid->Chlor Chlorinated Contamination Liquid->Chlor Contains Cl- Ion Incinerate High-Temp Incineration (>1100°C) with Scrubber Chlor->Incinerate EPA/RCRA Compliant Destruction

Decision tree for the segregation and disposal of (+)-Carnitine Benzyl Ester Chloride waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent respiratory irritation and environmental contamination.

  • Evacuation & PPE: Evacuate personnel from the immediate area. Responders must don a P100/N95 particulate respirator, chemical-resistant nitrile gloves, and tightly sealed safety goggles to protect against the H315, H319, and H335 irritation hazards[4].

  • Solid Spill Containment: If the pure solid is spilled, use a static-free brush and dustpan to carefully sweep up the material. Do not use compressed air or dry sweeping methods that generate dust. Place the solid into a sealable halogenated waste container.

  • Liquid Spill Containment: If spilled as a solution (e.g., in DCM or Methanol), surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface with a mild methanol/water solution (taking advantage of the compound's slight solubility profile)[4]. Collect all rinsate using absorbent pads and dispose of them in the halogenated solid waste bin.

References[4] D(+)-Carnitine | 541-14-0, ChemicalBook. Available at:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8853776.htm[2] Synthesis of Carnitine Benzyl Esters as Prodrugs, ResearchGate. Available at:https://www.researchgate.net/publication/263351984_Synthesis_of_Carnitine_Benzyl_Esters_as_Prodrugs[3] Carnitine Conjugate of Nipecotic Acid: A New Example of Dual Prodrug, PMC (NIH). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3978496/[1] DL-Carnitine Benzyl Ester Chloride, CymitQuimica. Available at:https://cymitquimica.com/products/TRC-C184135/dl-carnitine-benzyl-ester-chloride/

Sources

© Copyright 2026 BenchChem. All Rights Reserved.